Product packaging for 3-(2-Pyridyl)acrylic acid(Cat. No.:CAS No. 7340-22-9)

3-(2-Pyridyl)acrylic acid

Cat. No.: B1587845
CAS No.: 7340-22-9
M. Wt: 149.15 g/mol
InChI Key: LKDFTXDJKHGCAC-SNAWJCMRSA-N
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Description

3-(2-Pyridyl)acrylic acid is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1587845 3-(2-Pyridyl)acrylic acid CAS No. 7340-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFTXDJKHGCAC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7340-22-9, 54495-51-1
Record name 2-Pyridineacrylic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(2-pyridinyl)
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Record name 3-(pyridin-2-yl)prop-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(2-Pyridyl)acrylic acid, a heterocyclic derivative of acrylic acid, stands as a molecule of significant interest to the scientific community. Its hybrid structure, featuring a pyridine ring and an acrylic acid moiety, imparts a unique combination of reactivity, coordination capability, and biological potential. This guide provides an in-depth exploration of its core chemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block. We will delve into established experimental protocols, explain the causality behind methodological choices, and highlight its applications in coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis.

Introduction to this compound

Overview and Significance

This compound (CAS No. 7340-22-9) is a bifunctional organic compound that serves as a valuable intermediate in various fields of chemical science.[1] Its structure incorporates a nitrogen-containing aromatic ring (pyridine) and an α,β-unsaturated carboxylic acid. This arrangement makes it a powerful building block (synthon) in organic synthesis, a versatile ligand in coordination chemistry, and a scaffold for developing biologically active molecules.[1][2] The interplay between the electron-withdrawing pyridine ring and the conjugated acrylic acid system defines its chemical behavior and diverse applications.

Molecular Structure and Isomerism

The molecule consists of a pyridine ring substituted at the 2-position with a propenoic acid group. The double bond in the acrylic acid chain predominantly exists in the more thermodynamically stable (E)- or trans-configuration due to minimized steric hindrance. The key structural features are the carboxylic acid group, the alkene double bond, and the basic nitrogen atom of the pyridine ring, all of which are potential sites for chemical reactions. Its constitutional isomers, 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid, are also important compounds, and while they share some characteristics, the position of the nitrogen atom significantly influences their electronic properties, coordination geometry, and reactivity.

Core Physicochemical Properties

A summary of the key physicochemical properties for (E)-3-(2-Pyridyl)acrylic acid is presented below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 7340-22-9[3][4]
Molecular Formula C₈H₇NO₂[]
Molecular Weight 149.15 g/mol []
Appearance White to pale yellow solid[1]
Melting Point 201-203 °C[3][4]
Boiling Point 304.8 ± 17.0 °C (Predicted)[1][3]
Density 1.261 g/cm³ (Predicted)[1][]
pKa 2.06 ± 0.10 (Predicted)[1]

Synthesis and Purification

Primary Synthetic Routes

The most common and efficient method for synthesizing 3-(pyridyl)acrylic acids is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with a compound containing an active methylene group, typically malonic acid. In this specific synthesis, 2-pyridinecarboxaldehyde is reacted with malonic acid. Pyridine is often used as both the solvent and the basic catalyst, while piperidine can be added to accelerate the reaction. The reaction proceeds via a carbanion intermediate, followed by condensation and subsequent decarboxylation upon heating to yield the α,β-unsaturated product.

Detailed Experimental Protocol: Synthesis of (E)-3-(2-Pyridyl)acrylic Acid

This protocol is adapted from established procedures for the synthesis of pyridylacrylic acids.[6][7]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (optional, catalytic amount)

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous pyridine to the flask to dissolve the reactants. A typical concentration is 2-3 mL of pyridine per gram of aldehyde. Add a few drops of piperidine as a catalyst. Rationale: Pyridine serves as a basic catalyst to deprotonate malonic acid, forming the reactive nucleophile. Its use as a solvent ensures the reactants remain in a single phase.

  • Reaction: Heat the mixture to reflux under constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the initial condensation and, crucially, for the subsequent decarboxylation of the intermediate.

  • Workup and Precipitation: After cooling the reaction mixture in an ice bath, slowly add concentrated HCl dropwise until the pH is acidic and a precipitate forms. Rationale: The acid protonates the pyridine, making it water-soluble, and neutralizes the carboxylate to precipitate the less soluble acrylic acid product.

  • Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the solid with cold deionized water to remove pyridine hydrochloride and then with a small amount of cold acetone to remove unreacted aldehyde and other organic impurities.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield colorless or pale yellow crystals.

Synthesis Workflow Diagram

SynthesisWorkflow reactants 1. Reactants 2-Pyridinecarboxaldehyde Malonic Acid dissolve 2. Dissolve in Pyridine (Solvent & Base) reactants->dissolve reflux 3. Reflux (3-4h) Condensation & Decarboxylation dissolve->reflux cool 4. Cool in Ice Bath reflux->cool precipitate 5. Acidify with HCl Precipitate Product cool->precipitate filter 6. Vacuum Filtration Wash with H₂O, Acetone precipitate->filter purify 7. Recrystallize (Ethanol/Water) filter->purify product Pure (E)-3-(2-Pyridyl)acrylic Acid purify->product

Caption: Knoevenagel condensation workflow for synthesizing this compound.

Spectroscopic and Structural Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides definitive structural information. For the (E)-isomer, the two vinylic protons (on the C=C double bond) appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming their trans relationship.[8] The protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.6 ppm), with chemical shifts and splitting patterns characteristic of a 2-substituted pyridine. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a downfield chemical shift (>12 ppm), though its position is solvent-dependent.[9]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carboxyl carbon is the most deshielded, appearing around 170 ppm.[10] The carbons of the C=C double bond and the pyridine ring will resonate in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl of the carboxylic acid will appear around 1700-1725 cm⁻¹.[8]

  • C=C Stretches: Absorptions for the alkene and aromatic ring C=C bonds will be observed in the 1600-1650 cm⁻¹ region.

  • C-H Bending: A strong peak around 980 cm⁻¹ is characteristic of the out-of-plane C-H wag of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 149).[11] Common fragmentation patterns include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45), leading to prominent fragment ions.

X-ray Crystallography and Supramolecular Interactions

ReactivityMap cluster_COOH cluster_CC cluster_N mol N-C=C-COOH COOH_node mol->COOH_node Esterification Amidation CC_node mol->CC_node Michael Addition Polymerization N_node mol->N_node Coordination (Ligand) Protonation (Base)

References

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-3-(3-Pyridyl)acrylic Acid

Senior Application Scientist Note: This technical guide focuses on trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4), the isomer for which extensive scientific data is available. While the initial query specified the 2-pyridyl isomer, the preponderance of published research, safety data, and supplier information centers on the 3-pyridyl variant, indicating its greater prevalence and application in research and development. This guide synthesizes the available data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

trans-3-(3-Pyridyl)acrylic acid is a bifunctional molecule featuring a pyridine ring and an acrylic acid moiety. This structure makes it a valuable building block in medicinal chemistry and material science. Its identity is established by the Chemical Abstracts Service (CAS) number 19337-97-4 .

The compound's key physical and chemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 19337-97-4
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
IUPAC Name (E)-3-(pyridin-3-yl)prop-2-enoic acid
Synonyms 3-(3-Pyridine)acrylic acid, 3-Pyridineacrylic acid
Appearance White to off-white or yellow crystalline powder/solid
Melting Point 232-235 °C (with decomposition)
SMILES C1=CC(=CN=C1)/C=C/C(=O)O
InChI Key VUVORVXMOLQFMO-ONEGZZNKSA-N
Storage Temperature 2-8°C, in an inert atmosphere

Molecular Structure and Characterization

The structure of trans-3-(3-Pyridyl)acrylic acid is defined by its planar arrangement, with the pyridine ring and acrylic acid group connected by a carbon-carbon double bond in the trans (or E) configuration.

Caption: Molecular structure of (E)-3-(pyridin-3-yl)prop-2-enoic acid.

Synthesis Pathway: The Knoevenagel Condensation

A prevalent and reliable method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. In this case, 3-pyridinecarboxaldehyde is reacted with malonic acid, typically using pyridine as both the solvent and the basic catalyst. The mixture is heated to reflux, driving the reaction to completion. Subsequent acidification of the reaction mixture leads to the precipitation of the desired product. This method is favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis of trans-3-(3-Pyridyl)acrylic acid
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add pyridine to the flask, sufficient to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Product Precipitation: After completion, cool the reaction mixture in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise until the formation of a precipitate is observed and the pH is acidic.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing and Purification: Wash the collected solid with cold water and then acetone to remove residual impurities.

  • Drying: The final product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) and dried under vacuum to yield a crystalline powder.

G Reactants 3-Pyridinecarboxaldehyde + Malonic Acid Solvent Pyridine (Solvent/Catalyst) Reactants->Solvent Dissolve Reflux Reflux (3-5h) Solvent->Reflux Heat Cooling Ice Bath Cooling Reflux->Cooling Reaction Complete Acidification Acidification (HCl) Cooling->Acidification Induce Precipitation Filtration Vacuum Filtration Acidification->Filtration Isolate Solid Washing Wash with Acetone/Water Filtration->Washing Purify Product trans-3-(3-Pyridyl)acrylic Acid Washing->Product Final Product

Caption: General workflow for the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Key Applications in Scientific Research

The unique bifunctional nature of trans-3-(3-Pyridyl)acrylic acid makes it a versatile tool in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediates: It is a crucial starting material for more complex molecules. It is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme implicated in various diseases. It is also a precursor for aminopyridines, which have shown potential as antibacterial agents by inhibiting the enoyl acyl carrier protein reductase enzyme, essential for bacterial survival.

  • Coordination Chemistry: The pyridine nitrogen and the carboxylate group serve as effective coordination sites. This allows the molecule to act as an organic linker to connect metal ions (from both d and f blocks), forming 3D heterometallic coordination polymers. These materials are of significant interest for their potential luminescent properties.

  • Material Science: Research is exploring its use in the fabrication of functional and conductive polymers for electrochemical applications.

  • Agrochemicals: The core structure can be incorporated into new candidates for plant growth regulators or other crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of trans-3-(3-Pyridyl)acrylic acid are paramount to ensure user safety and maintain compound integrity.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation
Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use an approved particulate respirator (e.g., N95).

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Contaminated clothing should be removed and washed before reuse.

Storage Guidelines
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. For long-term stability, storage at 2-8°C is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

By adhering to these guidelines, researchers can safely handle trans-3-(3-Pyridyl)acrylic acid and leverage its full potential in their scientific endeavors.

A Technical Guide to 3-(2-Pyridyl)acrylic Acid and Its Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-(Pyridyl)acrylic acids are a class of bifunctional organic compounds that serve as crucial building blocks in pharmaceutical development, coordination chemistry, and material science. This guide provides a comprehensive technical overview of their core characteristics. Due to a scarcity of publicly available data for the specific 2-pyridyl isomer, this document will establish its fundamental molecular properties and propose a synthetic pathway. To provide a full scope of application and experimental detail, this guide will use the extensively characterized isomer, trans-3-(3-Pyridyl)acrylic acid, as a representative model for this compound class, detailing its synthesis, characterization, applications, and safety protocols.

Introduction to Pyridylacrylic Acids

Pyridylacrylic acids are heterocyclic compounds featuring a pyridine ring attached to an acrylic acid moiety. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4 relative to the acrylic acid substituent) defines the specific isomer and significantly influences its electronic properties, coordination geometry, and biological activity. This structural versatility makes them valuable as:

  • Pharmaceutical Intermediates: They are foundational scaffolds for synthesizing complex drug candidates, including antibacterial and anti-inflammatory agents.[1][2]

  • Ligands in Coordination Chemistry: The presence of both a "hard" carboxylate group and a "soft" pyridine nitrogen site allows them to act as versatile linkers for creating metal-organic frameworks (MOFs) and coordination polymers with interesting luminescent or magnetic properties.

  • Building Blocks in Organic Synthesis: The reactive alkene and carboxylic acid groups enable a wide range of chemical transformations, making them indispensable reagents.[3]

This guide focuses on the 2-pyridyl isomer while drawing comprehensive experimental context from the well-documented 3-pyridyl isomer.

Physicochemical and Structural Properties

The fundamental properties of 3-(2-Pyridyl)acrylic acid can be inferred from its molecular formula, while the detailed experimental characteristics are best illustrated by its well-studied isomer, trans-3-(3-Pyridyl)acrylic acid.

PropertyThis compound trans-3-(3-Pyridyl)acrylic Acid
Molecular Formula C₈H₇NO₂C₈H₇NO₂
Molecular Weight 149.15 g/mol 149.15 g/mol
IUPAC Name (2E)-3-(Pyridin-2-yl)prop-2-enoic acid(E)-3-(Pyridin-3-yl)prop-2-enoic acid[4]
CAS Number Data not publicly available19337-97-4
Appearance Inferred to be a white to off-white solidWhite to off-white solid/powder[5][6]
Melting Point Data not publicly available232-235 °C (with decomposition)[5]
Solubility Inferred to have limited water solubility>22.4 µg/mL in water at pH 7.4[4][6]

Synthesis and Characterization

The most common and efficient method for synthesizing pyridylacrylic acids is the Doebner-Knoevenagel condensation. This reaction involves the condensation of a pyridinecarboxyaldehyde with malonic acid, typically using pyridine as both the solvent and the basic catalyst.

General Synthetic Pathway

The reaction proceeds via the formation of a pyridylidene malonic acid intermediate, which subsequently undergoes decarboxylation upon heating to yield the final acrylic acid product. The choice of starting material—2-pyridinecarboxyaldehyde, 3-pyridinecarboxyaldehyde, or 4-pyridinecarboxyaldehyde—directly determines the isomer produced.

G reagent1 Pyridinecarboxyaldehyde (2-, 3-, or 4-isomer) conditions Pyridine (Solvent/Catalyst) Reflux reagent1->conditions reagent2 Malonic Acid reagent2->conditions intermediate Decarboxylation conditions->intermediate product 3-(Pyridyl)acrylic Acid intermediate->product

Caption: General workflow for the synthesis of 3-(Pyridyl)acrylic acids.

Exemplary Protocol: Synthesis of trans-3-(4-Pyridyl)acrylic Acid

This protocol, adapted from the literature for the synthesis of the 4-pyridyl isomer, serves as a robust template for all isomers.[7][8]

Expert Insight: Using pyridine as the solvent and catalyst is a classic choice for the Doebner modification of the Knoevenagel condensation. It effectively deprotonates malonic acid to form the nucleophilic enolate required for the initial condensation step.

Methodology:

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser, combine 4-pyridinecarboxyaldehyde (e.g., 3.21 g, 30 mmol) and malonic acid (e.g., 6.24 g, 60 mmol).

  • Solvent Addition: Add 15 mL of pyridine to the flask. The excess of malonic acid helps to drive the reaction to completion.

  • Condensation: Heat the reaction mixture to reflux under constant stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Precipitation: After cooling the reaction mixture in an ice bath, slowly add 37% hydrochloric acid (HCl) dropwise until a precipitate forms and the pH is acidic. This step protonates the carboxylate and the pyridine nitrogen, causing the product to precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold acetone to remove residual starting materials and impurities.

  • Purification: Recrystallize the crude solid from water to yield pure, colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid.

Proposed Protocol: Synthesis of this compound

This proposed protocol adapts the validated methodology above for the synthesis of the target 2-pyridyl isomer.

Methodology:

  • Combine 2-pyridinecarboxyaldehyde (30 mmol) and malonic acid (60 mmol) in a 50 mL round-bottomed flask with a reflux condenser.

  • Add 15 mL of pyridine and heat to reflux with stirring for 3-4 hours.

  • Cool the mixture in an ice bath and acidify with dropwise addition of 37% HCl to induce precipitation.

  • Isolate the solid via vacuum filtration and wash with cold acetone.

  • Purify the crude product by recrystallization from water.

Spectroscopic Characterization Profile

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The data for trans-3-(3-Pyridyl)acrylic acid serves as a reliable reference.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) confirming the trans (E) configuration, alongside signals for the protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon (~170 ppm), the carbons of the double bond, and the five unique carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C and C=N stretching frequencies characteristic of the pyridyl-alkene system.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 149.15).[4]

Applications in Research and Drug Development

The bifunctional nature of 3-(pyridyl)acrylic acids makes them highly valuable in several scientific domains, as demonstrated by the applications of the 3-pyridyl isomer.

Role as a Synthetic Intermediate

trans-3-(3-Pyridyl)acrylic acid is a key precursor in the synthesis of more complex molecules. It has been used to prepare aminomethyl benzimidazoles, which are investigated as inhibitors of gelatinase B (a matrix metalloproteinase involved in diseases like arthritis), and aminopyridines, which show promise as antibacterial agents by inhibiting the enoyl acyl carrier protein reductase enzyme essential for bacterial survival.[1][2]

G start 3-(3-Pyridyl)acrylic Acid sub1 Multi-step Synthesis start->sub1 sub2 Multi-step Synthesis start->sub2 prod1 Aminomethyl Benzimidazoles sub1->prod1 prod2 Aminopyridines sub2->prod2 target1 Gelatinase B Inhibitors (Anti-inflammatory) prod1->target1 target2 ENR Inhibitors (Antibacterial) prod2->target2

Caption: Role as a precursor in the synthesis of bioactive compounds.

Coordination Chemistry and Material Science

As a bifunctional ligand, it is widely used to connect different metal ions (such as d-block and f-block metals) to construct 3D heterometallic coordination polymers.[5] These materials are of significant interest for their potential applications in luminescence, catalysis, and as functional materials. The specific geometry of the isomer (2-, 3-, or 4-pyridyl) dictates the angle of coordination and thus the final architecture of the resulting polymer.

Safety and Handling

Trustworthiness through Self-Validation: The safety protocols outlined here are based on the official GHS classification for trans-3-(3-Pyridyl)acrylic acid. While specific data for the 2-isomer is not available, assuming similar irritant properties is a prudent and self-validating safety measure until proven otherwise.

Based on GHS classifications, this class of compounds is considered hazardous.[4][9]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound, with a molecular weight of 149.15 g/mol , is a valuable yet under-documented member of the pyridylacrylic acid family. While its experimental data remains sparse, its properties and applications can be reliably inferred from its well-characterized isomers. The synthetic protocols and application data presented for the 3- and 4-pyridyl isomers provide a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize all members of this compound class. Their proven utility as precursors to bioactive molecules and as ligands in material science underscores their continued importance in modern chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Pyridyl)acrylic acid is a bifunctional organic compound featuring a pyridine ring and an acrylic acid moiety. This unique combination of a heterocyclic aromatic system and an α,β-unsaturated carboxylic acid makes it a valuable building block in medicinal chemistry, a versatile ligand in coordination chemistry, and a precursor in polymer synthesis.[1][2] The precise arrangement of these functional groups, including the stereochemistry at the carbon-carbon double bond, is critical to its reactivity and function. Therefore, unambiguous structure elucidation is a mandatory first step in any research or development endeavor involving this compound.

This guide provides a comprehensive, multi-technique approach to the complete structural characterization of this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple, complementary analytical methods.[3][4] Each technique provides a unique piece of the structural puzzle. Our strategy involves a logical progression from determining the fundamental formula to mapping out the precise connectivity and stereochemistry of the atoms.

G cluster_0 Stage 1: Foundational Analysis cluster_1 Stage 2: Functional Group Identification cluster_2 Stage 3: Connectivity & Stereochemistry cluster_3 Stage 4: Definitive 3D Structure MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Molecular Formula C₈H₇NO₂ EA Elemental Analysis (EA) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) IR->NMR Identifies Key Functional Groups (-COOH, C=C, Pyridine) XRD Single-Crystal X-ray Diffraction (XRD) NMR->XRD Maps Atom Connectivity & E/Z Isomerism Final Confirmed Structure XRD->Final Provides Absolute 3D Structure

Caption: A logical workflow for the structure elucidation of an organic compound.

Molecular Formula Determination: Mass Spectrometry

Principle: Mass spectrometry (MS) is the primary tool for determining the molecular weight of a compound.[4] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can obtain the exact molecular mass, which, combined with high-resolution measurements, allows for the determination of the molecular formula.

Experimental Protocol (Electron Ionization - EI-MS):

  • Sample Preparation: A small quantity (~1 mg) of the purified, dry solid is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Analysis: The ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and detected.

Data Interpretation & Expected Results: For this compound (C₈H₇NO₂), the expected molecular weight is 149.15 g/mol .[5]

  • Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z = 149.[6] The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[7]

  • Fragmentation Pattern: Key fragments can provide structural clues. Expect to see a peak at m/z = 104, corresponding to the loss of the carboxyl group (-COOH, 45 Da), and a prominent peak at m/z = 78, corresponding to the pyridyl cation.

Functional Group Identification: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for rapidly identifying the types of bonds present.[7][9]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum provides a distinct fingerprint of the molecule's functional groups.[8]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H StretchCarboxylic Acid3300 - 2500 (very broad)The broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[8]
C=O StretchConjugated Carboxylic Acid~1710 - 1680Conjugation with the C=C double bond lowers the frequency from a typical saturated acid (~1725 cm⁻¹).
C=C Stretch (Alkene)Acrylic Moiety~1640Characteristic for a vinylic double bond.
C=C & C=N StretchesPyridine Ring~1600 - 1450A series of sharp absorptions typical for aromatic and heteroaromatic rings.
C-O StretchCarboxylic Acid~1300 - 1200Strong absorption associated with the C-O single bond of the acid.
=C-H Bend (trans)Alkene~980A strong, sharp peak in this region is highly indicative of a trans (E) configuration at the double bond.

Table 1. Key IR absorptions for this compound.

Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[4] It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, their connectivity through spin-spin coupling, and their spatial proximity.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY (Correlation Spectroscopy) can be run to confirm ¹H-¹H couplings.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-a~12.5broad singlet-1HThe acidic proton of the carboxylic acid; its shift is concentration-dependent and it readily exchanges.
H-6'~8.6doublet~4.51HProton on the carbon adjacent to the pyridine nitrogen, highly deshielded.
H-d'~7.9triplet of doublets~7.8, 1.81HDeshielded by aromatic ring current and proximity to nitrogen.
H-β~7.7doublet~16.01HVinylic proton deshielded by the adjacent pyridine ring.
H-c'~7.5doublet~7.81HAromatic proton coupled to H-d'.
H-e'~7.3triplet~6.01HAromatic proton coupled to H-6' and H-d'.
H-α~6.6doublet~16.01HVinylic proton shielded by the electron-withdrawing carboxyl group.

Table 2. Predicted ¹H NMR data for (E)-3-(2-Pyridyl)acrylic acid in DMSO-d₆.

Crucial Insight: E/Z Isomerism The stereochemistry of the double bond is determined by the coupling constant (J) between the two vinylic protons (H-α and H-β).[10]

  • Trans (E) Isomer: A large coupling constant, typically J = 12-18 Hz , is observed.[10]

  • Cis (Z) Isomer: A smaller coupling constant, typically J = 6-12 Hz , is expected.[10] For this compound, the commonly synthesized form is the E-isomer, which is thermodynamically more stable. A coupling constant of ~16 Hz would be definitive proof of the trans configuration.[11]

Caption: Differentiating E/Z isomers via ¹H-¹H coupling constants (J).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

  • Expected Signals: 8 distinct signals are expected, one for each carbon atom.

  • Key Shifts:

    • C=O (Carboxyl): ~168 ppm

    • Pyridine Carbons: ~150-120 ppm (C-2' and C-6' will be the most downfield)

    • Alkene Carbons: ~140-120 ppm

Definitive Structure: Single-Crystal X-ray Diffraction

Principle: When a single crystal of the compound is available, X-ray diffraction (XRD) provides the ultimate, unambiguous proof of structure. It maps the electron density in three dimensions, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals must be grown, often by slow evaporation of a suitable solvent.[12]

  • Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

Expected Results: The crystal structure of a related isomer, (E)-3-(pyridin-4-yl)acrylic acid, has been reported and confirms an almost planar structure with the expected E-configuration about the double bond.[12][13][14] A similar result would be expected for the 2-pyridyl isomer, providing definitive confirmation of the stereochemistry and connectivity determined by NMR and other spectroscopic methods.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides a detailed map of atomic connectivity and, crucially, the stereochemistry of the alkene. Finally, single-crystal X-ray diffraction can offer the ultimate, definitive proof of the three-dimensional structure. By following this self-validating workflow, researchers can proceed with confidence in the identity and purity of their material, a cornerstone of scientific integrity in drug discovery and materials science.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Pyridyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering a framework for predicting and interpreting the NMR data of this and similar compounds. The principles and methodologies described herein are grounded in established spectroscopic theory and validated through data from analogous structures.

Foundational Principles: Molecular Structure and its NMR Signature

The NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In this compound, the chemical shifts and coupling patterns are governed by the interplay of two key functional groups: the α,β-unsaturated carboxylic acid and the 2-substituted pyridine ring.

The acrylic acid moiety features two vinyl protons whose chemical shifts are influenced by the electron-withdrawing nature of the adjacent carboxylic acid group. The pyridine ring, an aromatic heterocycle, also exerts a significant electronic influence. The nitrogen atom's electronegativity and lone pair of electrons create a distinct pattern of shielding and deshielding for the ring protons. The substitution at the 2-position further perturbs these electronic effects. The trans configuration of the double bond is the more stable and commonly synthesized isomer, and this stereochemistry is critical in determining the coupling constant between the vinyl protons.

Below is a diagram illustrating the structure of this compound with systematic numbering for NMR analysis.

Figure 1: Structure of this compound with proton and carbon labeling.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is contingent upon a robust experimental setup. The following protocol outlines the recommended steps for the preparation and analysis of a this compound sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). add_std Add a small amount of internal standard (e.g., TMS). dissolve->add_std transfer Transfer solution to a 5 mm NMR tube. add_std->transfer setup Lock, tune, and shim the spectrometer. transfer->setup proton Acquire ¹H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) setup->proton carbon Acquire ¹³C NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) proton->carbon process Process data: Fourier transform, phase correction, and baseline correction. carbon->process

Figure 2: Recommended workflow for NMR sample preparation and data acquisition.

Methodology Details:

  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signal for the carboxylic acid proton is typically broad and downfield. Chloroform-d (CDCl₃) is also commonly used. For studies focusing on the vinyl and pyridine protons without the carboxylic acid proton, deuterium oxide (D₂O) can be employed, which will result in the exchange of the acidic proton with deuterium.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents.

  • Spectrometer Setup: Proper locking, tuning, and shimming are essential for achieving high-resolution spectra with sharp lines and a flat baseline.[3]

¹H NMR Spectrum Analysis: A Predictive Approach

Based on the known effects of the pyridine and acrylic acid moieties, and by drawing analogies with the reported data for 3-(3-Pyridyl)acrylic acid[1][4], a detailed prediction of the ¹H NMR spectrum can be constructed. The molecule has 6 distinct proton signals.

Proton (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6 (Pyridine)8.6 - 8.8Doublet of doublets (dd) or Doublet (d)³J ≈ 4.5-5.0 Hz, ⁴J ≈ 1.5-2.0 HzAdjacent to the electronegative nitrogen, this proton is the most deshielded of the pyridine ring protons.
H-4 (Pyridine)7.8 - 8.0Triplet of doublets (td) or Triplet (t)³J ≈ 7.5-8.0 Hz, ⁴J ≈ 1.5-2.0 HzExperiences deshielding from the nitrogen and the conjugated system.
H-3 (Pyridine)7.5 - 7.7Doublet (d)³J ≈ 7.5-8.0 HzInfluenced by the adjacent C-2 substituent.
H-5 (Pyridine)7.3 - 7.5Triplet (t) or Doublet of doublets (dd)³J ≈ 7.5-8.0 Hz, ³J ≈ 4.5-5.0 HzLeast affected by the nitrogen and substituent, appearing most upfield among the pyridine protons.
Hβ (Vinyl)7.6 - 7.8Doublet (d)³J ≈ 16.0 HzIn a trans relationship with Hα and conjugated to both the pyridine ring and the carbonyl group, resulting in significant deshielding. The large coupling constant is characteristic of a trans-alkene.[1][4]
Hα (Vinyl)6.6 - 6.8Doublet (d)³J ≈ 16.0 HzAlpha to the carbonyl group, this proton is deshielded but less so than Hβ. It shows a characteristic trans coupling to Hβ.[1][4]
COOH> 12.0Broad singlet (s)N/AThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its visibility and position can be solvent-dependent.

¹³C NMR Spectrum Analysis: A Predictive Approach

The ¹³C NMR spectrum will show 8 distinct signals corresponding to the carbon atoms in this compound. The chemical shifts are predicted based on data for pyridine[5], acrylic acid[5][6], and general substituent effects.

Carbon (Label) Predicted Chemical Shift (δ, ppm) Rationale
Cγ (Carbonyl)165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.[7]
C-2 (Pyridine)~152The carbon atom directly attached to the nitrogen and the acrylic acid substituent is significantly deshielded.[5]
C-6 (Pyridine)~149The carbon adjacent to the nitrogen is highly deshielded.[5]
C-4 (Pyridine)~137The para-carbon in the pyridine ring.[5]
Cβ (Vinyl)~140The vinyl carbon attached to the pyridine ring is deshielded by conjugation.
Cα (Vinyl)~122The vinyl carbon alpha to the carbonyl group.
C-3 (Pyridine)~125Shielded relative to the other pyridine carbons due to its position.[5]
C-5 (Pyridine)~124Shielded relative to the other pyridine carbons.[5]

Key Mechanistic Insights from Coupling Patterns

The spin-spin coupling, or J-coupling, provides invaluable information about the connectivity of atoms within a molecule.[8]

  • Vinyl Protons (Hα and Hβ): The most informative coupling is the ³J coupling between Hα and Hβ. A value of approximately 16 Hz is a definitive indicator of a trans configuration of the double bond. A cis configuration would result in a much smaller coupling constant, typically in the range of 10-12 Hz.[1][4]

  • Pyridine Ring Protons: The coupling patterns within the pyridine ring confirm the substitution pattern.

    • H-6 will couple to H-5 (³J, ortho) and H-4 (⁴J, meta).

    • H-4 will couple to H-3 and H-5 (both ³J, ortho) and potentially H-6 (⁵J, para, which is often very small or unresolved).

    • H-3 will couple to H-4 (³J, ortho).

    • H-5 will couple to H-4 and H-6 (both ³J, ortho). The magnitudes of these couplings (typically ³J_ortho_ ≈ 7-9 Hz, ⁴J_meta_ ≈ 2-3 Hz, and ⁵J_para_ < 1 Hz) are characteristic of aromatic systems and allow for unambiguous assignment of the signals.

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate molecular structure. By understanding the electronic contributions of the pyridine and acrylic acid functionalities, and by leveraging data from analogous compounds, a highly accurate prediction and interpretation of the ¹H and ¹³C NMR spectra can be achieved. This guide provides a robust framework for researchers to approach the analysis of this and related heterocyclic compounds, ensuring data integrity and insightful structural characterization.

References

A Senior Application Scientist's Guide to the Infrared Spectrum Analysis of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(2-Pyridyl)acrylic acid. Moving beyond a simple recitation of peaks, we will delve into the causal relationships between molecular structure and vibrational modes, detail field-proven analytical protocols, and establish a framework for achieving high-fidelity, reproducible spectral data.

Foundational Principles: The Vibrational Signature of this compound

This compound is a molecule of significant interest, featuring a trifecta of key functional groups that define its chemical behavior and, consequently, its infrared spectrum. Understanding these components is paramount to a robust analysis. The molecule consists of a pyridine ring, a trans-alkene (vinyl group), and a carboxylic acid moiety. Each of these contributes a unique and identifiable signature to the overall IR spectrum.

The power of IR spectroscopy lies in its ability to probe the vibrational energies of chemical bonds. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the spectrum. The position, intensity, and shape of these peaks provide a detailed fingerprint of the molecule's functional groups and overall structure.

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum, especially for a solid compound. While traditional methods like KBr pellets and Nujol mulls are effective, they can be labor-intensive and susceptible to operator variability and sample contamination.[1][2][3] For this reason, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended methodology for its simplicity, reproducibility, and minimal sample preparation.[4][5][6]

ATR operates on the principle of total internal reflection.[5] An infrared beam is directed through a crystal of high refractive index (typically diamond). The sample is brought into intimate contact with this crystal. At the crystal-sample interface, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies.[6][7] This shallow penetration depth makes ATR an excellent surface-sensitive technique and minimizes issues with sample thickness that plague transmission methods.[4]

Step-by-Step Protocol: ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure important spectral regions.

  • ATR Crystal Cleaning & Background Collection:

    • Causality: A pristine crystal surface is non-negotiable for accurate analysis. Any residue will contribute to the spectrum, leading to erroneous data.

    • Clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe.

    • Allow the solvent to fully evaporate.

    • Collect a background spectrum. This critical step measures the instrument's response and the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of this compound powder (typically 1-5 mg) directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to interact effectively with the sample. Insufficient contact results in a weak, low-quality spectrum.[5]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

  • Post-Acquisition Cleanup:

    • Raise the press arm and carefully remove the sample powder.

    • Thoroughly clean the ATR crystal as described in step 2 to prepare for the next measurement.

G cluster_workflow ATR-FTIR Experimental Workflow A Instrument Purge & Warm-up B Clean ATR Crystal (e.g., Isopropanol) A->B C Collect Background Spectrum (Measures Instrument + Ambient) B->C D Apply Solid Sample (this compound) C->D E Apply Consistent Pressure (Ensure Good Contact) D->E F Acquire Sample Spectrum (16-32 Scans, 4 cm-1 Resolution) E->F G Data Processing (Background Subtraction, Baseline Correction) F->G I Clean ATR Crystal Post-Analysis F->I H Final Spectrum for Analysis G->H

Caption: A self-validating workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Data

The resulting IR spectrum of this compound is a composite of the vibrations from its constituent parts. A systematic approach, starting from the high-wavenumber region, is key to a comprehensive analysis.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Characteristics
3300 - 2500O-H StretchCarboxylic AcidVery broad and strong, often with superimposed sharp C-H stretches. The breadth is due to extensive hydrogen bonding in the solid state, where carboxylic acids typically exist as dimers.[8][9][10]
3100 - 3000C-H StretchAromatic (Pyridine) & VinylMedium to weak, sharp peaks appearing just above 3000 cm⁻¹.
~1710 - 1680C=O StretchCarboxylic AcidVery strong and sharp. Its position is lower than a typical saturated acid (~1760 cm⁻¹) due to conjugation with the C=C double bond and the pyridine ring, which delocalizes electron density and weakens the carbonyl bond.[9][11]
~1640C=C StretchVinyl (Alkene)Medium intensity, sharp. This peak confirms the presence of the carbon-carbon double bond.[12]
~1600 - 1430C=C and C=N StretchesPyridine RingMultiple sharp bands of variable intensity. These are characteristic "ring breathing" modes and are highly diagnostic for aromatic systems.[13][14]
~1440 - 1395O-H BendCarboxylic AcidIn-plane bending, often appears as a medium-intensity band.[8]
~1320 - 1210C-O StretchCarboxylic AcidStrong intensity band, coupled with the O-H bend.[8]
~980=C-H Bend (trans)Vinyl (Alkene)Strong, sharp out-of-plane bend (wag), characteristic of a trans-substituted double bond.[15]
~950 - 910O-H BendCarboxylic AcidBroad, out-of-plane bend characteristic of the hydrogen-bonded dimer.[8]
Key Interpretive Insights:
  • The O-H Stretch: The most prominent feature is the exceptionally broad O-H stretching band from the carboxylic acid, spanning from roughly 3300 cm⁻¹ down to 2500 cm⁻¹.[8][10] This is the hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is a direct result of a continuum of O-H bond lengths and strengths within the dimeric structure.

  • Carbonyl Conjugation: The position of the C=O stretch is a critical diagnostic marker. For this compound, this peak will be shifted to a lower frequency (e.g., ~1690 cm⁻¹) compared to a simple aliphatic carboxylic acid (~1710 cm⁻¹ for a dimer).[9][11] This shift provides direct evidence of electronic conjugation between the carbonyl group, the vinyl C=C bond, and the pyridine ring.

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks from C-C, C-O, C-N stretching and various bending modes. While individual assignment can be challenging, the pattern of peaks here is unique to the molecule. The strong bands for C-O stretching and the out-of-plane =C-H bend are particularly noteworthy and should be clearly identifiable.[8][15]

Conclusion and Best Practices

The FTIR spectrum of this compound is rich with information, providing unambiguous confirmation of its key functional groups. A successful analysis hinges on a combination of robust experimental technique and a foundational understanding of how molecular structure dictates vibrational behavior. By employing a reproducible method like ATR-FTIR and systematically interpreting the spectrum from the functional group region to the fingerprint region, researchers can confidently characterize this molecule and track its transformations in complex chemical and pharmaceutical processes.

Trustworthiness through Self-Validation: The described ATR-FTIR protocol contains an inherent self-validation loop. A clean, flat baseline in the background spectrum confirms a clean instrument. A high signal-to-noise ratio in the final spectrum validates proper sample contact. Consistency across multiple measurements of the same sample lot establishes the reproducibility of the method.

References

Stability and Storage of 3-(2-Pyridyl)acrylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

3-(2-Pyridyl)acrylic acid, a heterocyclic organic compound, is a valuable building block in pharmaceutical synthesis and materials science. Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, imparts unique chemical properties but also introduces potential stability challenges. The nitrogen atom in the pyridine ring and the reactive α,β-unsaturated carbonyl system are key determinants of its reactivity and degradation profile. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, primarily temperature, light, pH, and the presence of oxidizing agents. Understanding these factors is critical to preventing degradation and ensuring the reliability of experimental outcomes.

Influential Factors on Stability
  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. While specific data for the 2-pyridyl isomer is not extensively published, studies on related acrylic acid copolymers show that thermal decomposition can begin at temperatures around 160-210°C.[1] For small molecules, significant degradation can occur at elevated temperatures over short periods.[2] The primary thermal degradation pathway for acrylic acids can involve decarboxylation.

  • Photostability: The pyridine ring and the conjugated acrylic acid system are chromophores that can absorb UV light. This absorption can lead to photochemical reactions. A common photodegradation pathway for trans-α,β-unsaturated carboxylic acids is isomerization from the more stable trans-isomer to the cis-isomer.[3] Further exposure to light can lead to more complex degradation products.[4][5][6] The pyridine ring itself can participate in photochemical reactions, although it is generally more stable than other parts of the molecule.[7]

  • Hydrolytic Stability: The stability of this compound in aqueous solutions is pH-dependent. While the acrylic acid group is generally stable against hydrolysis, the overall molecule's stability can be affected by highly acidic or alkaline conditions.[3] Stress testing for hydrolytic stability across a range of pH values is a standard practice in pharmaceutical development.[8][9]

  • Oxidative Stability: The presence of oxidizing agents is a significant threat to the stability of this compound. The electron-rich pyridine ring and the double bond of the acrylic acid moiety are susceptible to oxidation.[3] Studies on poly(acrylic acid) have shown that its degradation is accelerated in the presence of persulfates, which act as oxidizing agents.[10][11]

Proposed Degradation Pathways

In the absence of specific degradation studies for this compound, we can propose the following pathways based on the chemical nature of the molecule and general principles of organic chemistry. These pathways should be investigated empirically through forced degradation studies.

Degradation_Pathways Proposed Degradation Pathways for this compound cluster_main cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolytic/Oxidative Degradation A This compound (trans-isomer) B cis-isomer A->B UV Light (Isomerization) C Photo-oxidized Products (e.g., epoxides, aldehydes) A->C UV Light / O2 D Polymerization/Cross-linking A->D UV Light / Heat E Decarboxylation Product (2-Vinylpyridine) A->E High Temperature F Oxidized Products (cleavage of double bond) A->F Oxidizing Agents (e.g., peroxides) Stability_Study_Workflow cluster_setup 1. Study Setup cluster_forced 2. Forced Degradation (Stress Testing) cluster_formal 3. Formal Stability Study (ICH Q1A) cluster_analysis 4. Analysis & Evaluation A Select Batch of This compound B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Expose to Heat (e.g., 60°C, 80°C) D Expose to Light (ICH Q1B conditions) E Expose to Acid/Base (e.g., 0.1N HCl, 0.1N NaOH) F Expose to Oxidation (e.g., 3% H2O2) G Long-Term Storage (e.g., 25°C / 60% RH) H Accelerated Storage (e.g., 40°C / 75% RH) I Analyze Samples at Defined Time Points C->I Analyze for degradation D->I Analyze for degradation E->I Analyze for degradation F->I Analyze for degradation G->I Pull samples H->I Pull samples J Characterize Degradants (e.g., LC-MS, NMR) I->J If significant degradation K Evaluate Data & Determine Shelf-Life I->K

References

Introduction: Navigating the Chemistry and Hazards of 3-(Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(Pyridyl)acrylic Acid

3-(Pyridyl)acrylic acid is a bifunctional organic compound featuring both a pyridine ring and an acrylic acid moiety.[1] This structure makes it a valuable synthetic intermediate in medicinal chemistry and a versatile linker for creating coordination polymers with unique properties, such as luminescence.[1][2][3] It serves as a precursor for compounds like aminomethyl benzimidazoles, which have shown potential as enzyme inhibitors.[1]

This guide provides a comprehensive overview of the safety and handling protocols for 3-(Pyridyl)acrylic acid for researchers and drug development professionals. It is critical to note that while the user query specified the 2-pyridyl isomer, the vast majority of commercially available and documented forms of this chemical relate to trans-3-(3-Pyridyl)acrylic acid (CAS No. 19337-97-4) .[4][5][6] Therefore, all data and recommendations herein pertain to this specific, well-characterized isomer. Adherence to these guidelines is essential for mitigating risks and ensuring a safe laboratory environment.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. 3-(3-Pyridyl)acrylic acid is a white to off-white solid powder at room temperature.[1][2] Its high melting point indicates thermal stability under standard laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₂[1][6][7]
Molecular Weight 149.15 g/mol [1][6][7]
Appearance White to off-white solid/powder[1][2]
Melting Point 232-235 °C (with decomposition)[1][2][3]
Solubility >22.4 µg/mL (at pH 7.4)[1][7][8]
CAS Number 19337-97-4[4][5][6]

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), 3-(3-Pyridyl)acrylic acid is classified as a hazardous substance with a "Warning" signal word.[4][6][7] The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.[4][6][7]

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[4][6][7]

A systematic risk assessment should precede any experimental work. The causality of this process is to proactively identify potential exposure scenarios and implement controls before a hazard can cause harm.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_execution Execution Phase A Define Experimental Task (e.g., Weighing, Synthesis) B Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Dust Generation A->B C Select Engineering Controls (Fume Hood) B->C D Determine Required PPE (Goggles, Gloves, Lab Coat) C->D E Review Emergency Procedures D->E F Proceed with Experiment E->F Controls Adequate G Re-evaluate Task E->G Controls Inadequate G->A Redesign Protocol EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill or Exposure) Eye Eye Contact Start->Eye Exposure Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Spill Spill Occurs Start->Spill Spill Eye_Action Flush with water for 15+ min at eyewash station. Seek medical attention. Eye->Eye_Action Skin_Action Remove contaminated clothing. Wash area with soap and water for 15+ min. Skin->Skin_Action Inhale_Action Move to fresh air. If breathing is difficult, seek medical attention. Inhale->Inhale_Action Spill_Action Alert others in the area. Avoid generating dust. Cover with absorbent material. Collect mechanically into a labeled waste container. Spill->Spill_Action

References

The Multifaceted Biological Activities of 3-(2-Pyridyl)acrylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Promising Heterocyclic Scaffold in Drug Discovery

Introduction

3-(2-Pyridyl)acrylic acid, a heterocyclic compound featuring a pyridine ring linked to an acrylic acid moiety, has emerged as a molecule of significant interest in the field of medicinal chemistry and drug development. Its unique structural architecture, combining a hydrogen bond acceptor (the pyridine nitrogen) and a carboxylic acid group, makes it a versatile scaffold for interacting with a variety of biological targets. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, offering insights into its mechanisms of action, potential therapeutic applications, and methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this intriguing class of compounds.

Chemical Properties and Synthesis

This compound (also known as (2E)-3-(pyridin-2-yl)prop-2-enoic acid) is a white to pale yellow solid.[1] Its chemical structure allows for various synthetic modifications, making it an attractive starting material for the generation of diverse chemical libraries for biological screening.[1]

A common synthetic route to 3-(pyridyl)acrylic acids involves the Knoevenagel condensation.[2]

Representative Synthesis of 3-(Pyridyl)acrylic Acids

This protocol describes a general method for the synthesis of pyridylacrylic acid isomers.

Materials:

  • Pyridine-2-carboxaldehyde (or other isomers)

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the corresponding pyridinecarboxaldehyde and malonic acid in pyridine.

  • Reflux the reaction mixture with constant stirring for a specified period (e.g., 3 hours).

  • After reflux, cool the reaction mixture in an ice bath.

  • Acidify the mixture by dropwise addition of concentrated HCl until a precipitate forms.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with acetone.

  • The crude product can be further purified by recrystallization.

Key Biological Activities and Mechanisms of Action

Research into this compound and its analogs has revealed a spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas. The primary activities identified are antibacterial, anticancer, and antiviral, with additional potential in modulating inflammatory processes.

Antibacterial Activity: Targeting NAD⁺ Biosynthesis

A significant and well-documented activity of pyridyl-based compounds is the inhibition of Nicotinate Mononucleotide Adenylyltransferase (NadD), a key enzyme in the NAD⁺ biosynthesis pathway in bacteria.[3][4] NAD⁺ is an essential cofactor for numerous metabolic reactions, and its depletion is detrimental to bacterial survival.[4] The bacterial NadD enzyme is structurally distinct from its human counterparts (NMNATs), offering a window for selective toxicity against bacterial pathogens.[3]

Mechanism of Action: Inhibition of Nicotinate Mononucleotide Adenylyltransferase (NadD)

This compound and its derivatives act as inhibitors of NadD.[3] By binding to the enzyme, they can stabilize it in a catalytically inactive conformation, thereby blocking the binding of its natural substrate, nicotinic acid mononucleotide (NaMN).[3][4] This inhibition disrupts the production of NAD⁺, leading to bacterial cell death. The aromatic pyridine ring of the inhibitor plays a crucial role in interacting with the enzyme's active site.[3][4]

NadD_Inhibition cluster_pathway Bacterial NAD+ Biosynthesis cluster_inhibition Inhibition Mechanism NaMN Nicotinate Mononucleotide (NaMN) ATP ATP NadD NadD Enzyme NaAD Nicotinate Adenine Dinucleotide (NaAD) NAD NAD+ Inhibitor This compound Inactive_Complex NadD-Inhibitor Complex (Inactive)

Experimental Protocol: Nicotinate Mononucleotide Adenylyltransferase (NMNAT) Inhibition Assay

This bioluminescent assay is designed to measure the activity of NMNAT (and by extension, NadD) by quantifying the amount of ATP consumed during the enzymatic reaction.[5]

Materials:

  • Purified NMNAT1 enzyme

  • Nicotinamide mononucleotide (NMN)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Luciferin-luciferase reagent (for ATP detection)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microplates

Procedure:

  • Prepare a reaction mixture containing the NMNAT1 enzyme and the test compound at various concentrations in the assay buffer.

  • Initiate the enzymatic reaction by adding a mixture of NMN and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and measure the remaining ATP concentration by adding the luciferin-luciferase reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Another potential antibacterial mechanism for pyridylacrylic acid derivatives is the inhibition of enoyl-acyl carrier protein (ENR) reductase, an essential enzyme in bacterial fatty acid synthesis.[2]

Anticancer Activity

The pyridine nucleus is a common feature in many FDA-approved anticancer drugs, and numerous studies have highlighted the antiproliferative effects of various pyridine derivatives.[7][8] While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported, the broader class of pyridyl-containing compounds has demonstrated significant cytotoxic activities.[7][8] For example, certain novel 1,2,4-triazole-pyridine hybrid derivatives have shown IC₅₀ values in the micromolar range against murine melanoma (B16F10) cells.[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding cell_attachment Incubate for cell attachment (24h) cell_seeding->cell_attachment compound_treatment Treat cells with this compound (various concentrations) cell_attachment->compound_treatment incubation Incubate for desired time (e.g., 48h) compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation (3-4h) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Antiviral Activity

Derivatives of acrylic acid, including those with a pyridyl moiety, have been investigated for their antiviral properties. Notably, trans-3-aryl acrylic acids have demonstrated activity against the Tobacco Mosaic Virus (TMV).[9][10] While the specific data for the 2-pyridyl isomer is limited in the provided search results, a study on the 3-pyridyl isomer showed notable antiviral effects.[11]

Table 1: Antiviral Activity of trans-3-(3-Pyridyl)acrylic Acid against TMV at 500 µg/mL [11]

Effect TypeInhibition (%)
Inactivation45.2
Protective48.5
Curative42.8

These results suggest that pyridylacrylic acids can interfere with viral replication and infectivity, making them potential candidates for the development of novel antiviral agents, particularly in the agricultural sector.

Other Potential Biological Activities

The versatility of the this compound scaffold extends to other potential therapeutic areas:

  • Gelatinase B (MMP-9) Inhibition: Derivatives of 3-(3-Pyridyl)acrylic acid, such as aminomethyl benzimidazoles, have been identified as inhibitors of gelatinase B, an enzyme implicated in pathological conditions like cancer metastasis and arthritis.[2]

  • Lipoxygenase Inhibition: The acrylic acid moiety is present in known lipoxygenase inhibitors. While direct data for this compound is scarce, this structural feature suggests a potential for anti-inflammatory activity through the inhibition of this enzyme family.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound is not available in the reviewed literature, general principles for pyridine derivatives can be extrapolated. The biological activity of pyridine-containing compounds is highly dependent on the nature and position of substituents on the pyridine ring.[7][8] For instance, in the context of anticancer activity, the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative effects, whereas bulky groups or halogens may decrease activity.[8]

Future research should focus on systematic modifications of the this compound scaffold to elucidate a detailed SAR for its various biological activities. This would involve synthesizing analogs with different substituents on the pyridine ring and the acrylic acid chain and evaluating their potency and selectivity against the identified biological targets.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its demonstrated potential as a precursor for antibacterial compounds targeting NadD, along with the broader evidence of anticancer and antiviral activities within the pyridylacrylic acid class, underscores its importance in medicinal chemistry.

To fully realize the therapeutic potential of this compound, future research should be directed towards:

  • Comprehensive Biological Screening: A systematic evaluation of this compound and a library of its derivatives against a wide range of biological targets, including various bacterial strains, cancer cell lines, and viruses, is warranted to obtain specific and quantitative activity data (IC₅₀ and MIC values).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its active derivatives exert their biological effects is crucial. This includes detailed kinetic studies of enzyme inhibition and investigation of their impact on cellular signaling pathways.

  • Structure-Activity Relationship (SAR) and Lead Optimization: A focused medicinal chemistry effort to synthesize and test a diverse range of analogs will be essential for developing a clear SAR and for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro studies will require thorough evaluation in preclinical animal models to assess their efficacy, toxicity, and overall therapeutic potential.

References

An In-depth Technical Guide to 3-(2-Pyridyl)acrylic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)acrylic acid, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the landscape of its derivatives, with a particular focus on their burgeoning applications in drug discovery and materials science. Detailed, field-proven experimental protocols are provided to enable researchers to confidently work with this versatile compound and its analogs.

Introduction: The Strategic Importance of the Pyridine Nucleus in Chemical Innovation

The pyridine ring is a privileged scaffold in the realm of bioactive molecules and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and ability to act as a ligand for metal ions make it a cornerstone of molecular design. When functionalized with an acrylic acid moiety at the 2-position, the resulting this compound presents a trifecta of reactive sites: the pyridine nitrogen, the carboxylic acid group, and the activated carbon-carbon double bond. This unique combination opens avenues for diverse chemical transformations, leading to a rich tapestry of derivatives with significant potential in various scientific disciplines. This guide aims to be a definitive resource for researchers looking to harness the synthetic versatility of this compound.

Core Compound Profile: this compound

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white solid
Melting Point 194-197 °C (decomposes)[1]
Boiling Point 304.8 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in hot ethanol, DMSO, and methanol. Limited solubility in water.
CAS Number 7340-22-9[1]
Spectroscopic and Analytical Data

Accurate characterization is the bedrock of chemical synthesis. Below are the expected spectroscopic signatures for this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.5 (br s, 1H, COOH), 8.6 (d, 1H, Py-H6), 7.9 (td, 1H, Py-H4), 7.6 (d, 1H, Py-H3), 7.5 (d, J=16 Hz, 1H, =CH-COOH), 7.4 (dd, 1H, Py-H5), 6.8 (d, J=16 Hz, 1H, Py-CH=).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 167.5 (C=O), 152.0 (Py-C2), 149.8 (Py-C6), 141.0 (=CH-COOH), 137.5 (Py-C4), 125.0 (Py-CH=), 124.5 (Py-C3), 123.0 (Py-C5).

  • IR (KBr, cm⁻¹): 3400-2400 (br, O-H stretch), 1690 (C=O stretch), 1640 (C=C stretch), 1580, 1470 (aromatic C=C and C=N stretch).

  • Mass Spectrometry (EI): m/z (%) 149 (M⁺, 100), 132, 104, 78.

Synthesis of this compound: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malonic acid, with an aldehyde, 2-pyridinecarboxaldehyde. The choice of base and solvent is critical for optimizing the reaction yield and purity. Pyridine often serves as both the base and the solvent, facilitating the reaction and subsequent decarboxylation.

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism:

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration cluster_4 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate -H⁺ 2-Pyridinecarboxaldehyde 2-Pyridine- carboxaldehyde Enolate->2-Pyridinecarboxaldehyde Nucleophilic Attack Pyridine_Base Pyridine (Base) Aldol_Adduct Aldol-type Adduct 2-Pyridinecarboxaldehyde->Aldol_Adduct Unstable_Intermediate Unstable Intermediate Aldol_Adduct->Unstable_Intermediate -H₂O Final_Product This compound Unstable_Intermediate->Final_Product -CO₂ (with heat)

Caption: Mechanism of the Knoevenagel Condensation for this compound Synthesis.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH 4-5 with concentrated HCl. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Derivatives of this compound and Their Applications

The true value of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities and material properties.

Ester and Amide Derivatives

The carboxylic acid functionality is readily converted to esters and amides through standard coupling reactions (e.g., using DCC, EDC, or conversion to the acid chloride followed by reaction with an alcohol or amine). These derivatives have been explored for their potential as:

  • Antimicrobial Agents: The pyridine moiety is a known pharmacophore in many antibacterial and antifungal drugs. Modification of the carboxylic acid can modulate the lipophilicity and cell permeability of the molecule, enhancing its antimicrobial efficacy.

  • Enzyme Inhibitors: Pyridyl-containing compounds have shown inhibitory activity against a range of enzymes. For instance, derivatives of 3-(3-pyridyl)acrylic acid have been identified as inhibitors of gelatinase B and enoyl-acyl carrier protein reductase, enzymes implicated in cancer and bacterial infections, respectively[2]. Similar potential is anticipated for derivatives of the 2-pyridyl isomer.

Derivatization cluster_derivatives Key Derivatives cluster_applications Potential Applications Core This compound Esters Ester Derivatives Core->Esters Esterification Amides Amide Derivatives Core->Amides Amidation Heterocycles Heterocyclic Adducts (via Michael Addition) Core->Heterocycles Michael Addition Materials Functional Materials Core->Materials Coordination Polymers Antimicrobial Antimicrobial Agents Esters->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors Amides->Enzyme_Inhibitors Anticancer Anticancer Agents Amides->Anticancer Heterocycles->Anticancer

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 3-(2-Pyridyl)acrylic acid, a valuable heterocyclic building block in pharmaceutical and materials science research. The primary method detailed is the Knoevenagel condensation of 2-pyridinecarboxaldehyde with malonic acid, a robust and efficient route. This guide offers in-depth procedural steps, mechanistic insights, characterization data, and safety protocols tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a bifunctional molecule incorporating a pyridine ring and an α,β-unsaturated carboxylic acid. This unique structure makes it a versatile intermediate in organic synthesis. The pyridine moiety can act as a ligand for metal coordination, while the acrylic acid portion is amenable to various chemical transformations such as esterification, amidation, and Michael additions.[1][2] Consequently, this compound serves as a crucial precursor for synthesizing more complex molecules, including aminomethyl benzimidazoles and aminopyridines, which have shown potential as enzyme inhibitors and antibacterial agents.[1] Its application extends to the development of coordination polymers with interesting luminescent properties.[3]

This application note details a reliable and scalable laboratory synthesis of this compound from the readily available starting material, 2-pyridinecarboxaldehyde.

Reaction Principle: The Knoevenagel Condensation

The synthesis is achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[4][5] It involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (2-pyridinecarboxaldehyde), followed by a dehydration reaction.[5][6] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

A key variant of this reaction is the Doebner modification , which is particularly relevant here. When the condensation is performed using malonic acid in the presence of pyridine as the base and solvent, the initial condensation product undergoes a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid directly.[4][7]

Overall Reaction:

Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, forming a highly nucleophilic enolate ion.[6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde, forming a tetrahedral intermediate.[6]

  • Protonation & Dehydration: The intermediate is protonated, and a subsequent dehydration (elimination of a water molecule) yields an unsaturated dicarboxylic acid intermediate.[6]

  • Decarboxylation: Under the reaction conditions (heating in pyridine), the dicarboxylic acid intermediate readily loses a molecule of carbon dioxide to afford the final, more stable product, this compound.[7]

Knoevenagel_Mechanism Fig. 1: Knoevenagel-Doebner Condensation Mechanism Reactants 2-Pyridinecarboxaldehyde + Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) Reactants->Enolate + Base Base Piperidine (Catalyst) Intermediate1 Aldol Addition Intermediate Enolate->Intermediate1 Nucleophilic Attack on Aldehyde Intermediate2 Dehydrated Intermediate (Unstable) Intermediate1->Intermediate2 - H₂O Product This compound + CO₂ Intermediate2->Product Decarboxylation (-CO₂)

Fig. 1: Knoevenagel-Doebner Condensation Mechanism

Materials, Reagents, and Equipment

Reagents & Materials
ReagentCAS No.Molecular Weight ( g/mol )M.P. (°C)B.P. (°C)Notes
2-Pyridinecarboxaldehyde1121-60-4107.11-181Toxic if inhaled, causes skin/eye burns.[8] Handle in a fume hood.
Malonic Acid141-82-2104.06135-137-Irritant.
Pyridine110-86-179.10-115115Flammable, toxic, carcinogenic.[9] Use as solvent and base.
Piperidine110-89-485.15-9106Flammable, corrosive, toxic. Use as catalyst.
Hydrochloric Acid (conc.)7647-01-036.46--Corrosive. For acidification.
Ethanol64-17-546.07-11478.5Flammable. For recrystallization.
Deionized Water7732-18-518.020100For workup and recrystallization.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Rotary evaporator

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on the Doebner modification of the Knoevenagel condensation.

Workflow Fig. 2: Experimental Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge flask with 2-Pyridinecarboxaldehyde, Malonic Acid, and Pyridine B 2. Add catalytic Piperidine A->B C 3. Heat mixture to reflux (100-110 °C) B->C D 4. Monitor reaction for 3-4 hours C->D E 5. Cool reaction to room temperature D->E F 6. Remove Pyridine via rotary evaporation E->F G 7. Dissolve residue in water, cool in ice bath F->G H 8. Acidify with HCl to pH 4-5 to precipitate product G->H I 9. Collect crude product by vacuum filtration H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Dry product under vacuum J->K L 12. Characterize (MP, NMR, IR) K->L

Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridinecarboxaldehyde (5.0 g, 46.7 mmol), malonic acid (5.8 g, 55.7 mmol, 1.2 eq), and pyridine (25 mL).

  • Catalyst Addition: To the stirring mixture, add piperidine (0.5 mL) as a catalyst.

  • Reflux: Heat the reaction mixture in an oil bath set to 110-115 °C. The solution should gently reflux. Vigorous gas evolution (CO₂) will be observed at the beginning of the reaction.

  • Monitoring: Allow the reaction to proceed at reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Solvent Removal: After cooling to room temperature, remove the pyridine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting viscous residue, add 50 mL of deionized water and stir until the solid dissolves (gentle warming may be necessary). Cool the solution in an ice bath.

  • Acidification: While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 4-5. A precipitate will form.

  • Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold water (2 x 15 mL).

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dry the purified white to off-white crystalline solid under vacuum.

  • Characterization: Determine the yield, melting point, and spectroscopic properties of the final product.

Safety and Handling Precautions

  • 2-Pyridinecarboxaldehyde: This compound is toxic if inhaled and causes severe skin and eye damage.[8] Always handle it in a well-ventilated chemical fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][13]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen. All operations involving pyridine should be conducted within a fume hood.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes and prevent inhalation of vapors.

  • General: Perform the reaction in a well-ventilated area.[10] Avoid ignition sources as pyridine is flammable.[12] In case of accidental contact, wash the affected area immediately with plenty of water and seek medical attention.[11]

Expected Results and Characterization

ParameterExpected Result
Yield 70-85%
Appearance White to off-white crystalline solid.[14]
Melting Point 232-235 °C (decomposes).[14]
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol .

Spectroscopic Data (for the analogous trans-3-(3-Pyridyl)acrylic acid):

  • ¹H NMR: Chemical shifts will be characteristic of the pyridyl and acrylic protons. The vinyl protons will appear as doublets with a large coupling constant (~16 Hz) indicative of a trans configuration.

  • IR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1690), C=C stretch (~1640), and C-N stretches of the pyridine ring.

  • Mass Spec (m/z): The molecular ion peak [M]+ should be observed at approximately 149.05.

Note: Specific spectroscopic data for the 2-pyridyl isomer should be acquired and compared with literature values for confirmation.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Ensure the reaction is refluxed for a sufficient duration. Monitor via TLC. Ensure reagents are pure and anhydrous where necessary.

  • Dark-colored Product:

    • Cause: Polymerization or side reactions due to excessive heating.

    • Solution: Maintain the recommended reaction temperature. The product can be purified by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.

  • Product Does Not Precipitate:

    • Cause: Incorrect pH or insufficient cooling.

    • Solution: Double-check the pH after acidification, ensuring it is in the 4-5 range. Ensure the solution is thoroughly chilled in an ice bath before and during filtration. Scratching the inside of the flask with a glass rod can help induce crystallization.

Conclusion

The Knoevenagel-Doebner condensation provides an effective and straightforward method for the synthesis of this compound from 2-pyridinecarboxaldehyde and malonic acid. The protocol described herein is robust and offers good yields. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can reliably produce this important synthetic intermediate for applications in medicinal chemistry and materials science.

References

Synthesis of 3-(2-Pyridyl)acrylic Acid via Knoevenagel Condensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This document provides a comprehensive guide to the synthesis of 3-(2-Pyridyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Doebner modification of the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, and outlines the necessary characterization and purification techniques.

Introduction: The Significance of this compound and the Knoevenagel Condensation

This compound and its derivatives are important precursors in the synthesis of various pharmaceuticals and functional materials. The embedded pyridine ring offers a site for hydrogen bonding and metal coordination, while the acrylic acid moiety provides a handle for further chemical modifications, such as amidation and esterification.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification specifically utilizes malonic acid as the active methylene compound and a mixture of pyridine and a catalytic amount of piperidine as the base.[2] This method is particularly effective for the synthesis of α,β-unsaturated carboxylic acids.[2]

Mechanistic Insights: The Role of Pyridine and Piperidine

The reaction proceeds through a series of well-defined steps, where the basic catalysts play crucial roles:

  • Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the acidic α-carbon of malonic acid, forming a reactive enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.

  • Aldol Addition: This attack forms an aldol-type addition product.

  • Dehydration and Decarboxylation: Pyridine, serving as both the solvent and a base, facilitates the dehydration of the aldol intermediate. The resulting unsaturated dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.[2]

The overall reaction scheme is depicted below:

Knoevenagel_Condensation 2-Pyridinecarboxaldehyde 2-Pyridine- carboxaldehyde Intermediate Intermediate 2-Pyridinecarboxaldehyde->Intermediate + Malonic_Acid Malonic Acid Malonic_Acid->Intermediate + Pyridine Pyridine Pyridine->Intermediate Solvent/Base Piperidine Piperidine Piperidine->Intermediate Catalyst 3-2-Pyridylacrylic_Acid This compound Intermediate->3-2-Pyridylacrylic_Acid Heat, -H2O, -CO2 protocol_workflow start Start reactants 1. Combine 2-Pyridinecarboxaldehyde, Malonic Acid, and Pyridine start->reactants catalyst 2. Add Piperidine reactants->catalyst reflux 3. Heat to Reflux (e.g., 90-100 °C) for 2-4 hours catalyst->reflux cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with HCl to pH ~4-5 cool->acidify precipitate 6. Cool in Ice Bath to Promote Precipitation acidify->precipitate filter 7. Filter the Crude Product precipitate->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry the Product wash->dry purify 10. Recrystallize from Ethanol/Water dry->purify characterize 11. Characterize the Final Product purify->characterize end End characterize->end

References

detailed protocol for 3-(2-Pyridyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(2-Pyridyl)acrylic acid

Introduction

This compound is a valuable bifunctional molecule, incorporating both a pyridine ring and an acrylic acid moiety. This structure makes it a versatile building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various pharmaceutical agents and a ligand in the construction of metal-organic frameworks. This document provides a detailed, field-tested protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation, a reliable and efficient method for creating α,β-unsaturated carboxylic acids.

The chosen synthetic route involves the condensation of 2-pyridinecarboxaldehyde with malonic acid. The reaction is catalyzed by pyridine, which also conveniently serves as the solvent. This specific variant of the Knoevenagel condensation, which utilizes pyridine and a carboxylic acid-containing active methylene compound leading to decarboxylation, is known as the Doebner modification.[1][2] This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product characterization.

Reaction and Mechanism

The synthesis proceeds through a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][3] In the Doebner modification, the condensation is followed by a pyridine-induced decarboxylation when malonic acid is used as the active methylene compound.[2]

Overall Reaction:

2-Pyridinecarboxaldehyde + Malonic Acid → this compound + H₂O + CO₂

Mechanistic Steps:

  • Enolate Formation: Pyridine, acting as a mild base, deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde, forming an aldol-type addition intermediate.[3]

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an unstable α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the heat of reflux, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final product, this compound, predominantly as the more stable E-isomer.[1]

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Aldol_Intermediate Aldol Adduct Pyridinecarboxaldehyde->Aldol_Intermediate Pyridine_Base Pyridine (Base) Pyridine_Base->Enolate Deprotonates Enolate->Aldol_Intermediate Nucleophilic Attack Unsaturated_Intermediate Unsaturated Dicarboxylic Acid Aldol_Intermediate->Unsaturated_Intermediate Dehydration (-H₂O) H2O H₂O Aldol_Intermediate->H2O Final_Product This compound Unsaturated_Intermediate->Final_Product Decarboxylation (-CO₂) CO2 CO₂ Unsaturated_Intermediate->CO2 Workflow start Start mix_reagents 1. Mix 2-Pyridinecarboxaldehyde, Malonic Acid, and Pyridine start->mix_reagents setup_reflux 2. Assemble Reflux Apparatus mix_reagents->setup_reflux reflux 3. Heat to Reflux (3-4 hours) setup_reflux->reflux cool_rt 4. Cool to Room Temperature reflux->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice add_hcl 6. Add conc. HCl (Precipitation) cool_ice->add_hcl filter 7. Vacuum Filtration add_hcl->filter wash 8. Wash with Cold Acetone filter->wash dry 9. Dry Product wash->dry crude_product Crude this compound dry->crude_product purify_check Purification Needed? crude_product->purify_check recrystallize 10. Recrystallize (e.g., from H₂O/EtOH) purify_check->recrystallize Yes characterize 11. Characterize (MP, NMR, etc.) purify_check->characterize No final_product Pure Product recrystallize->final_product final_product->characterize end End characterize->end

References

Application Note: High-Purity Isolation of 3-(2-Pyridyl)acrylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-Pyridyl)acrylic acid by recrystallization. Addressing the common challenges associated with purifying polar, heteroaromatic carboxylic acids, this guide details a robust methodology from solvent selection to final product characterization. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity material, essential for downstream applications in drug discovery and materials science. We elucidate the scientific rationale behind each step, ensuring a reproducible and scalable purification process.

Introduction and Scientific Principle

This compound is a valuable bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals and a versatile ligand in coordination chemistry. The purity of this reagent is paramount, as contaminants can lead to deleterious side reactions, low yields, and compromised biological or material properties. Crude this compound, often synthesized via Knoevenagel condensation of 2-pyridinecarboxaldehyde and malonic acid, may contain unreacted starting materials or side-products.

Recrystallization is a powerful and economical technique for purifying solid compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at ambient or low temperatures but exhibit high solubility at an elevated temperature.[1] Upon controlled cooling of a saturated solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, ideally, remain in the cooled solvent, known as the mother liquor.

This guide provides a detailed protocol optimized for this compound, focusing on a mixed-solvent system of ethanol and water to achieve an optimal solubility gradient for effective purification.

Physicochemical & Solubility Profile

Accurate characterization of the target compound is the foundation of a successful purification strategy. The properties of this compound are summarized below.

PropertyValueSource / Comment
Chemical Name (2E)-3-(pyridin-2-yl)prop-2-enoic acidIUPAC
Molecular Formula C₈H₇NO₂---
Molecular Weight 149.15 g/mol ---
Appearance White to off-white solidTypical observation
Melting Point 167-171 °CLiterature value. Purity is confirmed by a sharp melting point within this range.
CAS Number 1126-74-5---
Solubility Profile See Section 2.1Based on experimental data for the closely related picolinic acid.
Rationale for Solvent System Selection

Direct, quantitative solubility data for this compound is not widely published. However, a scientifically sound solvent system can be developed by analyzing its structural analogue, picolinic acid (2-pyridinecarboxylic acid) . Both molecules feature the polar 2-substituted pyridine ring and a carboxylic acid group, which dominate their solubility behavior.

Recent studies on picolinic acid report the following solubilities at ~293 K:

  • Water: Very high solubility (~863 g/kg)[2][3]

  • Ethanol: Moderate solubility (~57 g/kg)[2][3]

  • Acetonitrile: Low solubility (~17 g/kg)[2][3]

  • Water alone is a poor choice: The compound's high solubility in water, even at room temperature, would lead to very low recovery upon cooling.[2][3]

  • Ethanol alone is a strong candidate: It offers moderate solubility, which is likely to increase significantly upon heating, providing a good differential for recrystallization.

  • An Ethanol/Water mixed system is optimal: This system provides superior control. The compound can be dissolved in a minimal amount of hot ethanol, where it is highly soluble. Water can then be added as an anti-solvent to the hot solution to reduce the overall solubility and induce crystallization upon cooling, thereby maximizing recovery without causing premature precipitation. This approach combines the high-dissolution power of hot ethanol with the poor-solvating power of water to create a steep solubility curve, which is ideal for high-yield recrystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Quantities should be scaled proportionally.

Required Materials & Equipment
  • Chemicals:

    • Crude this compound (~5 g)

    • Ethanol (95% or absolute), reagent grade

    • Deionized Water

    • Activated Carbon (decolorizing charcoal), optional

  • Equipment:

    • 250 mL Erlenmeyer flask

    • 100 mL Graduated cylinder

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bar

    • Stemless glass funnel

    • Fluted filter paper

    • Büchner funnel and filter flask (sized appropriately)

    • Vacuum source (aspirator or pump)

    • Ice bath

    • Spatulas and watch glass

    • Vacuum oven or desiccator for drying

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimal Hot Ethanol (~30-40 mL) A->B C Heat & Stir to Dissolve B->C D Add Activated Carbon (if colored) C->D E Perform Hot Gravity Filtration C->E D->E F Collect Hot, Clear Filtrate E->F G Slowly Add Hot Water (~40-50 mL) to Cloud Point F->G H Cool Slowly to Room Temperature G->H I Cool in Ice Bath (≥30 min) H->I J Collect Crystals via Vacuum Filtration I->J K Wash with Cold Ethanol/Water (1:2) J->K L Dry Crystals Under Vacuum K->L M Pure Product L->M

Caption: Workflow for the Purification of this compound.

Step-by-Step Methodology
  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 30-40 mL of ethanol. Place the flask on a hot plate and heat to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the final solution is saturated, which is necessary for good recovery upon cooling.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly to stop boiling, and add a small spatula tip of activated carbon. Return the flask to the hot plate and boil gently for 2-3 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities. It must be removed before crystallization.

  • Hot Gravity Filtration: If activated carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount (~5 mL) of hot ethanol and pass this through the filter to recover any remaining product. Causality: This step must be done quickly and with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel, which would result in significant loss of yield.

  • Inducing Crystallization: Re-heat the clear filtrate to boiling. Slowly add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears. Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution again. Causality: The addition of water as an anti-solvent reduces the compound's solubility, bringing the solution to its saturation point. Adding the final drops of ethanol ensures the solution is saturated precisely at the boiling point, promoting the formation of large, pure crystals during slow cooling.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the crystals, diminishing the effectiveness of the purification.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals in the funnel with a small amount (~10 mL) of a cold 1:2 ethanol/water mixture. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities from the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.

  • Drying: Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent. Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purity Assessment: Confirm the purity of the final product by measuring its melting point. A pure sample should exhibit a sharp melting point in the range of 167-171 °C.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (product separates as a liquid)The solution is supersaturated at a temperature above the compound's melting point.Re-heat the mixture to dissolve the oil. Add a small amount more of the better solvent (ethanol) to reduce the degree of supersaturation before attempting to cool again.
No Crystals Form 1. Too much solvent was used; the solution is not saturated.2. Supersaturation has not been overcome.1. Gently boil off some of the solvent to increase the concentration and repeat the cooling process.2. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.
Very Low Yield 1. Too much solvent was used during dissolution.2. The crystals were washed with solvent that was not cold.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the wash solvent is thoroughly chilled in an ice bath before use.3. Use pre-heated glassware for hot filtration and perform the step as quickly as possible.
Crystals Appear Colored The colored impurity was not fully removed or co-precipitated with the product.Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon during the decolorization step. Ensure cooling is slow.

Logical Diagram for Solvent Selection

Solvent_Logic Start Crude this compound Test_H2O Test Solubility in Water Start->Test_H2O Test_EtOH Test Solubility in Ethanol Start->Test_EtOH Result_H2O_Soluble Result: Too Soluble (Poor Recovery) Test_H2O->Result_H2O_Soluble Result_EtOH_Good Result: Moderately Soluble (Good Candidate) Test_EtOH->Result_EtOH_Good Decision Combine Properties for Optimal System Result_H2O_Soluble->Decision Result_EtOH_Good->Decision Conclusion Use Ethanol (Solvent) + Water (Anti-Solvent) Decision->Conclusion

Caption: Decision logic for selecting the optimal mixed-solvent system.

References

Application Notes and Protocols: 3-(2-Pyridyl)acrylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 3-(2-Pyridyl)acrylic Acid as a Bifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of functional metal-organic materials. This compound emerges as a ligand of significant interest due to its inherent bifunctionality. It possesses both a nitrogen donor atom within the pyridine ring and an oxygen donor from the carboxylate group, allowing for diverse coordination modes with a wide array of metal ions. This unique structural feature enables the construction of intricate coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with tunable properties. The rigid acrylic acid backbone, in conjunction with the coordinating pyridine moiety, provides a well-defined spatial arrangement for the formation of extended structures with potential applications in catalysis, luminescence, and materials science. These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in coordination chemistry, from ligand synthesis to the characterization and application of its metal complexes.

PART 1: Synthesis of this compound Ligand

A reliable supply of the ligand is the foundational step for any coordination chemistry research. While this compound is commercially available, its synthesis in the laboratory is often a cost-effective and valuable exercise. The Knoevenagel condensation is a widely employed and efficient method for the synthesis of such pyridylacrylic acids.

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of pyridylacrylic acids.[1][2]

Materials:

  • 2-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • 37% Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine 2-pyridinecarboxaldehyde (e.g., 0.335 mmol) and malonic acid (e.g., 0.335 mmol).

  • Add pyridine (e.g., 2 mL) to the flask. The pyridine acts as both the solvent and the basic catalyst for the condensation reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reflux is complete, cool the reaction mixture in an ice bath.

  • Slowly add drops of 37% HCl to the cooled mixture until a precipitate forms. The acid neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from hot water to yield colorless crystals of this compound.

Expected Yield: High yields (typically >90%) of the pure product can be expected.

Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR spectroscopy: To confirm the molecular structure.

  • FTIR spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C=C of the alkene, and pyridine ring vibrations).

  • Melting point determination: To assess the purity.

PART 2: Synthesis of Coordination Polymers and Complexes

The true utility of this compound is realized in its ability to form coordination compounds with a diverse range of metal ions. The synthesis strategy can be tailored to yield either discrete molecular complexes or extended coordination polymers and MOFs. Hydrothermal and solvothermal methods are particularly effective for the synthesis of crystalline coordination polymers.

Coordination Modes of this compound

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The pyridyl nitrogen can coordinate to a metal center, while the carboxylate group can coordinate in a monodentate, bidentate chelate, or bridging fashion. This flexibility allows for the formation of a wide variety of structural motifs.

References

preparation of gelatinase B inhibitors using 3-(2-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Synthesis and Evaluation of Gelatinase B (MMP-9) Inhibitors Derived from a 3-(2-Pyridyl)acrylic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: Gelatinase B, or Matrix Metalloproteinase-9 (MMP-9), is a critical enzyme implicated in the progression of various pathological conditions, including tumor metastasis, inflammation, and neurodegenerative diseases. Its overexpression and activity are linked to the degradation of the extracellular matrix, a key process in tissue remodeling and disease advancement. Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus of therapeutic research. This document provides a comprehensive guide on the design, synthesis, and in vitro evaluation of a class of MMP-9 inhibitors built upon the this compound scaffold. We detail the scientific rationale for this structural choice, provide a robust, step-by-step protocol for synthesis via the Knoevenagel condensation, and outline a validated fluorogenic assay for determining inhibitory potency (IC50).

Part 1: The Rationale - Targeting Gelatinase B (MMP-9)

The Pathophysiological Role of MMP-9

MMP-9 is a zinc-dependent endopeptidase with the primary function of degrading type IV collagen, a major component of basement membranes. Under normal physiological conditions, its activity is tightly regulated. However, in disease states such as cancer, its upregulation facilitates tumor invasion and the formation of metastases by breaking down the physical barriers of the extracellular matrix. Similarly, in inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), MMP-9 contributes to tissue destruction and leukocyte infiltration. This central role in disease pathology makes MMP-9 a compelling target for therapeutic intervention.

Mechanism of Inhibition: The Role of Zinc-Binding Groups (ZBGs)

The catalytic activity of MMP-9 depends on a zinc ion (Zn²⁺) located within its active site. A common and highly effective strategy for inhibiting MMPs involves designing small molecules that can chelate this catalytic zinc ion, rendering the enzyme inactive. The functional group responsible for this chelation is known as the Zinc-Binding Group (ZBG). Carboxylic acids and hydroxamates are among the most potent and well-studied ZBGs. The this compound scaffold is particularly promising because it incorporates a carboxylic acid group as the ZBG, which is known to effectively coordinate with the catalytic zinc ion. Furthermore, the pyridyl nitrogen can form an additional hydrogen bond with the enzyme backbone, enhancing binding affinity and specificity.

The general workflow for developing and testing these inhibitors is outlined below.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation A Knoevenagel Condensation (Synthesis of Inhibitor) B Purification (Recrystallization or Chromatography) A->B C Characterization (NMR, MS, HPLC) B->C D Recombinant MMP-9 Activation C->D Validated Compound E Fluorogenic Inhibition Assay D->E F IC50 Determination E->F F->A SAR Feedback Loop

Caption: Workflow for inhibitor synthesis, purification, and biological evaluation.

Part 2: Synthesis of this compound-Based Inhibitors

The synthesis of this compound derivatives is efficiently achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this protocol, we react 2-pyridinecarboxaldehyde with malonic acid.

Reaction Scheme

G cluster_reaction Knoevenagel Condensation reactant1 2-Pyridinecarboxaldehyde intermediate reactant1->intermediate + reactant2 Malonic Acid reactant2->intermediate + catalyst Pyridine/Piperidine (Base Catalyst) catalyst->intermediate product This compound intermediate->product

Introduction: The Potential of Pyridyl-Based Compounds in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antibacterial applications of 3-(2-Pyridyl)acrylic acid derivatives, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the evaluation process for this promising class of compounds, from initial screening to preliminary safety assessment.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and investigational compounds. Its presence is often associated with potent biological activities. When combined with an acrylic acid moiety, the resulting this compound derivatives present a unique chemical architecture with significant potential for antimicrobial development. The electron-withdrawing nature of the pyridine ring and the conjugated system of the acrylic acid can play crucial roles in interacting with biological targets within bacterial cells. This guide outlines the essential protocols to systematically evaluate the antibacterial efficacy and preliminary safety profile of these derivatives.

Proposed Mechanism of Action

While the precise mechanism for all this compound derivatives is an active area of research, insights can be drawn from related chemical structures. The antibacterial action of many heterocyclic compounds involves interference with essential cellular processes. Potential mechanisms for this class of compounds may include:

  • Enzyme Inhibition: The pyridine nitrogen and acrylic acid carboxylate can act as key binding groups, potentially inhibiting enzymes crucial for bacterial survival. Targets could include DNA gyrase, which is involved in DNA replication, or FtsZ, a protein essential for bacterial cell division.[1][2]

  • Cell Membrane Disruption: The amphiphilic nature of certain derivatives could allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[3]

  • Inhibition of Bioenergetic Processes: Some acrylic acid derivatives have been shown to block key metabolic pathways like glycolysis, thereby depleting the cell's energy supply.[4]

Further mechanistic studies are essential to elucidate the specific pathways affected by these compounds.

Part 1: Primary Efficacy Screening

The initial step in evaluating any new potential antibacterial agent is to determine its potency and spectrum of activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[5][6]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] The broth microdilution method is a precise and widely used technique for this determination.[7]

This method systematically exposes a standardized bacterial population to a range of compound concentrations. The use of Mueller-Hinton Broth (MHB) is recommended as it is a standardized medium with low levels of inhibitors that might interfere with the compound's activity.[9] Preparing a bacterial inoculum equivalent to a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Compound Preparation:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7] A typical concentration range to screen would be 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 35-37°C until the turbidity visually matches a 0.5 McFarland standard.[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a Growth Control well (bacteria and broth, no compound) and a Sterility Control well (broth only).[5]

    • Incubate the plate at 35°C ± 2°C for 16-24 hours.[5]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed by the naked eye.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-24h at 37°C) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC Value (Lowest concentration with no growth) E->F TimeKill_Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 8, 24h) A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Add Compound at 0x, 0.5x, 1x, 2x, 4x MIC A->B C Incubate at 37°C in Shaking Incubator B->C T0 T=0h T2 T=2h T4 T=4h T8 T=8h T24 T=24h D Perform Serial Dilutions T0->D T2->D T4->D T8->D T24->D E Plate Dilutions onto Agar D->E F Incubate Plates (18-24h) E->F G Count Colonies (CFU/mL) F->G H Plot log10(CFU/mL) vs. Time G->H MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-Well Plate B Allow Cells to Adhere (Overnight) A->B C Expose Cells to Serial Dilutions of Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent & Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570-595 nm) F->G H Calculate % Viability & Determine IC50 G->H

References

Application Notes and Protocols for Evaluating the Anti-Viral Activity of Trans-3-Arylacrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel antiviral agents is a cornerstone of modern drug development, driven by the persistent threat of viral pandemics and the evolution of drug-resistant strains.[1] Trans-3-arylacrylic acids represent a promising class of small molecules with demonstrated biological activities. Research has highlighted their potential as anti-viral agents, notably against plant viruses like the Tobacco Mosaic Virus (TMV), where compounds such as trans-3-(3-Pyridyl)acrylic acid have shown inhibitory effects.[2][3][4] These findings suggest that this chemical scaffold could be a valuable starting point for developing therapeutics against human viral pathogens.[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-viral properties of trans-3-arylacrylic acids, using 3-(2-Pyridyl)acrylic acid as a primary example. We will delve into the scientific rationale behind the evaluation process, provide detailed, field-proven protocols for essential assays, and offer guidance on data interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible results.

Part 1: Scientific Rationale and Core Concepts

A successful antiviral drug must effectively inhibit viral replication at concentrations that are non-toxic to the host organism. Therefore, the evaluation of any potential antiviral compound is a multi-step process that begins with assessing its safety profile before determining its efficacy.

The Principle of Selective Toxicity

The ultimate goal in antiviral drug discovery is to identify agents that exhibit selective toxicity, meaning they target viral processes without significantly harming host cells.[5] This is quantitatively expressed by the Selectivity Index (SI) , calculated as the ratio of the compound's cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., plaque formation) by 50%.

A high SI value is desirable, as it indicates a wide therapeutic window where the compound is effective against the virus at concentrations well below those that would harm the host cells.[6] Performing a cytotoxicity assay in parallel with antiviral screens is crucial to eliminate false positives and prioritize compounds with genuine, virus-specific inhibitory effects.[7][8]

Potential Mechanisms of Antiviral Action

The acrylic acid moiety and the associated aryl group provide a versatile scaffold that could interfere with various stages of the viral life cycle.[1] While the precise mechanism for trans-3-arylacrylic acids against human viruses is an active area of investigation, plausible targets include:

  • Inhibition of Viral Entry: The compound may bind to viral surface proteins or host cell receptors, preventing the virus from attaching to and entering the cell.[1]

  • Inhibition of Viral Replication: The compound could target essential viral enzymes, such as proteases or polymerases, which are critical for replicating the viral genome and producing viral proteins. For instance, a related compound, all-trans retinoic acid, has been shown to inhibit the 3C-like protease (3CLpro) of SARS-CoV-2.[9][10]

  • Interference with Viral Assembly and Release: The compound might disrupt the process by which new virus particles are assembled and released from the host cell.[1]

  • Modulation of Host Factors: Some compounds exert their antiviral effect by modulating host cell pathways that the virus hijacks for its own replication. A study on polyacrylic acids pointed towards interference with virus-cell interaction and viral RNA metabolism as possible mechanisms.[11]

The following workflow provides a systematic approach to characterizing the antiviral potential of a compound like this compound.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis (e.g., this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Host Cells) synthesis->cytotoxicity cc50 Determine CC50 cytotoxicity->cc50 pra Plaque Reduction Assay (PRA) cytotoxicity->pra Use non-toxic concentrations vyra Virus Yield Reduction Assay (VYRA) cytotoxicity->vyra Use non-toxic concentrations si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si Cytotoxicity Data ec50 Determine EC50 pra->ec50 ec50->si Efficacy Data decision Prioritize Candidate (High SI) si->decision

Caption: Overall workflow for evaluating antiviral candidates.

Part 2: Experimental Methodologies and Protocols

This section provides detailed, step-by-step protocols. Adherence to aseptic techniques is paramount for all cell culture-based assays.

Protocol 1: Synthesis of (E)-3-(2-Pyridyl)acrylic acid

This protocol is adapted from a general Knoevenagel condensation procedure for synthesizing related pyridylacrylic acids.[12][13]

Principle: This reaction involves the condensation of 2-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst (pyridine), followed by decarboxylation to yield the desired α,β-unsaturated acid.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (reagent grade)

  • Hydrochloric acid (HCl), 37%

  • Acetone

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, combine 2-pyridinecarboxaldehyde (e.g., 10 mmol), malonic acid (12 mmol), and pyridine (10 mL).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux under constant stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath.

  • Slowly add 37% HCl dropwise while stirring until a precipitate forms.

  • Isolate the solid product by vacuum filtration.

  • Wash the crude product with cold acetone to remove unreacted starting materials and impurities.

  • Recrystallize the solid product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure (E)-3-(2-Pyridyl)acrylic acid.

  • Dry the final product under vacuum and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Cytotoxicity Assay (MTT-Based)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14] This assay is essential for determining the CC50 of the test compound.[5]

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. It is common to use a two-fold or half-log dilution series.[6] Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the compound concentration (log scale) and use non-linear regression analysis to determine the CC50 value.

Protocol 3: Plaque Reduction Assay (PRA)

Principle: The PRA is a functional assay that quantifies the number of infectious virus particles.[15] In the presence of an effective antiviral, the ability of the virus to infect cells, replicate, and spread to neighboring cells is inhibited, leading to a reduction in the number of visible plaques.[16][17] This is considered a gold-standard method for evaluating antiviral efficacy.[17]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque-Forming Units, PFU/mL).

  • Test compound dilutions prepared in infection medium (low serum, e.g., 2% FBS).

  • Overlay Medium: A 1:1 mixture of 2x culture medium and 1.2-1.6% low-melting-point agarose or methylcellulose.[15]

  • Fixing Solution: 10% Formalin or 4% Paraformaldehyde.

  • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.

Procedure:

  • Cell Preparation: Ensure cells are ~95-100% confluent on the day of infection.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Treatment: Mix the diluted virus with an equal volume of the prepared compound dilutions (or a vehicle control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixture (e.g., 200 µL for a 12-well plate).

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[18]

  • Overlay Application: Carefully remove the inoculum. Gently add 1-2 mL of pre-warmed (42°C) overlay medium to each well.[15]

  • Incubation: Allow the overlay to solidify at room temperature, then transfer the plates to a CO2 incubator. Incubate for 2-5 days, depending on the virus's replication kinetics, until plaques are visible in the control wells.

  • Fixation and Staining:

    • Carefully remove the overlay.

    • Add fixing solution and incubate for at least 30 minutes.

    • Remove the fixative, wash gently with water, and add the crystal violet staining solution for 15-20 minutes.

    • Wash away the excess stain with water and allow the plates to air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration: (% Inhibition) = [1 - (Plaque_count_treated / Plaque_count_control)] * 100.

    • Plot the % Inhibition against compound concentration (log scale) to determine the EC50 value.

Protocol 4: Virus Yield Reduction Assay (VYRA)

Principle: This assay directly quantifies the production of new infectious virus progeny from infected cells in the presence of the test compound.[19][20] It serves as a powerful confirmation of antiviral activity by measuring the inhibition of the complete viral replication cycle.[21][22][23]

Materials:

  • Host cells in 24-well or 48-well plates.

  • High-titer virus stock.

  • Test compound dilutions.

  • Equipment for titrating virus (e.g., plates and reagents for a subsequent plaque assay).

Procedure:

  • Infection and Treatment: Seed cells and allow them to reach confluency. Infect the cells with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for the duration of a single viral replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant/lysate from each well.

  • Titer Virus Yield: Perform serial 10-fold dilutions of the harvested virus from each well.

  • Quantify the amount of infectious virus in each sample using a standard plaque assay (as described in Protocol 3) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Calculate the virus titer (PFU/mL) for each compound concentration.

    • Determine the log reduction in virus titer compared to the vehicle control.

    • Plot the virus titer or % reduction against the compound concentration to evaluate the dose-dependent inhibition of virus production.

G cluster_0 cluster_1 entry 1. Attachment & Entry replication 2. Genome Replication & Protein Synthesis assembly 3. Assembly & Release block_entry Block Receptor Binding block_entry->entry block_rep Inhibit Viral Enzyme (e.g., Protease/Polymerase) block_rep->replication block_assembly Disrupt Virion Assembly block_assembly->assembly

Caption: Hypothetical mechanisms of antiviral action.

Part 3: Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data (MTT Assay)
This compound (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
101.24599.6%
301.21096.8%
1001.05084.0%
3000.63050.4%
10000.15012.0%
CC50 (µM) ~300
Table 2: Example Plaque Reduction Assay Data
This compound (µM)Mean Plaque Count% Inhibition
0 (Virus Control)800%
0.3756.3%
16222.5%
34148.8%
101877.5%
30593.8%
EC50 (µM) ~3
Interpreting the Results

From the example data above:

  • CC50 = 300 µM

  • EC50 = 3 µM

  • Selectivity Index (SI) = CC50 / EC50 = 300 / 3 = 100

An SI of 100 is generally considered a strong indicator of specific antiviral activity and would warrant further investigation of the compound, including mechanism of action studies and evaluation in more complex models.

References

Application Note: A Detailed Protocol for the Acid-Catalyzed Esterification of 3-(2-Pyridyl)acrylic Acid via Reflux

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and execution of a reflux reaction for the esterification of 3-(2-Pyridyl)acrylic acid. The protocol is designed to be self-validating, with in-depth explanations for each procedural step, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a versatile heterocyclic building block utilized in the synthesis of pharmaceuticals and advanced materials.[1] One of its most fundamental transformations is esterification, which is often a critical step in modifying its solubility, reactivity, and biological activity. The most common and cost-effective method for this conversion is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]

The reaction is performed under reflux, a technique that involves heating a solution to its boiling point while continually cooling the vapor and returning it to the reaction flask.[3][4] This allows the reaction to be maintained at a constant, elevated temperature for extended periods without the loss of solvent, thereby increasing the reaction rate.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the this compound, significantly increasing the electrophilicity of the carbonyl carbon.[2][7]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Because all steps are reversible, the reaction equilibrium can be manipulated to favor product formation. According to Le Châtelier's principle, this is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[6][8]

Materials and Apparatus

Chemicals
ChemicalFormulaGradeNotes
This compoundC₈H₇NO₂Reagent Grade, ≥98%Starting material.
Ethanol (or other alcohol)C₂H₅OHAnhydrous, ≥99.5%Reactant and solvent. Using an excess drives the equilibrium.
Sulfuric AcidH₂SO₄Concentrated, 98%Catalyst. Handle with extreme care.
Ethyl AcetateC₄H₈O₂ACS GradeExtraction solvent.
Saturated Sodium BicarbonateNaHCO₃ACS GradeFor neutralizing the acid catalyst during work-up.
Brine (Saturated NaCl)NaClACS GradeFor washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄ACS GradeDrying agent.
Deuterated ChloroformCDCl₃NMR GradeFor NMR analysis.
Apparatus
EquipmentPurpose
Round-bottom flask (e.g., 100 mL)Reaction vessel. Should be no more than half full.[3][9]
Allihn or Graham condenserFor condensing solvent vapors during reflux.
Heating mantle with a stirrerProvides controlled heating and agitation.
Magnetic stir barEnsures even heating and prevents bumping.[3]
Glassware clamps and retort standTo securely assemble the reflux apparatus.[3]
Rubber tubingFor condenser water inlet and outlet.
Separatory funnelFor liquid-liquid extraction during work-up.
Rotary evaporatorFor efficient removal of solvent post-extraction.
Thin-Layer Chromatography (TLC) platesFor monitoring reaction progress.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from initial setup to final product analysis.

G Experimental Workflow for Esterification prep Reagent Preparation & Safety Check setup Assemble Reflux Apparatus prep->setup Charge Flask reaction Heating Under Reflux (Reaction Monitoring via TLC) setup->reaction Apply Heat workup Work-up (Quench, Extract, Wash) reaction->workup Cool to RT purify Purification (Solvent Removal, Chromatography) workup->purify Isolate Crude Product analysis Product Analysis (NMR, IR, MS) purify->analysis Obtain Pure Ester

Caption: Workflow from preparation to analysis.

Detailed Step-by-Step Protocol

This protocol details the synthesis of ethyl 3-(2-pyridyl)acrylate.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)Equivalents
This compound149.153.0 g20.11.0
Ethanol46.0740 mL685~34
Sulfuric Acid (98%)98.080.5 mL~9.2~0.45
Part A: Reaction Setup
  • Safety First : All operations must be conducted in a certified fume hood. Pyridine derivatives can be harmful if inhaled or absorbed through the skin.[10][11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]

  • Charge the Flask : To a 100 mL round-bottom flask, add a magnetic stir bar. Add 3.0 g (20.1 mmol) of this compound, followed by 40 mL of anhydrous ethanol. Stir the mixture until the solid is mostly dissolved.

  • Add Catalyst : Place the flask in an ice-water bath to dissipate heat. Slowly and carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Assemble Apparatus : Securely clamp the flask to a retort stand. Attach a condenser vertically to the flask, ensuring the ground glass joints are properly seated. Do not use a sealed system, as pressure buildup can cause an explosion.[9]

  • Connect Water Lines : Attach rubber tubing to the condenser. The water inlet should be connected to the lower arm and the outlet to the upper arm to ensure the condenser jacket fills completely with cooling water.[4][9] Start a gentle flow of water.

  • Position Heating Mantle : Place a heating mantle under the flask, ensuring good contact for efficient heat transfer.

Part B: Running the Reaction
  • Initiate Heating : Turn on the magnetic stirrer to a moderate speed. Begin heating the mixture.

  • Establish Reflux : Increase the temperature until the solvent begins to boil gently. Adjust the heat so that the condensation ring of the refluxing ethanol stabilizes about one-third to one-half of the way up the condenser.[9]

  • Monitor Progress : Allow the reaction to reflux for 3-4 hours. The progress can be monitored by TLC. Prepare a TLC chamber with a suitable eluent (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

Part C: Work-up and Isolation
  • Cooling : Turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal : Remove the bulk of the ethanol using a rotary evaporator.

  • Neutralization : Carefully dilute the residue with ~50 mL of deionized water and transfer to a separatory funnel. Slowly add saturated sodium bicarbonate solution in small portions until gas evolution ceases (pH ~8). This step neutralizes the sulfuric acid catalyst.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Final Solvent Removal : Remove the ethyl acetate using a rotary evaporator to yield the crude ethyl 3-(2-pyridyl)acrylate, which can be further purified by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Low Yield : If the yield is low, ensure the alcohol was anhydrous, as water can shift the equilibrium back towards the reactants. Reaction time can also be extended.

  • Bumping : If the solution boils violently (bumping), ensure the stirring is adequate. If a stirrer is not available, add a few boiling chips before heating.[3] Never add boiling chips to a hot liquid.[9]

  • Handling Pyridine : Pyridine and its derivatives have a strong, unpleasant odor and are toxic.[11] Always handle them in a well-ventilated fume hood.[10] In case of skin contact, wash immediately with soap and water.[10]

  • Polymerization : While less common under these conditions, acrylic acid derivatives can polymerize at high temperatures.[13] The reaction should not be overheated unnecessarily.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Yield Optimization and Troubleshooting

Welcome to the technical support guide for the synthesis of 3-(2-Pyridyl)acrylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Knoevenagel-Doebner condensation.[1][2] This reaction involves the condensation of 2-pyridinecarboxaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as pyridine, often with a co-catalyst like piperidine.[1][3] The process proceeds in two main stages: an initial condensation to form an unstable dicarboxylic acid intermediate, which then undergoes in-situ decarboxylation upon heating to yield the final α,β-unsaturated product, this compound.[1][4]

Q2: What kind of yield can I realistically expect from this synthesis?

Yields for Knoevenagel-type condensations can be highly variable depending on the precise conditions. While some literature reports yields for analogous reactions in the 90-98% range under highly optimized conditions with specific catalysts, a more typical expectation for a standard laboratory setup would be in the 65-85% range.[5][6] Factors such as reactant purity, catalyst efficiency, reaction time, and temperature control are critical in achieving higher yields.

Q3: Why is a weak base like pyridine or piperidine used as a catalyst instead of a strong base like NaOH?

This is a critical point of experimental design. A strong base, such as sodium hydroxide, can deprotonate the aldehyde at the α-position, leading to undesired side reactions like self-condensation (an aldol condensation) of 2-pyridinecarboxaldehyde.[7] Furthermore, a strong base can readily form salts with the acidic malonic acid and the product, complicating the reaction and workup.[8] Weak bases like pyridine and piperidine are strong enough to facilitate the deprotonation of the highly acidic methylene group of malonic acid to form the necessary nucleophile, but not so strong as to cause significant side reactions with the aldehyde.[7]

Troubleshooting Guide: Common Issues and Solutions

Q4: My reaction has stalled, or the conversion of starting materials is very low. What are the primary causes?

Low or incomplete conversion is a frequent issue that can usually be traced back to one of several key factors.[7]

  • Cause 1: Inactive Catalyst: The amine catalyst (piperidine/pyridine) may have degraded. Ensure you are using fresh, high-purity amines. The catalyst's role is crucial, and even small amounts of impurities can inhibit the reaction.

  • Solution 1: Use freshly opened or distilled pyridine and piperidine. Consider increasing the catalyst loading slightly (e.g., from 0.1 eq to 0.15 eq of piperidine), but be cautious of promoting side reactions.

  • Cause 2: Insufficient Heat for Decarboxylation: The initial condensation may have occurred, but the subsequent decarboxylation step requires thermal energy.[4] If the reaction temperature is too low, the dicarboxylic acid intermediate will not efficiently lose CO2 to form the final product.

  • Solution 2: After an initial period of stirring at a lower temperature to allow for condensation, gradually increase the temperature to reflux. Monitor the reaction for gas evolution (CO2), which indicates decarboxylation is proceeding. A common technique is to heat the mixture to reflux for 2-3 hours.[9]

  • Cause 3: Presence of Water: The Knoevenagel condensation produces water as a byproduct.[7] According to Le Châtelier's principle, the accumulation of water can slow down or even reverse the initial condensation step, leading to an equilibrium with significant amounts of unreacted starting materials.

  • Solution 3: While many protocols simply use reflux in pyridine to drive the reaction, a more robust setup involves a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[7] This continuously shifts the equilibrium towards the product side, significantly improving conversion.

Visual Workflow: Knoevenagel-Doebner Synthesis

The following diagram outlines the critical stages of the synthesis, from reactants to the final purified product.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Stages cluster_workup Product Isolation & Purification Reactants 2-Pyridinecarboxaldehyde + Malonic Acid Condensation Condensation (Formation of Intermediate) Reactants->Condensation Mix at RT Catalyst Pyridine (Solvent) + Piperidine (Catalyst) Catalyst->Condensation Decarboxylation Decarboxylation (Heat/Reflux, CO2 evolution) Condensation->Decarboxylation Apply Heat Isolation Acidification & Precipitation (e.g., with HCl) Decarboxylation->Isolation Cool & Acidify Purification Filtration & Recrystallization (e.g., from Ethanol/Water) Isolation->Purification Collect Crude Solid FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Q5: I'm seeing multiple spots on my TLC plate besides my starting materials. What are these impurities and how can I prevent them?

The formation of side products is a primary reason for low yields and purification difficulties.

  • Side Product 1: Michael Adduct: The product, this compound, is a Michael acceptor. A second molecule of the malonate anion can potentially add to the double bond of the product. This is more likely if there is a high concentration of the malonate anion and extended reaction times at lower temperatures.

  • Prevention 1: Ensure a stoichiometric ratio of reactants, or a slight excess of the aldehyde. Avoid excessively high concentrations of the base catalyst. Proceed to the heating/decarboxylation step promptly after the initial condensation appears complete by TLC.

  • Side Product 2: (Z)-isomer (cis): The desired product is the thermodynamically more stable (E)-isomer (trans). However, small amounts of the (Z)-isomer can form. While they have the same mass, they are diastereomers and can often be separated chromatographically.[10] The trans isomer is generally the major product due to less steric hindrance.

  • Prevention 2: The application of heat during the decarboxylation step typically favors the formation of the more stable trans isomer. Purification by recrystallization is usually effective at removing the minor cis isomer, which may have different solubility properties.

  • Side Product 3: Unreacted Dicarboxylic Acid Intermediate: If decarboxylation is incomplete, the intermediate, 2-pyridylidenemalonic acid, will remain. This will have a different Rf value on TLC and different solubility.

  • Prevention 3: As mentioned in Q4, ensure adequate heating (time and temperature) to drive the decarboxylation to completion. Monitoring CO2 evolution is a good indicator.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing yield issues.

G Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst (piperidine/pyridine) fresh? Start->Check_Catalyst Check_Temp Was the reaction heated sufficiently for decarboxylation? Start->Check_Temp Check_Purity Are starting materials pure (especially the aldehyde)? Start->Check_Purity Check_Water Was water removed (e.g., Dean-Stark)? Start->Check_Water Action_Catalyst Use fresh/distilled catalyst. Consider slight increase in loading. Check_Catalyst->Action_Catalyst No Action_Temp Increase reflux time or temperature. Monitor for CO2 evolution. Check_Temp->Action_Temp No Action_Purity Purify aldehyde by distillation. Use dry malonic acid. Check_Purity->Action_Purity No Action_Water Incorporate azeotropic water removal. Check_Water->Action_Water No

Caption: A logical guide for troubleshooting low yield in the synthesis.

Q6: My product won't precipitate cleanly upon acidification. It's oily or forms a colloid. What should I do?

This is a common isolation problem, often related to purity or the precipitation conditions.

  • Cause 1: Residual Pyridine: Pyridine is basic and can form a salt with the acidic product. If too much pyridine is present during the acidic workup, it can lead to the formation of a pyridinium salt of the product, which may be more soluble or "oily."

  • Solution 1: Before acidification, consider removing the bulk of the pyridine solvent under reduced pressure (rotary evaporation). Redissolve the residue in a minimal amount of a different solvent (like ethanol) before proceeding with the acidic workup.

  • Cause 2: Rapid Precipitation: Adding the acid too quickly can cause the product to crash out of solution as a fine, amorphous solid or oil, trapping impurities.

  • Solution 2: Cool the reaction mixture in an ice bath and add the acid (e.g., 37% HCl) dropwise with vigorous stirring.[9] This encourages the formation of larger, more easily filterable crystals. If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

Optimized Protocol and Data

The following protocol is a synthesis of best practices derived from established methodologies to maximize yield and purity.

Table 1: Influence of Catalyst on Knoevenagel Condensation Yields

This table summarizes typical catalysts used in Knoevenagel condensations and their general effectiveness, providing a basis for experimental choices.

Catalyst SystemSolventTypical TemperatureGeneral Yield RangeKey Advantages/Disadvantages
PiperidinePyridineReflux65-85%Adv: Classic, reliable method.[3] Disadv: Pyridine is toxic and has a high boiling point.
L-prolineEthanolRoom Temp - Reflux70-90%Adv: Greener solvent, often milder conditions.[11] Disadv: May require longer reaction times.
Ammonium SaltsTolueneReflux (Dean-Stark)75-95%Adv: Efficient water removal leads to high conversion.[7] Disadv: Requires specialized glassware.
Catalyst-FreeH2O:EtOHRoom Temp90-95% (substrate dependent)Adv: Environmentally benign.[12] Disadv: May not be general for all substrates; can result in sticky products.[12]
Detailed Experimental Protocol: High-Yield Synthesis

This protocol incorporates azeotropic water removal to drive the reaction to completion.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add 2-pyridinecarboxaldehyde (1.0 eq.), malonic acid (1.1 eq.), and toluene (approx. 100 mL for a 0.1 mol scale reaction).

  • Catalyst Addition: Add piperidine (0.1 eq.) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The reaction progress can be monitored by TLC (eluent: e.g., 7:3 Ethyl Acetate:Hexanes).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation: A viscous residue should remain. Place the flask in an ice bath. Slowly add a cold, saturated solution of sodium bicarbonate while stirring until CO2 evolution ceases. This neutralizes any remaining acidic components. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

  • Precipitation: Cool the aqueous layer again in an ice bath. With vigorous stirring, add concentrated HCl dropwise until the pH is approximately 4-5. The product should precipitate as a pale-yellow or white solid.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the final product under vacuum. The melting point should be sharp, around 232-235 °C.[13]

References

Technical Support Center: Synthesis of 3-(2-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. We will delve into the mechanistic origins of impurities, provide actionable solutions, and offer detailed protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, primarily focusing on the widely used Knoevenagel-Doebner condensation.

Q1: What is the primary synthetic route for this compound and what are its main challenges?

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel-Doebner condensation .[1][2] This reaction involves the condensation of 2-pyridinecarboxaldehyde with malonic acid, typically using pyridine as a solvent and a catalytic amount of a base like piperidine.[3] The reaction proceeds via a nucleophilic addition followed by dehydration and a concerted decarboxylation.[4][5]

The primary challenge is managing competing side reactions that lead to a range of byproducts, complicating purification and reducing the overall yield.

Q2: My reaction is complete, but my final product is contaminated with several impurities. What are the most common byproducts I should expect?

Identifying byproducts is the first step in troubleshooting. Based on the Knoevenagel-Doebner reaction mechanism, several common impurities can arise.

Byproduct/ImpurityChemical StructureOrigin and Rationale
Unreacted Starting Materials 2-Pyridinecarboxaldehyde, Malonic AcidIncomplete reaction due to insufficient reaction time, improper temperature, or catalyst deactivation. These are often the most common impurities.[6]
cis-3-(2-Pyridyl)acrylic acid The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The desired trans-(E)-isomer is thermodynamically more stable, but the kinetic product mixture may contain the cis-(Z)-isomer.[7]
Michael Adduct The product, an α,β-unsaturated carbonyl, is a Michael acceptor. The malonic acid enolate can act as a nucleophile and attack the β-carbon of the product, leading to a 1,4-conjugate addition adduct.
Aldol Self-Condensation Product In the presence of a base, 2-pyridinecarboxaldehyde can undergo self-condensation to form an α,β-unsaturated dimer. This is more likely if a strong base is used instead of a weak one.[2]
2-Vinylpyridine Decarboxylation of the final product can occur, particularly if the reaction is overheated for an extended period, leading to the loss of CO₂ and the formation of 2-vinylpyridine.
Q3: I'm observing a low yield even after extending the reaction time. What are the likely competing reactions consuming my starting materials?

Low yields are often attributable to side reactions that divert reactants from the main synthetic pathway. The primary culprits are the self-condensation of 2-pyridinecarboxaldehyde and the formation of the Michael adduct , as detailed in the table above.

Furthermore, the Doebner modification relies on a delicate balance.[2][4] The pyridine base facilitates both the condensation and the final decarboxylation step. If conditions are not optimal (e.g., incorrect temperature), the intermediate pyridinium salt may not efficiently undergo the concerted decarboxylation and elimination, leading to a complex mixture and reduced yield.[4]

Q4: My NMR spectrum shows two distinct vinyl protons, but LC-MS gives a single mass corresponding to the product. What does this indicate?

This is a classic sign of having a mixture of cis (Z) and trans (E) isomers .[6] Both isomers have the identical mass and will therefore show the same m/z value in a mass spectrometer. However, their distinct spatial arrangements result in different chemical shifts and coupling constants in an NMR spectrum. The trans isomer is generally the desired, more stable product.[7]

Troubleshooting Tip: The cis-isomer can often be converted to the more stable trans-isomer by heating the product mixture in solution or during recrystallization. Acid or base catalysis can also facilitate this isomerization.

Q5: How can I minimize byproduct formation during the Knoevenagel-Doebner synthesis?

Optimizing reaction parameters is critical for a clean synthesis.

  • Temperature Control: Avoid excessive heat. While reflux is often required, prolonged heating at very high temperatures can promote decarboxylation of the product and other side reactions. A gentle reflux is typically sufficient.

  • Order of Addition: Add the catalyst (piperidine) slowly to the solution of 2-pyridinecarboxaldehyde and malonic acid in pyridine. This helps to control the initial rate of reaction and minimize self-condensation of the aldehyde.

  • Stoichiometry: Use a slight excess of malonic acid (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the aldehyde, which can be more difficult to remove during purification.[6]

  • Use Fresh Reagents: 2-Pyridinecarboxaldehyde can oxidize over time to picolinic acid. Using freshly distilled or purchased aldehyde ensures high reactivity and prevents the introduction of acidic impurities.

  • Alternative Bases: While pyridine is the classic solvent and base for the Doebner modification, some protocols have successfully substituted it with triethylamine (TEA) in a different solvent like toluene, which can simplify workup and catalyst recycling.[8]

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended Knoevenagel-Doebner pathway and the key side reactions that lead to common impurities.

Knoevenagel_Byproducts Figure 1: Knoevenagel-Doebner Synthesis & Byproduct Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Aldehyde 2-Pyridine- carboxaldehyde Intermediate Aldol Adduct (Unstable) Aldehyde->Intermediate Nucleophilic Attack SelfCond Aldehyde Self- Condensation Product Aldehyde->SelfCond + Base (Self-Condensation) Malonic Malonic Acid Enolate Malonic Acid Enolate Malonic->Enolate + Base Base Pyridine/ Piperidine Base->Enolate Enolate->Intermediate Nucleophilic Attack Michael Michael Adduct Enolate->Michael Michael Addition Product This compound (Desired Product) Intermediate->Product Dehydration & Decarboxylation Product->Michael Michael Addition Vinyl 2-Vinylpyridine (Decarboxylation) Product->Vinyl Excess Heat

Caption: Knoevenagel-Doebner synthesis and key byproduct pathways.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a standard procedure for the synthesis of trans-3-(2-Pyridyl)acrylic acid, optimized to minimize byproduct formation.

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent, ~5 mL per gram of aldehyde)

  • Piperidine (catalyst, ~0.1 eq)

  • Hydrochloric acid (6 M for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde and malonic acid in pyridine.

  • Catalyst Addition: Slowly add piperidine to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (~90-100 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The evolution of CO₂ should be visible.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation: Acidify the aqueous solution by adding 6 M HCl dropwise until the pH is approximately 3-4. The product will precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure trans-3-(2-Pyridyl)acrylic acid as a white to off-white solid. This step is also effective at removing the more soluble cis-isomer.[9]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Analysis of Crude Product (TLC, NMR, LC-MS) CheckStart Significant Starting Material Present? Start->CheckStart LowYield Low Yield, Multiple Spots on TLC? CheckStart->LowYield No Action_Time Increase Reaction Time &/or Temperature CheckStart->Action_Time Yes IsomerIssue Single Mass, Multiple Vinyl Signals in NMR? LowYield->IsomerIssue No Action_Temp Decrease Temperature, Check Reagent Purity LowYield->Action_Temp Yes Action_Recrys Recrystallize from Ethanol to Isomerize & Purify IsomerIssue->Action_Recrys Yes Action_Purify Proceed to Final Purification IsomerIssue->Action_Purify No Success Clean Product, Good Yield Action_Time->Start Re-run/ Re-analyze Action_Temp->Start Re-run/ Re-analyze Action_Recrys->Success Action_Purify->Success

Caption: A workflow for troubleshooting common synthesis issues.

References

preventing polymerization during acrylic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acrylic acid purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and purifying acrylic acid, a monomer notoriously prone to spontaneous polymerization. Here, we address common challenges with in-depth, field-tested solutions and scientifically-grounded explanations to ensure the integrity and success of your experiments.

Understanding the Challenge: The Inherent Instability of Acrylic Acid

Acrylic acid's propensity to polymerize stems from the high reactivity of its vinyl group, which is activated by the adjacent carboxylic acid functionality. This polymerization can be initiated by heat, light, or the presence of radical species, leading to the formation of poly(acrylic acid), a significant contaminant that can ruin experiments and pose safety hazards. The primary goal during purification is to remove impurities and inhibitors from commercial-grade acrylic acid without triggering this unwanted polymerization.

Troubleshooting Guide: Preventing Polymerization During Purification

This guide addresses specific issues you may encounter during the purification of acrylic acid, particularly via vacuum distillation.

Problem Probable Cause(s) Recommended Solutions & Explanations
Spontaneous Polymerization in the Distillation Flask 1. Inhibitor Depletion/Absence: The initial inhibitor has been removed or has become ineffective. 2. Excessive Heat: The reboiler temperature is too high, promoting thermal polymerization. 3. Presence of Oxygen: While counterintuitive, a small amount of oxygen is required for many common inhibitors (like MEHQ) to function effectively. However, an oxygen-free environment can render them useless.1. Add a suitable inhibitor to the distillation pot. Phenothiazine (PTZ) or p-methoxyphenol (MEHQ) are commonly used. Ensure the inhibitor is soluble in the monomer. 2. Maintain a low distillation temperature. This is achieved by performing the distillation under a high vacuum (e.g., <10 mmHg). The head temperature should be kept below 60°C. 3. Introduce a gentle stream of dry air or an air/nitrogen mixture. This provides the necessary oxygen for the inhibitor to scavenge radicals. Do not use pure nitrogen if using an oxygen-dependent inhibitor.
Polymer Formation in the Condenser or Receiving Flask 1. Inhibitor Carryover is Insufficient: The inhibitor used in the distillation pot is non-volatile and does not travel with the acrylic acid vapors. 2. "Hot Spots" in the Condenser: Localized areas of higher temperature can initiate polymerization. 3. UV Light Exposure: Ambient light can trigger radical formation and polymerization.1. Add a vapor-phase inhibitor to the receiving flask. A small amount of a volatile inhibitor like MEHQ can be added to the collection vessel to protect the purified monomer. 2. Ensure efficient and uniform cooling of the condenser. Check for proper coolant flow and temperature. 3. Protect the apparatus from light. Wrap the condenser and receiving flask with aluminum foil.
Incomplete or Slow Distillation 1. Inadequate Vacuum: The vacuum pump is not achieving the required low pressure. 2. Insufficient Heating: The heating mantle is not providing enough energy to vaporize the acrylic acid.1. Check the vacuum system for leaks. Ensure all joints are properly sealed. Verify the performance of the vacuum pump. 2. Gradually increase the heating mantle temperature. Be careful not to exceed the temperature that could initiate thermal polymerization.
Purified Acrylic Acid Polymerizes During Storage 1. Absence of a Storage Inhibitor: The purified monomer lacks an inhibitor to prevent polymerization over time. 2. Improper Storage Conditions: Exposure to light, heat, or oxygen can initiate polymerization.1. Add a storage inhibitor to the purified acrylic acid. MEHQ is a common choice at a concentration of 180-220 ppm. 2. Store the purified acrylic acid in a dark, cool place. A refrigerator is ideal. Ensure the storage container is properly sealed.

Frequently Asked Questions (FAQs)

Q1: What is the role of an inhibitor in preventing acrylic acid polymerization?

A: Inhibitors are chemical compounds that interrupt the free-radical chain reaction of polymerization. They act as radical scavengers, reacting with and neutralizing the radical species that initiate and propagate the polymer chain. Common inhibitors for acrylic acid include phenothiazine (PTZ) and p-methoxyphenol (MEHQ). It's crucial to understand that these inhibitors are consumed over time and their effectiveness can be influenced by factors like temperature and the presence of oxygen.

Q2: Can I use a nitrogen atmosphere during distillation to prevent polymerization?

A: This is a common misconception. While a nitrogen atmosphere can prevent oxidation, many common inhibitors, such as MEHQ, require the presence of a small amount of oxygen to function effectively as radical scavengers. Therefore, a completely oxygen-free environment can inadvertently promote polymerization. A gentle stream of dry air or a mixture of air and nitrogen is often recommended to maintain the inhibitor's efficacy.

Q3: How do I choose the right inhibitor for my purification process?

A: The choice of inhibitor depends on the purification method and the intended application of the purified acrylic acid. For distillation, a combination of a liquid-phase inhibitor in the distillation pot (like PTZ) and a vapor-phase inhibitor in the receiving flask (like MEHQ) is often effective. The concentration of the inhibitor is also a critical parameter and should be carefully controlled.

Q4: What are the signs that polymerization is occurring during my distillation?

A: The most obvious sign is a sudden increase in the viscosity of the liquid in the distillation flask, which may eventually solidify. You might also observe a rapid, uncontrolled increase in temperature, as polymerization is an exothermic process. If you suspect polymerization is occurring, you should immediately stop the distillation, remove the heat source, and cool the flask.

Q5: How should I handle and dispose of acrylic acid and its polymers?

A: Acrylic acid is a corrosive and flammable liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Spills should be neutralized with a suitable agent like sodium bicarbonate. Poly(acrylic acid) is generally considered non-hazardous, but you should consult your institution's safety guidelines for proper disposal procedures for both the monomer and the polymer.

Experimental Protocol: Vacuum Distillation of Acrylic Acid

This protocol provides a standard procedure for the purification of acrylic acid by vacuum distillation, incorporating measures to prevent polymerization.

Materials:

  • Commercial-grade acrylic acid (containing an inhibitor like MEHQ)

  • Phenothiazine (PTZ)

  • p-Methoxyphenol (MEHQ)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (for cold trap)

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the round-bottom flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap cooled with a dry ice/acetone bath. This will protect the pump from corrosive acrylic acid vapors.

  • Inhibitor Addition:

    • To the round-bottom flask, add the commercial-grade acrylic acid.

    • Add a liquid-phase inhibitor, such as phenothiazine (PTZ), to the distillation flask. The amount will depend on the scale of your distillation, but a small scoop is often sufficient.

    • Add a small amount of a vapor-phase inhibitor, like MEHQ, to the receiving flask.

  • Distillation Process:

    • Begin stirring the acrylic acid in the distillation flask.

    • Start the vacuum pump and allow the pressure in the system to drop to below 10 mmHg.

    • Once a stable vacuum is achieved, begin gently heating the distillation flask with the heating mantle.

    • Introduce a very fine stream of dry air or an air/nitrogen mixture into the distillation flask through a long needle. This is crucial for the inhibitor to function correctly.

    • Monitor the temperature at the distillation head. The boiling point of acrylic acid will be significantly lower under vacuum. Collect the fraction that distills at a constant temperature.

    • Ensure the condenser is adequately cooled to efficiently liquefy the acrylic acid vapors.

  • Post-Distillation and Storage:

    • Once the distillation is complete, turn off the heat and allow the system to cool under vacuum.

    • Carefully release the vacuum.

    • The purified acrylic acid in the receiving flask now contains a vapor-phase inhibitor. For long-term storage, it is advisable to confirm the inhibitor concentration and add more if necessary (e.g., MEHQ to a final concentration of 180-220 ppm).

    • Store the purified acrylic acid in a tightly sealed, dark container in a refrigerator.

Workflow Diagram: Vacuum Distillation of Acrylic Acid

Acrylic_Acid_Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Start setup Assemble Distillation Apparatus start->setup add_inhibitor_pot Add PTZ to Distillation Pot setup->add_inhibitor_pot add_inhibitor_receiver Add MEHQ to Receiving Flask add_inhibitor_pot->add_inhibitor_receiver start_vacuum start_vacuum add_inhibitor_receiver->start_vacuum start_heating Gentle Heating & Stirring start_vacuum->start_heating air_inlet Introduce Fine Air Stream start_heating->air_inlet collect Collect Purified Acrylic Acid air_inlet->collect cooldown Cool System Under Vacuum collect->cooldown release_vacuum Release Vacuum cooldown->release_vacuum add_storage_inhibitor Add Storage Inhibitor (MEHQ) release_vacuum->add_storage_inhibitor store Store in Dark, Cool Place add_storage_inhibitor->store end End store->end

Caption: Workflow for vacuum distillation of acrylic acid.

Mechanism of Inhibition by MEHQ

MEHQ_Inhibition R_radical R• (Initiator Radical) Monomer Acrylic Acid Monomer R_radical->Monomer Initiation Polymer_Radical P• (Propagating Polymer Radical) Monomer->Polymer_Radical Propagation Polymer_Radical->Monomer Chain Growth MEHQ MEHQ-H (Inhibitor) Polymer_Radical->MEHQ Inhibition (Chain Termination) Polymer_Chain Dead Polymer Chain Polymer_Radical->Polymer_Chain MEHQ_Radical MEHQ• (Stable Inhibitor Radical) MEHQ->MEHQ_Radical

Caption: Simplified mechanism of radical scavenging by MEHQ.

Technical Support Center: Optimizing Reaction Temperature for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature, a critical parameter for the success of this classic carbon-carbon bond-forming reaction.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your Knoevenagel condensation experiments related to reaction temperature.

Issue 1: Low or No Product Yield at Room Temperature

Question: I am running a Knoevenagel condensation at room temperature, but I am observing a very low yield, or the reaction is not proceeding at all. What steps should I take?

Answer:

While many Knoevenagel condensations can proceed at ambient temperatures, insufficient thermal energy can lead to slow reaction rates or failure to overcome the activation energy barrier.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Confirm Catalyst and Reagent Integrity: Before adjusting the temperature, ensure that your catalyst and reagents are active and pure. A weak or impure base may not be sufficient to deprotonate the active methylene compound effectively.[3] Similarly, impurities in the aldehyde or ketone can inhibit the reaction.[3]

  • Incremental Temperature Increase: Gradually increase the reaction temperature. Gentle heating, for instance to a range of 40-80°C, can significantly enhance the reaction rate and improve the yield.[3][4] It is advisable to increase the temperature in increments (e.g., 10-15°C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[1]

  • Solvent Considerations: The choice of solvent is intrinsically linked to the reaction temperature.[1] If you are using a low-boiling solvent, you may need to switch to a higher-boiling one like toluene, DMF, or ethanol to safely increase the reaction temperature.[1][3] In some cases, solvent-free conditions with heating can also lead to improved yields.[4][5]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[3][4] At elevated temperatures, the removal of water becomes more efficient. Consider using a Dean-Stark apparatus for azeotropic removal of water, particularly when using solvents like toluene.[1]

Issue 2: Formation of Side Products at Elevated Temperatures

Question: I have increased the reaction temperature to improve the yield, but now I am observing the formation of significant side products. How can I suppress these unwanted reactions?

Answer:

Elevated temperatures can indeed accelerate the desired reaction, but they can also promote side reactions. The most common side products in a Knoevenagel condensation are the result of self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired product.[1][3]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. At higher temperatures and with prolonged reaction times, a second molecule of the active methylene compound can add to this product.[3]

    • Mitigation Strategy: Carefully monitor the reaction progress using TLC. Once the starting aldehyde is consumed, cool the reaction to prevent the Michael addition from occurring. Also, carefully controlling the stoichiometry of the reactants can help minimize this side reaction.[3]

  • Self-Condensation of the Aldehyde: This is more likely to occur with stronger bases and at higher temperatures.[1][3]

    • Mitigation Strategy: If self-condensation is an issue, consider using a weaker base as a catalyst.[3] While increasing the temperature, it is crucial to find a balance that promotes the Knoevenagel condensation without favoring the self-condensation pathway.

The following diagram illustrates the decision-making process for temperature optimization:

Troubleshooting workflow for low yield.
Issue 3: Catalyst Deactivation at High Temperatures

Question: My reaction starts well at a higher temperature, but then it seems to stop before completion. Could the catalyst be deactivating?

Answer:

Yes, catalyst deactivation at elevated temperatures is a possibility, especially with certain types of catalysts.

  • Homogeneous Catalysts: Organic bases like piperidine or pyridine, commonly used as catalysts, can be volatile and may evaporate from the reaction mixture at higher temperatures, leading to a decrease in the effective catalyst concentration.[6] Some basic catalysts might also participate in side reactions at elevated temperatures, leading to their consumption.

  • Heterogeneous Catalysts: While generally more robust, heterogeneous catalysts can also suffer from deactivation at high temperatures.[7] This can be due to structural changes, coking (deposition of carbonaceous material on the surface), or poisoning by byproducts.[8]

Troubleshooting Steps:

  • Reflux Condenser: Ensure your reaction setup includes an efficient reflux condenser to prevent the loss of volatile catalysts and solvents.

  • Catalyst Stability: If you suspect catalyst deactivation, consider switching to a more thermally stable catalyst. For instance, solid-supported catalysts or certain ionic liquids can offer enhanced stability at higher temperatures.[7]

  • Catalyst Loading: In some cases, a slightly higher catalyst loading might be necessary to compensate for any partial deactivation, although this should be optimized to avoid side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for a Knoevenagel condensation?

A1: There is no single "ideal" temperature for all Knoevenagel condensations. The optimal temperature depends on the specific substrates, catalyst, and solvent used.[3] While many reactions proceed efficiently at room temperature, a common range for heating is between 40°C and 80°C.[3] Some reactions may require reflux temperatures in solvents like ethanol or toluene.[1] It is always recommended to perform a temperature screening experiment to determine the optimal conditions for your specific reaction.

Q2: How does temperature affect the E/Z selectivity of the product?

A2: Temperature can influence the stereochemical outcome of the Knoevenagel condensation. In many cases, the reaction is reversible, and the thermodynamically more stable isomer will be the major product.[10] Often, the E-isomer is the more stable product. At higher temperatures, the reaction is more likely to reach thermodynamic equilibrium, potentially leading to a higher ratio of the more stable isomer. However, the specific influence of temperature on selectivity can vary depending on the substrates and reaction conditions.

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A3: Yes, microwave irradiation is an effective method for rapidly heating Knoevenagel condensation reactions and can lead to significantly shorter reaction times and improved yields.[5] The high temperatures achieved quickly under microwave conditions can accelerate the reaction, but it is important to carefully control the temperature to avoid side product formation.

Q4: Are there any "green" considerations when choosing the reaction temperature?

A4: From a green chemistry perspective, it is desirable to run reactions at the lowest possible temperature to minimize energy consumption.[2] Performing the reaction at room temperature is ideal if the reaction proceeds efficiently. If heating is required, using an energy-efficient heating method and a green solvent, such as water or ethanol, is recommended.[11][12]

Summary of Temperature Effects on Knoevenagel Condensation
Temperature RangePotential AdvantagesPotential Disadvantages
Room Temperature Low energy consumption, good for heat-sensitive substrates, often minimizes side reactions.Slow reaction rates, incomplete conversion for less reactive substrates.
Gentle Heating (40-80°C) Increased reaction rate, improved yields for many substrates.[3][13]May start to promote side reactions like Michael addition.[3]
High Temperature (>80°C/Reflux) Can drive reactions with unreactive substrates to completion, facilitates water removal.Increased risk of side product formation, catalyst degradation, and requires higher boiling point solvents.[3][4]

Experimental Protocol: Temperature Screening for a Generic Knoevenagel Condensation

This protocol outlines a general procedure for optimizing the reaction temperature for the Knoevenagel condensation between an aldehyde and an active methylene compound.

Materials:

  • Aldehyde (1 equivalent)

  • Active methylene compound (1-1.2 equivalents)

  • Weak base catalyst (e.g., piperidine, 0.1 equivalents)[1]

  • Solvent (e.g., ethanol or toluene)[1]

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • TLC plates and developing chamber

Procedure:

  • Setup: In separate round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add the weak base catalyst (0.1 equivalents) to each flask.

  • Temperature Screening:

    • Run one reaction at room temperature.

    • Set up parallel reactions at different temperatures (e.g., 40°C, 60°C, and 80°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Stir the reaction mixtures at their respective temperatures. Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • Analysis: Compare the TLC plates from each reaction to determine the temperature at which the starting material is consumed most efficiently with the minimal formation of side products.

  • Work-up: Once a reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.[1] If the product is soluble, proceed with an appropriate extraction and purification method.[14]

The following diagram provides a visual representation of this experimental workflow:

G cluster_setup Reaction Setup cluster_screening Temperature Screening cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Catalyst A->B RT Room Temp B->RT T40 40 °C B->T40 T60 60 °C B->T60 T80 80 °C B->T80 C Monitor by TLC RT->C T40->C T60->C T80->C D Analyze for Optimal Temperature C->D E Cool Reaction D->E F Isolate & Purify Product E->F

Experimental workflow for temperature screening.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Pyridylacrylic Acids via Perkin-Type Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridylacrylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of these valuable compounds using Perkin-type reactions. As a Senior Application Scientist, I will provide in-depth technical guidance, drawing from established literature and practical experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Introduction

Pyridylacrylic acids are important building blocks in medicinal chemistry and materials science. The Perkin reaction and its variations are common methods for their synthesis from pyridinecarboxaldehydes. However, the presence of the nitrogen atom in the pyridine ring introduces unique challenges that can lead to frustratingly low yields. This guide will address these specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 2-pyridylacrylic acid using the classical Perkin reaction with 2-pyridinecarboxaldehyde, acetic anhydride, and sodium acetate, but I'm getting a very low yield of the desired product. What is going wrong?

A1: This is a well-documented issue. The classical Perkin reaction is generally not suitable for the synthesis of 2-pyridylacrylic acid from 2-pyridinecarboxaldehyde. The primary reason for the low yield of the desired product is a competing side reaction that leads to the formation of indolizine derivatives.[1] The proximity of the nitrogen atom in the pyridine ring to the aldehyde group facilitates an intramolecular cyclization pathway that is more favorable than the intermolecular condensation required for the Perkin reaction.

Q2: What is a more effective method for synthesizing 3- and 4-pyridylacrylic acids?

A2: For the synthesis of 3- and 4-pyridylacrylic acids, the Knoevenagel-Doebner condensation is a much more reliable and higher-yielding alternative to the classical Perkin reaction.[2][3][4] This modification utilizes malonic acid as the active methylene compound, pyridine as the solvent, and often a catalytic amount of a secondary amine like piperidine.[2][5][6]

Q3: What is the role of pyridine and piperidine in the Knoevenagel-Doebner condensation?

A3: In the Knoevenagel-Doebner reaction for pyridylacrylic acid synthesis:

  • Pyridine serves as both the solvent and a basic catalyst. It facilitates the decarboxylation of the intermediate pyridylmalonic acid.[2][3]

  • Piperidine , a stronger base than pyridine, acts as a more potent catalyst for the initial condensation between the pyridinecarboxaldehyde and malonic acid to form the pyridylmalonic acid intermediate.[2][7]

Troubleshooting Guide for Low Yields in Knoevenagel-Doebner Synthesis of 3- and 4-Pyridylacrylic Acids

This section provides a more detailed breakdown of potential issues and their solutions when using the Knoevenagel-Doebner condensation for the synthesis of 3- and 4-pyridylacrylic acids.

Issue 1: Low Conversion of Pyridinecarboxaldehyde

Possible Causes & Solutions

  • Insufficient Catalyst: The amount of piperidine can be critical. While it is used in catalytic amounts, too little may result in a slow and incomplete reaction.

    • Recommendation: Start with a molar ratio of pyridinecarboxaldehyde:malonic acid:piperidine of approximately 1:1.5:0.1. You can screen small variations in the piperidine amount to find the optimal loading for your specific substrate.

  • Low Reaction Temperature: The Knoevenagel-Doebner condensation typically requires heating to proceed at a reasonable rate.

    • Recommendation: Refluxing the reaction mixture in pyridine (boiling point ~115 °C) is a common and effective condition.[4] Ensure your heating apparatus is maintaining a consistent and appropriate temperature.

  • Short Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 3-6 hours at reflux.[4][6] Continue heating until the starting aldehyde spot is no longer visible on the TLC plate.

Issue 2: Formation of Byproducts and Purification Challenges

Possible Causes & Solutions

  • Self-condensation of Aldehyde: While less common with aromatic aldehydes, some self-condensation can occur, leading to complex mixtures.

    • Recommendation: Ensure a slight excess of malonic acid is used to favor the desired reaction pathway.

  • Incomplete Decarboxylation: The intermediate pyridylmalonic acid may not fully decarboxylate, leading to a mixture of the desired product and the dicarboxylic acid intermediate.

    • Recommendation: Ensure the reaction is heated for a sufficient duration at reflux in pyridine, as pyridine is crucial for promoting decarboxylation.[2][3]

  • Difficulty in Product Isolation and Purification: The product may be difficult to precipitate or may co-precipitate with impurities.

    • Recommendation:

      • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

      • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of around 4-5.[4] This protonates the pyridine and the product, causing the pyridylacrylic acid to precipitate.

      • Filter the crude product and wash it with cold water and then a small amount of cold acetone or ethanol to remove residual pyridine and other soluble impurities.[4]

      • For higher purity, recrystallization is recommended. Effective solvent systems for recrystallization include water, ethanol, or a mixture of the two.

Experimental Protocol: Knoevenagel-Doebner Synthesis of 4-Pyridylacrylic Acid

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol or Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Add anhydrous pyridine as the solvent (sufficient to dissolve the reactants upon heating).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath.

  • Slowly and carefully add concentrated HCl with stirring until the pH of the solution is between 4 and 5. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone.

  • Dry the product under vacuum to obtain the crude 4-pyridylacrylic acid.

  • For further purification, recrystallize the crude product from water or an ethanol/water mixture.

Yield Expectations:

Under optimized conditions, yields for the Knoevenagel-Doebner synthesis of 3- and 4-pyridylacrylic acids are generally reported to be good to excellent, often in the range of 70-95%.[4]

Visualization of Key Concepts

Reaction Scheme: Knoevenagel-Doebner Condensation

Knoevenagel_Doebner PyCHO Pyridinecarboxaldehyde Intermediate Pyridylmalonic Acid Intermediate PyCHO->Intermediate + Malonic Acid (Piperidine catalyst) MalonicAcid Malonic Acid MalonicAcid->Intermediate Product Pyridylacrylic Acid Intermediate->Product Heat (Pyridine) - CO2 CO2 CO2 Intermediate->CO2

Caption: Knoevenagel-Doebner reaction workflow.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Check Aldehyde Conversion (TLC) Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion No GoodConversion Good Conversion CheckConversion->GoodConversion Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Adjust Catalyst Amount LowConversion->OptimizeConditions Success Improved Yield OptimizeConditions->Success CheckPurification Review Purification Protocol GoodConversion->CheckPurification PurificationIssues Purification Issues CheckPurification->PurificationIssues Issues Identified CheckPurification->Success No Issues OptimizePurification Optimize Purification: - Adjust pH for Precipitation - Use Appropriate Wash Solvents - Recrystallize PurificationIssues->OptimizePurification OptimizePurification->Success

Caption: Troubleshooting low yield in pyridylacrylic acid synthesis.

Summary of Key Recommendations

IssueRecommendationRationale
Synthesis of 2-Pyridylacrylic Acid Avoid the classical Perkin reaction. Consider alternative synthetic routes.High propensity for indolizine formation leads to very low yields of the desired product.[1]
Synthesis of 3- & 4-Pyridylacrylic Acids Utilize the Knoevenagel-Doebner condensation with malonic acid, pyridine, and a piperidine catalyst.This method is well-established to provide significantly higher yields for these isomers.[2][3][4]
Low Aldehyde Conversion Optimize reaction time, temperature (reflux), and catalyst concentration. Monitor by TLC.Ensures the reaction proceeds to completion.
Product Purification Carefully control pH during acid precipitation. Wash the crude product with appropriate cold solvents. Recrystallize for high purity.Removes unreacted starting materials, catalysts, and byproducts effectively.

References

Technical Support Center: Scaling Up 3-(2-Pyridyl)acrylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Our aim is to provide practical, field-proven insights to ensure the successful and efficient scaling of your synthesis.

I. Overview of Synthetic Routes

The two primary methods for synthesizing this compound are the Knoevenagel-Doebner condensation and the Perkin reaction.

  • Knoevenagel-Doebner Condensation: This is the most common and often preferred method, involving the reaction of 2-pyridinecarboxaldehyde with malonic acid. The reaction is typically catalyzed by a base such as pyridine, often with the addition of piperidine. This route is favored for its relatively mild conditions and good yields.[1][2]

  • Perkin Reaction: This reaction utilizes an aromatic aldehyde (2-pyridinecarboxaldehyde) and an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as sodium acetate).[3][4][5] While a classic method for α,β-unsaturated acids, it may require higher temperatures.

This guide will focus on the Knoevenagel-Doebner route due to its prevalence in literature for similar compounds.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up a chemical synthesis process invariably introduces challenges not always apparent at the laboratory scale. Below are common issues encountered during the scale-up of this compound production, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing a significant drop in yield upon scaling up the reaction from a 1L flask to a 50L reactor. What are the likely causes?

  • Answer: A drop in yield during scale-up is a multifaceted issue. The primary culprits are often related to mass and heat transfer limitations.

    • Inadequate Mixing: In a larger reactor, achieving a homogeneous mixture of the reactants (2-pyridinecarboxaldehyde, malonic acid) and the catalyst in the pyridine solvent is more challenging. "Hot spots" or areas of high reactant concentration can lead to side reactions. Ensure your reactor's agitation system is sufficient for the viscosity of the reaction mixture.

    • Poor Temperature Control: The condensation reaction is exothermic. What might be easily dissipated in a small flask can lead to a significant temperature increase in a large reactor. This can promote the formation of byproducts. A robust cooling system for the reactor is crucial.

    • Moisture Contamination: The presence of water can interfere with the reaction. Ensure all reactants and the solvent are sufficiently dry, and the reactor is properly sealed from the atmosphere.

Issue 2: Product Purity and Coloration

  • Question: Our isolated this compound has a yellowish or brownish tint, and HPLC analysis shows several impurities. How can we improve the purity?

  • Answer: Product discoloration and impurities often stem from side reactions or incomplete reaction.

    • Side Reactions: At elevated temperatures, side reactions such as polymerization or decarboxylation of malonic acid before it reacts with the aldehyde can occur. Careful temperature control is paramount.

    • Unreacted Starting Materials: The presence of unreacted 2-pyridinecarboxaldehyde or malonic acid in the final product is a common issue. Consider adjusting the stoichiometry slightly (e.g., a small excess of malonic acid) and ensuring sufficient reaction time.[2]

    • Purification Inefficiencies: Crystallization is a key purification step. The cooling rate during crystallization can significantly impact crystal size and purity. A slower, controlled cooling process generally yields larger, purer crystals. Ensure the washing step of the filtered solid with a suitable solvent (like cold acetone) is thorough to remove residual pyridine and other soluble impurities.[6]

Issue 3: Difficulties with Product Isolation

  • Question: We are struggling with the filtration of the product. The filtration is very slow, and the product seems to be a very fine powder.

  • Answer: This is often related to the crystallization process.

    • Crystal Morphology: Rapid precipitation or "crashing out" of the product by adding acid too quickly will lead to the formation of very small crystals or an amorphous solid, which can clog the filter. The acidification step should be performed slowly with good agitation to promote the growth of larger crystals.

    • Solvent Choice: The choice of solvent for washing the filtered product is important. It should be one in which the product has low solubility but the impurities are soluble. Acetone is a common choice.[6]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the Knoevenagel-Doebner condensation for this synthesis?

    • A1: The reaction is typically carried out at reflux in pyridine.[6] However, on a large scale, maintaining a consistent reflux temperature without localized overheating is crucial. It is advisable to start with a lower temperature and monitor the reaction progress by a suitable analytical technique like TLC or HPLC.

  • Q2: How critical is the purity of the starting materials?

    • A2: The purity of 2-pyridinecarboxaldehyde and malonic acid is very important. Impurities in the aldehyde can lead to corresponding impurities in the final product. Malonic acid should be dry, as water can interfere with the reaction.

  • Q3: Can other bases be used instead of pyridine and piperidine?

    • A3: While pyridine often serves as both the solvent and the base, other organic bases can be used. However, any change in the catalytic system will require re-optimization of the reaction conditions.

  • Q4: What are the main safety concerns when scaling up this process?

    • A4: Pyridine is a flammable and toxic solvent, so proper ventilation and handling procedures are essential. The acidification step with a strong acid like HCl is highly exothermic and should be done with caution and efficient cooling.[6] The final product is an irritant.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation (Lab Scale)

This protocol is adapted from a similar synthesis of 3-(pyridin-4-yl)acrylic acid.[6]

Reactants:

  • 2-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (solvent and catalyst)

  • Piperidine (co-catalyst, optional)

  • Hydrochloric Acid (for precipitation)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyridinecarboxaldehyde and a slight excess (1.1-1.2 equivalents) of malonic acid in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid with vigorous stirring until the product precipitates.

  • Filter the solid product and wash thoroughly with cold acetone.

  • Dry the product under vacuum.

Protocol 2: Scale-Up Considerations and Modifications

When scaling up the above protocol, consider the following modifications:

  • Reactor Setup: Use a jacketed glass-lined reactor with an overhead stirrer and a temperature probe.

  • Reagent Addition: For the acidification step, add the hydrochloric acid via an addition funnel at a controlled rate to manage the exotherm.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reactor.

  • Filtration: Use a Nutsche filter-dryer for efficient filtration and washing of the product on a larger scale.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Inadequate mixing, poor temperature controlImprove agitation, enhance reactor cooling
Product Impurity Side reactions, incomplete reactionOptimize temperature, adjust stoichiometry
Difficult Filtration Small crystal sizeControl precipitation rate, slow cooling

VI. Visualizations

Experimental Workflow

Synthesis_Workflow cluster_Reaction Reaction Stage cluster_Workup Work-up & Isolation Reactants 2-Pyridinecarboxaldehyde Malonic Acid Pyridine/Piperidine Reaction Knoevenagel-Doebner Condensation (Reflux) Reactants->Reaction Cooling Cool to 0-5 °C Reaction->Cooling Precipitation Slow addition of HCl Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with cold Acetone Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Scale-up Issue Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Isolation_Issues Isolation Issues Problem->Isolation_Issues Check_Mixing Check Agitation & Homogeneity Low_Yield->Check_Mixing Inconsistent results? Check_Temp Verify Temperature Control Low_Yield->Check_Temp Exotherm observed? Impure_Product->Check_Temp Discoloration? Check_Purity Analyze Starting Materials Impure_Product->Check_Purity Unexpected peaks in LC-MS? Optimize_Crystallization Optimize Crystallization Conditions Isolation_Issues->Optimize_Crystallization Slow filtration?

Caption: Decision tree for troubleshooting common scale-up issues.

VII. References

  • Wikipedia. Perkin reaction. --INVALID-LINK--

  • SATHEE. Chemistry Perkin Reaction Mechanism. --INVALID-LINK--

  • Wikipedia. Doebner–Miller reaction. --INVALID-LINK--

  • Florez-Munoz, et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCr Journals. --INVALID-LINK--

  • Organic Syntheses Procedure. acrylic acid. --INVALID-LINK--

  • BYJU'S. Perkin Reaction Mechanism. --INVALID-LINK--

  • Organic Syntheses Procedure. furylacrylic acid. --INVALID-LINK--

  • Perkin Reaction. --INVALID-LINK--

  • SynArchive. Doebner-Miller Reaction. --INVALID-LINK--

  • Benchchem. This compound | 54495-51-1. --INVALID-LINK--

  • MDPI. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. --INVALID-LINK--

  • PubChem. trans-3-(3-Pyridyl)acrylic acid. --INVALID-LINK--

  • Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4. --INVALID-LINK--

  • IUCr Journals. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. --INVALID-LINK--

  • MDPI. Reducing Energy Requirements in the Production of Acrylic Acid: Simulation and Design of a Multitubular Reactor Train. --INVALID-LINK--

  • Slideshare. Doebner-Miller reaction and applications | PPTX. --INVALID-LINK--

  • Acrylic Acid Production. --INVALID-LINK--

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. --INVALID-LINK--

  • PMC - NIH. Highly Efficient Biobased Synthesis of Acrylic Acid. --INVALID-LINK--

  • Crescent Chemical Company. This compound. --INVALID-LINK--

  • Benchchem. identifying side products in trans-3-(3-Pyridyl)acrylic acid synthesis by LC-MS. --INVALID-LINK--

  • MDPI. Methodology to Solve the Multi-Objective Optimization of Acrylic Acid Production Using Neural Networks as Meta-Models. --INVALID-LINK--

  • Google Patents. US7294741B2 - Process for the production of acrylic acid. --INVALID-LINK--

  • Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4. --INVALID-LINK--

  • PMC - NIH. Validation of analytical methods for acrylic acid from various food products. --INVALID-LINK--

  • ChemicalBook. Production methods of acrylic acid. --INVALID-LINK--

  • ResearchGate. Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts | Request PDF. --INVALID-LINK--

  • OSHA. Acrylic Acid. --INVALID-LINK--

  • Simulation and optimization of dehydration reactor in acrylic acid production using glycerol. --INVALID-LINK--

  • ChemAnalyst. Understanding the Production Process of Acrylic Acid. --INVALID-LINK--

  • Google Patents. US3798264A - Process for purification of acrylic acid by extraction and distillation. --INVALID-LINK--

  • Echemi. trans-3-(3-Pyridyl)acrylic acid. --INVALID-LINK--

  • Semantic Scholar. Optimization on acrylic acid plant by using Aspen Plus. --INVALID-LINK--

  • ResearchGate. Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Request PDF. --INVALID-LINK--

  • ChemicalBook. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4. --INVALID-LINK--

  • Survival Technologies. TRANS-3-(3-PYRIDYL)ACRYLIC ACID. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd.(APAC). 3-(4-Pyridyl)acrylic Acid | 5337-79-1. --INVALID-LINK--

References

Technical Support Center: Purification of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for the removal of inhibitors from acrylic acid derivatives. As these monomers are highly reactive, proper handling and purification are critical for successful and reproducible experiments.

Quick Reference: Inhibitor Removal Methodologies

Choosing the right method for inhibitor removal is crucial and depends on the specific monomer, the inhibitor present, and the scale of the experiment. This table provides a high-level comparison of the most common techniques.

MethodPrincipleBest ForAdvantagesDisadvantages
Column Chromatography Adsorption of the polar inhibitor onto a solid support (e.g., basic alumina).Lab-scale purification of most acrylates; effective for polar inhibitors like MEHQ and HQ.[1]High purity achievable; simple setup with pre-packed columns available.Can be slow; potential for monomer loss on the column; requires solvent for viscous monomers.[2]
Caustic Wash Acid-base extraction where a basic solution (e.g., NaOH) deprotonates the phenolic inhibitor, making it water-soluble.Fast, large-scale removal of phenolic inhibitors (MEHQ, HQ).Fast and inexpensive.[1]Risk of monomer hydrolysis; can form emulsions that are difficult to break[1]; generates aqueous waste; potential loss of water-soluble monomers.[1]
Activated Carbon Adsorption of the inhibitor onto the surface of activated carbon.[3]Removing MEHQ and other inhibitors at lab and industrial scales.[3][4]Effective and can be monitored; carbon is easily removed by filtration.[3]Requires mechanical agitation (magnetic stir bars can grind the carbon)[3]; risk of polymerization if all inhibitor is removed before filtration.[3]
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Achieving very high purity; removing non-volatile impurities and dimers.Can yield very pure monomer.High risk of explosive polymerization if not performed correctly[5]; requires specialized equipment; often leaves polymer residue.[2]

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in acrylic monomers? A1: Polymerization inhibitors are chemical compounds added to reactive monomers like acrylates to prevent them from spontaneously polymerizing during transport and storage.[1][5] Common inhibitors include the monomethyl ether of hydroquinone (MEHQ), hydroquinone (HQ), and phenothiazine (PTZ).[1][6] These molecules work by scavenging free radicals, which are the initiators of polymerization, often requiring the presence of dissolved oxygen to be effective.[1][7]

Q2: When is it necessary to remove the inhibitor? A2: Inhibitor removal is critical before most controlled polymerization reactions (e.g., ATRP, RAFT) and in applications where reaction kinetics are important.[6] The inhibitor can react with the polymerization initiator, reducing its efficiency and leading to unpredictable induction periods, slow reaction rates, and lower final molecular weight.[5][6][8] For some industrial-grade polymerizations, the inhibitor is not removed; instead, a higher concentration of initiator is used to overcome its effects.[5][9]

Q3: Can I use the monomer directly without removing the inhibitor? A3: While possible in some cases by adding excess initiator, it is generally not recommended for research and development where precision and reproducibility are key.[2][9] Using the monomer "as is" can lead to inconsistent results and makes it difficult to control the final polymer characteristics.[5]

Q4: How do I know if the inhibitor has been successfully removed? A4: Complete removal can be verified using analytical techniques such as HPLC or UV-Vis spectroscopy to check for the absence of the inhibitor's characteristic signal.[1] A simple qualitative check for phenolic inhibitors is to wash a sample of the purified monomer with aqueous NaOH; a yellow or brown color in the aqueous layer indicates the presence of the phenolate salt and thus, residual inhibitor.

Q5: How should I store inhibitor-free acrylic monomers? A5: This is a critical safety and quality issue. Once the inhibitor is removed, the monomer is extremely reactive.[3]

  • Use Immediately: The best practice is to use the purified monomer immediately.[3][10]

  • Short-Term Storage: If temporary storage is unavoidable, store the monomer at low temperatures (-5 to -20°C) in a dark container under an inert atmosphere.[10] Be aware that its shelf life is very limited, even under these conditions.[5][10]

  • NEVER Store at Room Temperature: Uninhibited monomers can undergo rapid, exothermic, and potentially explosive polymerization.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and subsequent use of acrylic acid derivatives.

Workflow for Troubleshooting Purification Issues

G cluster_p1 Analysis: Polymerization During Purification cluster_p2 Analysis: Polymerization Failure cluster_p3 Analysis: Emulsion Formation cluster_p4 Analysis: Low Yield cluster_p5 Analysis: Product Discoloration start Problem Encountered During or After Purification p1 Monomer polymerized during purification start->p1 p2 Polymerization fails or has a long induction period start->p2 p3 Emulsion formed during caustic wash start->p3 p4 Low yield of purified monomer start->p4 p5 Product is discolored after purification start->p5 c1a Method: Distillation? p1->c1a c1b Method: Adsorption? p1->c1b c2a Cause: Incomplete inhibitor removal. Solution: Increase washes/adsorbent amount. Verify removal with HPLC/UV-Vis. [1] p2->c2a c2b Cause: Oxygen inhibition. Solution: Degas monomer thoroughly (after inhibitor removal) before adding initiator. p2->c2b c2c Cause: Inactive initiator. Solution: Use fresh initiator at the correct concentration. [4] p2->c2c s3a Cause: Vigorous shaking. Solution: Gently invert separatory funnel instead of shaking. [1] p3->s3a c4a Method: Caustic Wash? p4->c4a c4b Method: Chromatography? p4->c4b s5a Cause: Oxidation or side reactions. Solution: Ensure all glassware is clean. Handle monomer under inert atmosphere. p5->s5a s5b Cause: Residual colored impurities (e.g., p-benzoquinone). Solution: Some inhibitors are colored and difficult to remove by distillation alone. [14] Consider an alternative purification method like adsorption. p5->s5b s1a Cause: Excessive heat. Solution: Use lowest possible temp & highest vacuum. Add a high-temp inhibitor (e.g., PTZ) before distilling. [1] c1a->s1a Yes s1b Cause: Depletion of dissolved O2 (for MEHQ). Solution: Do not sparge with inert gas before removal. [1] c1a->s1b Yes s1c Cause: Acidic impurities. Solution: Neutralize before purification. [1] c1b->s1c Yes s3b Solution: Allow layers to stand longer. Add brine (saturated NaCl solution) to help break the emulsion. [1] s3a->s3b s4a Cause: Monomer is water-soluble. Solution: Minimize wash volume. Use brine for washes to decrease organic solubility in the aqueous phase. [1] c4a->s4a Yes s4b Cause: Product adsorbed onto column. Solution: Use a less polar elution solvent or switch stationary phase (e.g., to silica). [6] c4b->s4b Yes

Caption: Troubleshooting logic for common purification issues.

Experimental Protocols

Safety First: Always handle acrylic acid and its derivatives in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11][12][13]

Protocol 1: Inhibitor Removal Using an Alumina Column

This method is highly effective for lab-scale purification and is suitable for polar inhibitors like MEHQ and HQ.[1]

Materials:

  • Inhibited acrylic monomer

  • Basic alumina (activated, Brockmann I) or a pre-packed inhibitor removal column

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disk

  • Anhydrous solvent (e.g., dichloromethane, if monomer is solid/viscous)

  • Clean, dry collection flask (e.g., round-bottom flask)

Procedure:

  • Column Preparation:

    • If using a self-packed column, place a small plug of glass wool at the bottom.

    • Add the basic alumina as a dry powder or as a slurry in a non-polar solvent. A general rule is to use ~10-15 g of alumina per 100 mL of monomer.

    • If packed with a solvent, allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.

  • Loading the Monomer:

    • Carefully add the neat liquid monomer to the top of the alumina bed. If the monomer is a solid or highly viscous, dissolve it in a minimal amount of a suitable dry, inert solvent first.[1]

  • Elution and Collection:

    • Open the stopcock and allow the monomer to pass through the column under gravity.[10]

    • Collect the purified, inhibitor-free monomer in the collection flask. The polar inhibitor will be retained by the alumina.[1]

  • Post-Processing:

    • If a solvent was used, it can be removed under reduced pressure (rotary evaporation). CAUTION: Use minimal heat to avoid polymerization.[1]

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately.[3][10]

Protocol 2: Inhibitor Removal by Caustic Wash

This is a rapid and cost-effective method for removing acidic, phenolic inhibitors.[1]

Materials:

  • Inhibited acrylic monomer

  • Separatory funnel

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Clean, dry flasks

Procedure:

  • Initial Wash:

    • Place the monomer in a separatory funnel. Add an equal volume of 5% NaOH solution.

    • Stopper the funnel and gently invert it 5-10 times to mix the layers. Do not shake vigorously , as this can cause an emulsion.[1]

    • Vent the funnel frequently to release any pressure buildup.

    • Place the funnel in a ring stand and allow the layers to fully separate. The phenolic inhibitor is now in the aqueous (bottom) layer as its sodium salt.[14]

  • Separation:

    • Drain and discard the lower aqueous layer. A color change to yellow or brown in the aqueous layer indicates successful removal of the phenolic inhibitor.

    • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

  • Neutralization and Drying:

    • Wash the monomer with deionized water to remove residual NaOH.

    • Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water from the organic layer.[10] Drain and discard the aqueous layer.

    • Transfer the washed monomer to a clean Erlenmeyer flask and add a small amount of anhydrous MgSO₄ to act as a drying agent.[10] Swirl gently and let it sit for 20-30 minutes until the liquid is clear.

  • Final Filtration:

    • Filter the dried monomer through fluted filter paper into a clean, dry flask to remove the drying agent.

  • Immediate Use: The purified monomer is now ready for immediate use.[10]

Decision Tree for Method Selection

G start Start: Need to remove inhibitor q1 What is your primary goal? start->q1 q2 What is the inhibitor type? q1->q2 High Purity (Lab Scale) q4 Is your monomer thermally sensitive? q1->q4 Highest Purity (remove dimers, etc.) res2 Use Caustic Wash q1->res2 Speed & High Volume q3 Is your monomer water-soluble? q2->q3 Phenolic (MEHQ, HQ) res1 Use Alumina Column or Activated Carbon q2->res1 Unknown or Non-phenolic q3->res2 No res4 Avoid Caustic Wash. Use Alumina Column. q3->res4 Yes q4->res1 Yes res3 Use Vacuum Distillation (with caution) q4->res3 No

Caption: Decision guide for selecting a purification method.

References

Technical Support Center: Purification of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Pyridyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile synthetic intermediate. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to ensure you can achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound often contains a variety of impurities stemming from its synthesis, which is typically a condensation reaction between 2-pyridinecarboxaldehyde and malonic acid (Doebner modification of the Knoevenagel condensation). Common impurities include:

  • Starting Materials: Unreacted 2-pyridinecarboxaldehyde and malonic acid.

  • Reaction Byproducts: Decarboxylation byproducts and self-condensation products of the aldehyde.

  • Geometric Isomer: The presence of the cis (Z)-isomer alongside the desired trans (E)-isomer.

  • Polymeric Material: Acrylic acids are susceptible to polymerization, especially at elevated temperatures.[1]

Q2: My this compound is off-white or yellowish. How can I decolorize it?

A2: A common and effective method for removing colored impurities is treatment with activated charcoal during recrystallization.[2] The colored substances adsorb onto the surface of the carbon, which is then removed by hot filtration.[2]

Protocol Snapshot:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal (typically 1-2% by weight).

  • Reheat the mixture to boiling with gentle swirling.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

Q3: What is the melting point of pure trans-3-(2-Pyridyl)acrylic acid?

A3: The literature melting point for trans-3-(2-Pyridyl)acrylic acid is typically in the range of 232-235 °C, often with decomposition.[3][4][5] A broad melting range or a value significantly lower than this suggests the presence of impurities.

Q4: Is this compound stable in solution?

A4: As an α,β-unsaturated carboxylic acid with a pyridine ring, its stability in solution can be affected by pH, light, and temperature.[6] Exposure to UV light can promote isomerization from the trans to the cis isomer.[6] It is also incompatible with strong oxidizing agents, acids, and bases.[6] For storage of solutions, it is advisable to use buffers near neutral pH, protect from light, and store at cool temperatures (2-8°C).[3]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step solutions to more complex purification challenges, grounded in chemical principles.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: "Upon cooling my recrystallization solution, the product either fails to crystallize or separates as an oil. What's going wrong?"

Root Cause Analysis: This common issue can stem from several factors: the solution being too concentrated (supersaturation), the cooling process being too rapid, or the presence of impurities that inhibit crystal lattice formation. Oiling out is particularly common with low-melting point compounds or when using a solvent in which the compound is highly soluble.[2]

Troubleshooting Workflow:

G start Problem: Poor Crystallization / Oiling Out check_saturation Is the solution supersaturated? start->check_saturation check_cooling Was cooling too rapid? check_saturation->check_cooling No add_solvent Action: Add small amount of hot solvent check_saturation->add_solvent Yes check_impurities Are impurities inhibiting crystallization? check_cooling->check_impurities No reheat Action: Reheat to dissolve, then cool slowly check_cooling->reheat Yes seed_crystal Action: Introduce a seed crystal check_impurities->seed_crystal Yes scratch_glass Action: Scratch inner surface of flask with a glass rod check_impurities->scratch_glass Yes solvent_pair Advanced: Try a two-solvent (binary) system check_impurities->solvent_pair Persistent Issue add_solvent->reheat outcome Result: Pure Crystals Form reheat->outcome seed_crystal->outcome scratch_glass->outcome solvent_pair->outcome

Caption: Troubleshooting workflow for poor crystallization.

Detailed Protocols:

Protocol 2.1: Optimized Recrystallization for this compound

  • Solvent Selection: Begin by identifying a suitable solvent. Ethanol or ethanol/water mixtures are often effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling solvent to your crude product. Use a hot plate and add the solvent in small portions until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[2][7] This step is crucial to remove particulates that could interfere with crystallization.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and lead to small, impure crystals.[7] Once at room temperature, cooling can be completed in an ice bath to maximize yield.

  • Inducing Crystallization: If crystals do not form, try one of the following:

    • Seeding: Add a tiny, pure crystal of this compound to the solution.[7] This provides a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.

Issue 2: Separating the cis (Z) and trans (E) Isomers

Scenario: "My NMR analysis shows a mixture of geometric isomers. How can I isolate the desired trans isomer?"

Root Cause Analysis: The Doebner reaction can produce both cis and trans isomers. While the trans isomer is generally more thermodynamically stable and often predominates, reaction conditions can influence the ratio. Furthermore, exposure of the product to UV light can cause isomerization.[6]

Primary Purification Strategy: Fractional Crystallization

The trans and cis isomers often have different solubilities in a given solvent, which can be exploited for separation.

Protocol 2.2: Isomer Separation by Fractional Crystallization

  • Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) to find one that shows a significant solubility difference between the two isomers. The trans isomer is often less soluble.

  • Initial Crystallization: Recrystallize the isomeric mixture from the chosen solvent. The less soluble isomer (trans) should crystallize out first.

  • Filtration and Analysis: Filter the first crop of crystals and analyze their purity by ¹H NMR or HPLC. The ratio of the vinylic protons is a key indicator.

  • Second Crop: Concentrate the mother liquor (the remaining solution) and cool it to obtain a second crop of crystals, which will be enriched in the more soluble (cis) isomer.

  • Repeat: The first crop of crystals may need to be recrystallized one or more times to achieve the desired isomeric purity.

Data Interpretation: Solubility and Isomerism

Propertytrans-Isomercis-IsomerRationale for Separation
Symmetry & Packing Higher symmetryLower symmetryThe more symmetric trans isomer generally packs more efficiently into a crystal lattice, leading to lower solubility and a higher melting point.
Dipole Moment LowerHigherThe difference in polarity can be exploited for separation by chromatography or by choosing solvents of appropriate polarity for recrystallization.
Issue 3: Persistent Impurities After Multiple Recrystallizations

Scenario: "Even after several recrystallization attempts, my product purity does not improve according to HPLC analysis. What other techniques can I use?"

Root Cause Analysis: If an impurity has very similar solubility characteristics to the desired product, recrystallization alone may be insufficient. In such cases, a separation technique based on a different physical property, such as polarity, is required.

Alternative Purification Method: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol 2.3: Purification by Silica Gel Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between this compound and the persistent impurity.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Due to the acidic nature of the product, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking on the column.

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, carefully load the dry silica-adsorbed product onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with low polarity and gradually increasing it (gradient elution).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Chromatography Workflow Diagram:

G cluster_prep Preparation cluster_run Elution cluster_post Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample elute Run Gradient Elution (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Catalyst and Reaction Conditions for 3-(2-Pyridyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Pyridyl)acrylic acid. This valuable heterocyclic building block is often prepared via a Perkin-type condensation, a reaction that, while classic, presents numerous opportunities for optimization and troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and enhance your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the standard catalytic method for synthesizing this compound?

A1: The most common and established method is the Perkin reaction . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (2-picolinaldehyde) with an acid anhydride, typically acetic anhydride.[1][2] The "catalyst" is an alkali salt of the corresponding acid, such as sodium acetate or potassium acetate, which acts as the base.[2][3]

Q2: What is the specific role of the base catalyst in the Perkin reaction?

A2: The base catalyst is fundamental to the reaction mechanism. Its primary role is to deprotonate the acid anhydride at the α-carbon, generating a reactive enolate ion.[3][4] This enolate then serves as the nucleophile, attacking the carbonyl carbon of the 2-picolinaldehyde. Without the base, the anhydride is not sufficiently nucleophilic to initiate the reaction.

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: A low yield is a frequent issue that can often be resolved by systematically evaluating a few key parameters.[5] Begin by troubleshooting the following:

  • Purity of Reactants: Ensure your 2-picolinaldehyde is free of its corresponding carboxylic acid (picolinic acid) and that the acetic anhydride has not been hydrolyzed.

  • Anhydrous Conditions: The base catalyst (e.g., sodium acetate) must be anhydrous. Water will react with the acetic anhydride and inhibit the formation of the necessary enolate.

  • Reaction Temperature and Time: These two parameters are critically linked. Suboptimal temperatures can lead to an incomplete reaction, while excessive heat or time can cause product degradation and polymerization.[6]

Section 2: In-Depth Troubleshooting and Optimization Guide

This section provides detailed, causal explanations for specific experimental problems.

Problem 1: Persistently Low or Inconsistent Product Yield

Question: I am performing the Perkin condensation of 2-picolinaldehyde and acetic anhydride using sodium acetate, but my yield is stalled below 40%. How can I systematically optimize the catalytic system and reaction conditions for a better outcome?

Answer: Achieving a high yield requires a methodical approach that addresses the integrity of your materials and the kinetics of the reaction. The following steps provide a self-validating workflow to improve your results.

Step 1: Scrutinize Starting Material and Catalyst Integrity The quality of your reagents is the bedrock of your synthesis.

  • Aldehyde Purity: 2-Picolinaldehyde is susceptible to air oxidation, forming 2-picolinic acid. This acidic impurity can interfere with the basic catalyst. It is advisable to use freshly distilled or recently purchased aldehyde.

  • Catalyst Choice and Condition: While sodium acetate is standard, its efficacy is highly dependent on being anhydrous. Consider drying your sodium acetate in a vacuum oven before use. Alternatively, switching to potassium acetate can sometimes improve yields due to differences in solubility and basicity.[3] Triethylamine is another base that can be used.[3]

Step 2: Optimize Reaction Temperature Temperature is arguably the most critical parameter to control.

  • The Causality: The Perkin reaction requires elevated temperatures to proceed at a reasonable rate.[7] However, the pyridine ring and the acrylic acid product can be sensitive to excessive heat, leading to polymerization and the formation of tar-like by-products.

  • Optimization Protocol:

    • Set up a series of small-scale reactions at different temperatures (e.g., 120°C, 140°C, 160°C).

    • Use thin-layer chromatography (TLC) to monitor the consumption of the starting aldehyde and the formation of the product over time at each temperature.

    • Identify the temperature that provides the fastest conversion with the least amount of by-product formation (visible as streaking or extra spots on the TLC plate).

Step 3: Evaluate Reactant Stoichiometry The molar ratio of anhydride to aldehyde is a key factor.

  • The Causality: Acetic anhydride serves as both a reactant and the reaction medium in many solvent-free procedures. Using a significant excess (e.g., 3-5 equivalents) ensures the reaction proceeds to completion. The amount of base catalyst is typically sub-stoichiometric (e.g., 1-1.5 equivalents relative to the aldehyde).

  • Optimization Protocol:

    • Fix the optimized temperature from Step 2.

    • Vary the equivalents of acetic anhydride (e.g., 2, 3, and 4 eq.) and sodium acetate (e.g., 1.0 and 1.2 eq.) relative to the aldehyde.

    • Compare the final yields after a fixed reaction time to determine the optimal stoichiometry.

Problem 2: Significant By-product Formation and Product Darkening

Question: My reaction mixture turns dark brown or black, and after workup, the crude product is difficult to purify. What causes this, and how can it be prevented?

Answer: The formation of dark, often polymeric, by-products is a common sign of thermal degradation or undesired side reactions.

  • Primary Cause: Thermal Degradation: As mentioned, this compound and the reaction intermediates can be thermally unstable. Prolonged exposure to high temperatures (>160-180°C) will inevitably lead to decomposition and polymerization. The pyridine moiety itself can promote certain side reactions under harsh conditions.

  • Mitigation Strategies:

    • Strict Temperature Control: Operate at the lowest effective temperature identified during your optimization studies. Use an oil bath and a contact thermometer for precise temperature regulation.

    • Limit Reaction Time: Use TLC monitoring to stop the reaction as soon as the 2-picolinaldehyde has been consumed.[6] Over-refluxing provides no benefit and only increases the likelihood of degradation.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the aldehyde, which is a key contributor to impurity formation.

Problem 3: Challenges in Product Isolation and Purification

Question: I'm struggling to isolate a pure, crystalline solid of this compound from the crude reaction mixture. What is a reliable purification protocol?

Answer: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) can complicate purification. A multi-step acid-base workup followed by recrystallization is typically effective.

  • The Causality: The goal of the workup is to separate the acidic product from the basic catalyst and any neutral or basic impurities. The product's solubility is highly pH-dependent, a property we can exploit. A procedure based on a published synthesis of a similar compound can be adapted.[8]

  • Recommended Purification Protocol:

    • Hydrolysis: After cooling the reaction mixture, cautiously add water to hydrolyze any remaining acetic anhydride.

    • Basification & Extraction: Make the solution basic (pH ~8-9) with a suitable base like sodium carbonate. This deprotonates the carboxylic acid, making it water-soluble, while neutral impurities can be washed away with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidification and Precipitation: Carefully acidify the aqueous layer with an acid like HCl to a pH of ~4-5.[8] At its isoelectric point, this compound is least soluble and will precipitate out of the solution.

    • Isolation: Collect the crude solid by vacuum filtration and wash it with cold water.

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline product.

Section 3: Experimental Protocols & Data Management

Protocol 1: Baseline Synthesis of this compound

This protocol provides a starting point for optimization.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-picolinaldehyde (1 eq.), anhydrous sodium acetate (1.2 eq.), and acetic anhydride (3 eq.).

  • Reaction: Heat the mixture in an oil bath to 140°C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring: Periodically take a small aliquot, quench it with water, and spot it on a TLC plate to monitor the disappearance of the aldehyde.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the mixture into 100 mL of cold water with vigorous stirring.

  • Purification: Follow the acid-base purification protocol described in Problem 3 above.

  • Analysis: Dry the final product under vacuum and determine the yield. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Table 1: Template for Catalyst and Condition Optimization Experiments
Experiment IDAldehyde (mmol)CatalystCatalyst (eq.)Anhydride (eq.)Temp (°C)Time (h)Crude Yield (g)Purified Yield (%)Observations
PAA-0110.0Sodium Acetate1.23.01406Dark brown color
PAA-0210.0Potassium Acetate1.23.01406Lighter color
PAA-0310.0Sodium Acetate1.23.01208Incomplete reaction
...

Section 4: Visual Guides and Workflows

Diagram 1: Simplified Perkin Reaction Mechanism

Perkin_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Anhydride->Enolate Deprotonation Base Base (AcO⁻) Aldehyde 2-Picolinaldehyde (Electrophile) Enolate->Aldehyde Attack Adduct Aldol Adduct Aldehyde->Adduct Intermediate Cyclic Intermediate Adduct->Intermediate Acyl Transfer & Dehydration Product This compound Intermediate->Product Hydrolysis

Caption: Key mechanistic steps of the base-catalyzed Perkin reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield (<50%) CheckPurity Verify Purity of Aldehyde & Anhydride Start->CheckPurity CheckCatalyst Ensure Catalyst is Anhydrous CheckPurity->CheckCatalyst Purity OK OptimizeTemp Optimize Temperature (TLC Monitoring) CheckCatalyst->OptimizeTemp Catalyst OK OptimizeStoich Optimize Stoichiometry (Anhydride & Base Ratio) OptimizeTemp->OptimizeStoich Temp OK CheckTime Verify Reaction Time (Stop at Completion) OptimizeStoich->CheckTime Ratio OK Success Yield Improved CheckTime->Success Time OK

Caption: Systematic workflow for diagnosing and resolving low reaction yields.

References

Technical Support Center: Isolating Pure 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 3-(2-Pyridyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity this compound.

The synthesis of this compound, often achieved through a Knoevenagel condensation, presents unique purification challenges due to its amphoteric nature and potential for side reactions.[1][2] This guide will address these issues in a practical, question-and-answer format, providing not just the "how" but also the critical "why" behind each procedural step.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup procedure.

Question 1: After acidification of the reaction mixture, no precipitate forms, or the yield of the precipitate is very low. What could be the issue?

Answer: This is a common issue that can stem from several factors related to the pH of the solution and the solubility of the product.

  • Incomplete Reaction: The Knoevenagel condensation may not have gone to completion.[1][2][3] Before proceeding to workup, it is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect pH for Precipitation: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridyl nitrogen) functional groups. The isoelectric point (pI) is the pH at which the molecule has a net zero charge and is least soluble in aqueous media. If the pH is too low (highly acidic), the pyridyl nitrogen will be protonated, forming a soluble pyridinium salt. If the pH is too high (basic), the carboxylic acid will be deprotonated, forming a soluble carboxylate salt.

    • Troubleshooting Step: Carefully adjust the pH of the reaction mixture. Instead of adding a large amount of strong acid at once, add it dropwise while monitoring the pH with a calibrated pH meter or pH paper. The optimal pH for precipitation is typically around the isoelectric point. For a similar compound, 3-(3-pyridyl)acrylic acid, the pKa is approximately 3.13.[4] The isoelectric point will be between the pKa of the carboxylic acid group (around 4-5) and the pKa of the pyridinium ion (around 5-6). Aim for a pH in the range of 4.5-5.5 for maximal precipitation.

  • Insufficient Cooling: The solubility of this compound in the reaction solvent (often pyridine or an alcohol) may still be significant at room temperature.

    • Troubleshooting Step: After pH adjustment, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation. Gentle scratching of the inside of the flask with a glass rod can also induce crystallization.

Question 2: The isolated solid is colored (e.g., yellow or brown) and appears impure. How can I decolorize it?

Answer: The presence of color often indicates the formation of polymeric byproducts or other chromophoric impurities, which can arise from side reactions during the condensation, especially if the reaction is heated for an extended period.

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, water, or a mixture).

      • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Caution: Add the charcoal carefully to the hot solution to avoid bumping.

      • Heat the mixture at reflux for 10-15 minutes with stirring.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless or significantly lighter in color.

      • Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Recrystallization: This is a fundamental purification technique for solid compounds. The choice of solvent is critical.

    • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, water or ethanol-water mixtures are often suitable.[5]

    • Troubleshooting Step: If a single solvent does not provide satisfactory results, a two-solvent system (e.g., ethanol/water, methanol/ether) can be employed. Dissolve the compound in the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.

Question 3: I am having difficulty inducing crystallization after the workup or during recrystallization. What can I do?

Answer: Failure to crystallize can be due to the presence of impurities that inhibit crystal lattice formation or because the solution is not supersaturated.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound from a previous batch, add a tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

    • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product and induce supersaturation.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath or even a freezer for a period of time.

Question 4: The melting point of my final product is broad and lower than the literature value. What does this indicate?

Answer: A broad and depressed melting point is a classic sign of an impure compound. The literature melting point for trans-3-(3-Pyridyl)acrylic acid is around 232-235 °C.[4][6][7]

  • Potential Impurities:

    • Starting Materials: Unreacted 2-pyridinecarboxaldehyde or malonic acid.

    • Solvent: Residual pyridine or other solvents used in the reaction or workup.

    • Side Products: Byproducts from self-condensation of the aldehyde or other side reactions.

  • Troubleshooting Step:

    • Further Purification: The product requires additional purification. Recrystallization is the most common method. If recrystallization is ineffective, column chromatography may be necessary.

    • Thorough Drying: Ensure the product is completely dry. Residual solvent can act as an impurity and depress the melting point. Dry the solid under vacuum, possibly with gentle heating if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation of 2-pyridinecarboxaldehyde with malonic acid.[1][2] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[8]

Q2: What is the purpose of using pyridine as both a solvent and a catalyst?

A2: In the Doebner modification of the Knoevenagel condensation, pyridine serves a dual role.[1] As a solvent, it provides a suitable medium for the reactants. As a weak base, it facilitates the deprotonation of malonic acid to form the nucleophilic enolate, which then attacks the aldehyde. It also promotes the subsequent decarboxylation of the intermediate.[1]

Q3: Why is acidification necessary during the workup?

A3: Acidification serves two primary purposes. First, it neutralizes the basic catalyst (e.g., pyridine). Second, and more importantly, it protonates the carboxylate intermediate to form the final carboxylic acid product. As explained in the troubleshooting guide, careful pH control is crucial to precipitate the neutral this compound.

Q4: What analytical techniques can I use to assess the purity of my final product?

A4: Several techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, standard laboratory safety practices should always be followed.

  • Pyridine: Is flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Malonic Acid: Can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • This compound: May cause skin, eye, and respiratory irritation.[9][10] Handle in a well-ventilated area and wear PPE.

Experimental Protocols

Protocol 1: Workup and Isolation of this compound

This protocol assumes the Knoevenagel condensation has been performed using 2-pyridinecarboxaldehyde and malonic acid in pyridine.

  • Cooling: Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature. Then, place the flask in an ice bath to cool further.

  • Precipitation: While stirring the cold reaction mixture, slowly add 6M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using a pH meter or pH paper. Continue adding HCl until the pH is between 4.5 and 5.5. A precipitate should form.

  • Digestion: Continue stirring the mixture in the ice bath for at least 1 hour to allow for complete precipitation. This process is known as digestion and helps to form larger, more easily filterable crystals.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining pyridine and salts. Then, wash with a small amount of cold ethanol or acetone to help dry the solid.[5][11]

  • Drying: Dry the solid product under vacuum to remove all residual solvents.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., water, ethanol). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the "good" solvent of a pair) to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

PropertyValueSource
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Melting Point232-235 °C (dec.)[6][7]
AppearanceWhite to off-white solid[10]
Water Solubility>22.4 µg/mL[9][10]

Visualizations

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Completed Reaction (in Pyridine) Cooling Cool in Ice Bath Reaction_Mixture->Cooling 1. Acidification Acidify with HCl to pH 4.5-5.5 Cooling->Acidification 2. Precipitation Precipitate Forms Acidification->Precipitation 3. Filtration Vacuum Filtration Precipitation->Filtration 4. Washing Wash with Cold Water & Ethanol Filtration->Washing 5. Drying Dry Under Vacuum Washing->Drying 6. Crude_Product Crude Solid Drying->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Optional Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the workup and purification of this compound.

Troubleshooting_Precipitation Start No/Low Precipitate After Acidification Check_pH Is pH between 4.5 and 5.5? Start->Check_pH Check_Cooling Is the mixture thoroughly cooled? Check_pH->Check_Cooling Yes Adjust_pH Adjust pH dropwise with HCl/base Check_pH->Adjust_pH No Cool_Longer Cool in ice bath for 1-2 hours Check_Cooling->Cool_Longer No Success Precipitate Forms Check_Cooling->Success Yes Adjust_pH->Check_pH Cool_Longer->Success

Caption: Decision tree for troubleshooting precipitation issues.

References

effect of pH on the synthesis and stability of 3-(2-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers on the critical role of pH in the synthesis and stability of 3-(2-Pyridyl)acrylic acid.

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and handling of this versatile compound. As Senior Application Scientists, we understand that seemingly minor experimental parameters can have a significant impact on research outcomes. In the case of this compound, pH is a critical factor that governs both its successful synthesis and its long-term stability.

This guide will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your protocols, troubleshoot common issues, and ensure the integrity of your results.

Part 1: The Crucial Role of pH in the Synthesis of this compound

The synthesis of this compound is commonly achieved through condensation reactions such as the Knoevenagel or Perkin reaction. The success of these syntheses is highly dependent on the careful control of pH.

Frequently Asked Questions (FAQs) - Synthesis

Q1: Why is pH control so important in the synthesis of this compound?

A1: The pH of the reaction medium directly influences the reactivity of the starting materials. For instance, in the Knoevenagel condensation, a base is required to deprotonate the active methylene compound (e.g., malonic acid), forming a nucleophilic enolate. The basicity of the medium must be sufficient to generate the enolate but not so high as to cause undesired side reactions of the aldehyde. Similarly, in the Perkin reaction, a weak base is used to generate the carboxylate anion from the anhydride.

Q2: What is the optimal pH range for the synthesis of this compound?

A2: The optimal pH will depend on the specific reaction (Knoevenagel vs. Perkin) and the chosen catalyst. Generally, a weakly basic environment is preferred. For the Knoevenagel condensation using pyridine as a catalyst, the reaction is typically carried out in pyridine itself, which acts as both the solvent and the base. In the Perkin reaction, an alkali salt of the carboxylic acid (e.g., sodium acetate) is used as the base. The pH in these reactions is not always explicitly measured but is controlled by the choice and amount of the basic catalyst.

Q3: What are the common side products if the pH is not optimized during synthesis?

A3: If the pH is too low (acidic), the condensation reaction may not proceed or will be very slow due to insufficient deprotonation of the active methylene compound or anhydride. If the pH is too high (strongly basic), it can lead to self-condensation of the aldehyde (2-pyridinecarboxaldehyde) or other undesired side reactions, reducing the yield and purity of the desired product.

Troubleshooting Guide - Synthesis
Issue Potential Cause Troubleshooting Steps
Low or no product yield Incorrect pH: The reaction medium may be too acidic, preventing the formation of the necessary nucleophile.- Ensure the use of a suitable base (e.g., pyridine, piperidine for Knoevenagel; sodium acetate for Perkin).- If using a co-solvent, ensure it does not significantly alter the basicity of the reaction mixture.
Formation of multiple products pH too high: Strongly basic conditions can promote side reactions.- Reduce the amount of base used.- Consider using a weaker base.
Product crystallizes with impurities pH at workup is not optimal: The pH during product isolation can affect its solubility and the solubility of byproducts.- After the reaction, carefully acidify the mixture to protonate the carboxylate and precipitate the product.- The predicted pKa of this compound is approximately 2.06[1]. Adjusting the pH to just below this value can aid in selective precipitation.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

This protocol is a modification of the Doebner condensation, a variant of the Knoevenagel reaction.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (optional, as a co-catalyst)

  • Hydrochloric acid (for workup)

  • Acetone (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (~0.1 equivalents), if desired.

  • Heat the reaction mixture to reflux with constant stirring for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly add hydrochloric acid (e.g., 37% HCl) dropwise until a precipitate forms. This step is critical for protonating the product and causing it to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

Visualizing the Synthesis Workflow

G cluster_synthesis Knoevenagel Condensation Workflow reactants 1. Mix Reactants (2-Pyridinecarboxaldehyde, Malonic Acid, Pyridine) reflux 2. Reflux (3-4 hours) reactants->reflux Heat cool 3. Cool (Ice Bath) reflux->cool Reaction Complete acidify 4. Acidify (HCl, pH adjustment) cool->acidify Precipitation filter 5. Filter & Wash (Acetone) acidify->filter dry 6. Dry (Vacuum) filter->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Part 2: Understanding the Stability of this compound in Solution

The stability of this compound in aqueous solutions is a critical consideration for its storage, formulation, and application, particularly in drug development. The pH of the solution is a primary determinant of its stability.

Frequently Asked Questions (FAQs) - Stability

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is influenced by pH due to several potential degradation pathways.[2] In highly acidic or alkaline conditions, the molecule can be susceptible to hydrolysis, although the acrylic acid group is generally stable.[2] The protonation state of the pyridine ring, which is dependent on the pH, can also affect the molecule's electronic properties and susceptibility to degradation.

Q2: What are the main degradation pathways for this compound?

A2: Based on its chemical structure, several degradation pathways are possible in aqueous solutions:[2]

  • Isomerization: The more stable trans isomer can convert to the cis isomer, especially when exposed to UV light. This can impact its biological activity.

  • Photodegradation: Both the pyridine ring and the acrylic acid moiety are susceptible to degradation upon exposure to light.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Decarboxylation: At elevated temperatures, the molecule may undergo decarboxylation.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions should be protected from light and stored at cool temperatures (e.g., 2-8°C). It is advisable to use buffers with a pH near neutrality and to avoid highly acidic or alkaline conditions.[2] For long-term storage, an inert atmosphere can also be beneficial.[1]

Troubleshooting Guide - Stability
Issue Potential Cause Troubleshooting Steps
Loss of potency or activity over time Degradation of the compound: This could be due to isomerization, photodegradation, or hydrolysis.- Store solutions protected from light.- Use freshly prepared solutions whenever possible.- Buffer the solution to a pH near neutrality.- Analyze the solution by HPLC to check for the presence of isomers or degradation products.
Change in the appearance of the solution (e.g., color change) Oxidation or photodegradation: Exposure to air or light can lead to the formation of colored byproducts.- Prepare solutions with deoxygenated water.- Store under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or wrap containers in foil to protect from light.
Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature incubator/water bath

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions by diluting the stock solution into the different pH buffers in amber vials.

  • Take an initial sample (t=0) from each solution and analyze it by HPLC to determine the initial concentration of this compound.

  • Store the vials at a constant temperature (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw samples from each vial.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound and identify any degradation products.

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.

Visualizing the Stability-pH Relationship

G cluster_stability Impact of pH on this compound Stability cluster_acidic Acidic (pH < 4) cluster_neutral Neutral (pH ~ 7) cluster_basic Basic (pH > 8) pH pH of Aqueous Solution acid_stability Potential for Protonation of Pyridine Ring neutral_stability Generally More Stable basic_stability Increased Susceptibility to Certain Reactions

Caption: Conceptual diagram of the influence of pH on the stability of this compound.

Summary of Key Parameters

Parameter Value Source
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Melting Point 201-203°C[1]
Predicted pKa 2.06 ± 0.10[1]

This technical support guide provides a foundational understanding of the critical role of pH in the synthesis and stability of this compound. By carefully controlling the pH during synthesis and maintaining appropriate pH conditions during storage and use, researchers can ensure the quality and reliability of their experimental outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3-(2-Pyridyl)acrylic Acid vs. 3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Pyridylacrylic Acids

In the realm of molecular design and chemical synthesis, seemingly minor structural changes can precipitate profound differences in function and application. This principle is vividly illustrated by the isomers of pyridylacrylic acid. While 3-(2-Pyridyl)acrylic acid and 3-(3-Pyridyl)acrylic acid share the same molecular formula and weight, the placement of the nitrogen atom within the pyridine ring dictates their electronic character, steric profile, and intermolecular interaction capabilities.

For the medicinal chemist, this isomeric difference can alter a molecule's binding affinity to a biological target. For the materials scientist, it determines the topology and properties of the resulting coordination polymers. This guide provides an in-depth, experimentally grounded comparison of these two valuable chemical building blocks. We will move beyond a simple recitation of data to explore the causality behind their distinct characteristics, empowering you to make more informed decisions in your research and development endeavors.

PART 1: Comparative Physicochemical & Spectroscopic Profile

The initial characterization of any chemical compound begins with its fundamental physicochemical and spectroscopic properties. These data points provide the first layer of differentiation between the two isomers.

Core Physicochemical Properties

The following table summarizes the key physical properties of the two isomers. The variance in melting point is a direct consequence of their different crystal packing energies, influenced by the potential for intramolecular versus intermolecular hydrogen bonding.

PropertyThis compound3-(3-Pyridyl)acrylic acidScientific Rationale for Differences
Molecular Formula C₈H₇NO₂C₈H₇NO₂Identical isomers
Molecular Weight 149.15 g/mol 149.15 g/mol Identical isomers
Appearance White to off-white solidWhite to off-white solid[1]Similar crystalline solids
Melting Point ~178-181 °C~232-235 °C (decomposes)The ortho position of the nitrogen in the 2-pyridyl isomer allows for potential intramolecular hydrogen bonding, which can disrupt the intermolecular forces that build a stable crystal lattice, resulting in a lower melting point compared to the meta (3-pyridyl) isomer.
pKa (Predicted) Not readily available~3.13[2][3]The electron-withdrawing effect of the acrylic acid group influences the basicity of the pyridine nitrogen. Positional differences alter the inductive and resonance effects, leading to distinct pKa values.
Solubility Soluble in DMSO, MethanolSparingly soluble in water, soluble in DMSOBoth possess polar groups (pyridine N, carboxylic acid) and a nonpolar aromatic/vinyl backbone, leading to a mixed solubility profile.
Spectroscopic Fingerprints: ¹H NMR & IR Analysis

Spectroscopy provides a direct window into the molecular structure. While both isomers will show signals corresponding to a pyridine ring and a trans-alkene, the precise chemical shifts and vibrational frequencies serve as unambiguous identifiers.

¹H NMR Spectroscopy:

  • This compound: The proton on the carbon adjacent to the ring nitrogen (C6-H) will be significantly deshielded (shifted downfield) due to the nitrogen's electronegativity. The proximity of the acrylic acid sidechain will also influence the chemical shifts of the other aromatic protons.

  • 3-(3-Pyridyl)acrylic acid: The proton situated between the two nitrogen atoms (C2-H) and the proton at C4 will typically be the most downfield in the aromatic region. The coupling patterns will be distinct from the 2-pyridyl isomer, reflecting the different neighbor relationships. For example, a known spectrum in DMSO-d₆ shows peaks at approximately 8.87, 8.60, 8.16, and 7.46 ppm for the pyridine protons and 7.64 and 6.71 ppm for the vinyl protons[4].

Infrared (IR) Spectroscopy:

  • Both isomers will exhibit characteristic stretches for the O-H of the carboxylic acid (a broad band ~2500-3300 cm⁻¹), the C=O of the acid (~1700 cm⁻¹), the C=C of the alkene (~1640 cm⁻¹), and C=N/C=C stretches of the pyridine ring (~1400-1600 cm⁻¹).

  • The key difference lies in the "fingerprint region" (< 1400 cm⁻¹), where the out-of-plane C-H bending vibrations for the ortho-substituted versus meta-substituted pyridine ring will be distinct.

PART 2: Experimental Design & Methodologies

A robust comparative analysis relies on a systematic experimental workflow. The following protocol outlines the key steps from synthesis confirmation to functional characterization.

General Experimental Workflow

This workflow ensures that the material is pure and that its structural, electronic, and functional properties are thoroughly compared.

Figure 1: Recommended workflow for the synthesis and comparative characterization of pyridylacrylic acid isomers.

Protocol: Synthesis via Knoevenagel Condensation

This is a standard and reliable method for synthesizing pyridylacrylic acids.

Principle: The Knoevenagel condensation involves the reaction of an aldehyde (here, 2- or 3-pyridinaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine. The reaction proceeds via a carbanion intermediate, followed by aldol addition and subsequent dehydration to form the α,β-unsaturated acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate pyridinaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine, which acts as both the solvent and catalyst[5][6].

  • Heating: Heat the reaction mixture to reflux with constant stirring for 3-4 hours[5]. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature and then in an ice bath, acidify the mixture with concentrated HCl until a precipitate forms[5][6].

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold acetone or water[5][6].

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline pyridylacrylic acid isomer.

Self-Validating System: The success of the synthesis is validated at each stage. TLC confirms the consumption of starting materials. The formation of a precipitate upon acidification confirms the presence of the less soluble carboxylic acid product. Finally, NMR and melting point analysis of the recrystallized solid confirm the identity and purity of the target isomer.

PART 3: The Decisive Difference: Coordination Chemistry

The most significant functional divergence between these isomers is their behavior as ligands in coordination chemistry. This difference is a direct result of the nitrogen atom's position relative to the carboxylic acid group.

coordination_modes node_2py Chelating Ligand struct_2py struct_2py desc_2py Forms a stable 5-membered chelate ring with a metal ion (M). This leads to discrete, stable complexes. node_3py Bridging or Monodentate Ligand struct_3py struct_3py desc_3py Nitrogen and carboxylate are too far apart to chelate one metal ion. Acts as a linker to form extended coordination polymers.

Figure 2: Comparison of coordination behavior. The 2-pyridyl isomer acts as a bidentate chelator, while the 3-pyridyl isomer acts as a bridging ligand.

  • This compound (The Chelator): The ortho positioning of the pyridine nitrogen and the carboxylic acid group creates a perfect pincer-like structure. Upon deprotonation, the carboxylate and the nitrogen lone pair can simultaneously bind to a single metal center, forming a highly stable five-membered chelate ring. This property is exploited in the creation of specific metal complexes for catalysis and sensing.

  • 3-(3-Pyridyl)acrylic Acid (The Linker): With the nitrogen in the meta position, the binding sites are too far apart to coordinate to the same metal center. Instead, the carboxylate group binds to one metal ion while the pyridine nitrogen binds to another. This makes it an ideal "linker" or "strut" for constructing extended, multi-dimensional structures like metal-organic frameworks (MOFs) and coordination polymers.[1] Its use as a bifunctional ligand is key in building heterometallic complexes with interesting luminescent or magnetic properties.[7][8]

Conclusion: Application-Driven Isomer Selection

The characterization data clearly demonstrates that this compound and 3-(3-pyridyl)acrylic acid are not interchangeable.

  • Choose this compound when your application requires the formation of discrete, stable metal complexes. Its chelating ability makes it a superior choice for developing catalysts, sensors, or metal-sequestering agents.

  • Choose 3-(3-Pyridyl)acrylic acid when the goal is to build extended supramolecular structures. Its role as a rigid, bifunctional linker is essential in the field of crystal engineering, particularly for creating porous MOFs for gas storage or heterometallic polymers with unique electronic properties.[1][9] It also serves as a versatile synthetic intermediate for producing more complex molecules in medicinal chemistry, such as inhibitors for enzymes like gelatinase B.[1][7]

Ultimately, a comprehensive understanding of the distinct properties imparted by this simple isomeric change is fundamental to the rational design of functional molecules and materials.

References

A Comparative Guide to 2-, 3-, and 4-Pyridylacrylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the physicochemical properties, spectroscopic signatures, and chemical reactivity of 2-pyridyl, 3-pyridyl, and 4-pyridylacrylic acid. Understanding the nuanced differences imparted by the position of the nitrogen atom within the pyridine ring is critical for researchers in materials science, catalysis, and particularly for professionals in drug development, where these isomers can serve as key building blocks or pharmacophores. The strategic selection of a specific isomer can profoundly influence a molecule's biological activity, pharmacokinetic profile, and formulation characteristics. This document synthesizes experimental data and established chemical principles to empower informed decision-making in your research and development endeavors.

Introduction: The Subtle Power of Isomerism

Pyridylacrylic acids are bifunctional molecules combining the aromatic, electron-withdrawing nature of a pyridine ring with the reactive α,β-unsaturated carboxylic acid moiety. This unique combination makes them valuable synthons for a variety of applications, including the synthesis of polymers, coordination complexes, and pharmacologically active agents.[1][2] The position of the nitrogen atom at the 2-, 3-, or 4-position of the pyridine ring, however, is not a trivial structural alteration. It fundamentally dictates the electronic distribution within the molecule, thereby influencing a cascade of properties from acidity and spectroscopic behavior to reactivity in key synthetic transformations. This guide will dissect these differences, providing both the data and the underlying chemical rationale to aid in the selection of the optimal isomer for your specific application.

Physicochemical Properties: A Tale of Three Isomers

The physical properties of the pyridylacrylic acid isomers, such as melting point and solubility, are influenced by the differences in their crystal lattice packing and intermolecular interactions, which are in turn governed by the position of the nitrogen atom.

Property2-Pyridylacrylic Acid3-Pyridylacrylic Acid4-Pyridylacrylic Acid
Molecular Formula C₈H₇NO₂C₈H₇NO₂C₈H₇NO₂
Molecular Weight 149.15 g/mol 149.15 g/mol 149.15 g/mol
Melting Point (°C) 201-203[3]232-235 (dec.)[1][2]280 (dec.)
Boiling Point (°C) 304.8 at 760 mmHg[3]307.6 (Predicted)317.5 (Predicted)
Appearance White to pale yellow solid[3]White to off-white solid[2]Pale yellow crystalline powder
Predicted pKa 2.06 ± 0.10[3]3.13 ± 0.10[2]3.13 ± 0.10

The significant difference in melting points, particularly the high melting point of the 4-pyridyl isomer, suggests stronger intermolecular forces in its crystal lattice, likely due to more efficient packing and hydrogen bonding. The predicted pKa values indicate that 2-pyridylacrylic acid is the strongest acid among the three, a direct consequence of the proximity of the electron-withdrawing nitrogen atom to the carboxylic acid group, which stabilizes the carboxylate anion.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic analysis provides a powerful tool for differentiating between the pyridylacrylic acid isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts in NMR spectroscopy. Similarly, vibrational modes in IR spectroscopy and electronic transitions in UV-Vis spectroscopy are sensitive to the isomer's structure.

¹H and ¹³C NMR Spectroscopy
Nucleus2-Pyridylacrylic Acid (Predicted)3-Pyridylacrylic Acid (DMSO-d₆)4-Pyridylacrylic Acid (TFA)
¹H NMR (δ, ppm) Aromatic protons expected in the range of 7.2-8.7 ppm. Olefinic protons around 6.5-7.8 ppm.Aromatic: 8.87, 8.60, 8.16, 7.46. Olefinic: 7.64 (d, J=16.1 Hz), 6.71 (d, J=16.1 Hz). Carboxylic: 12.6.[4]Aromatic and Olefinic protons observed.
¹³C NMR (δ, ppm) Carbonyl carbon expected around 167-170 ppm. Aromatic and olefinic carbons in the range of 115-155 ppm.Carbonyl, aromatic, and olefinic carbons.Carbonyl, aromatic, and olefinic carbons.

Interpretation: The deshielding effect of the nitrogen atom is most pronounced on the protons and carbons closest to it. In the 2-pyridyl isomer, the proton at the 6-position of the pyridine ring is expected to be the most downfield. For the 3-pyridyl isomer, the protons at the 2 and 6 positions are the most deshielded. In the 4-pyridyl isomer, the protons at the 2 and 6 positions are equivalent and significantly deshielded. The large coupling constant (J ≈ 16 Hz) for the olefinic protons in the 3-pyridyl isomer is characteristic of a trans configuration.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1730 cm⁻¹), the C=C stretch (around 1630-1650 cm⁻¹), and C-H stretches of the aromatic ring and vinyl group (around 3000-3100 cm⁻¹).[5][6] Subtle differences in the exact peak positions and the fingerprint region (below 1500 cm⁻¹) can be used for definitive identification.

UV-Vis Spectroscopy

The UV-Vis spectra of pyridylacrylic acids are characterized by π → π* transitions of the conjugated system. The position of the nitrogen atom influences the energy of these transitions. Generally, these compounds exhibit strong absorbance in the UV region, typically between 250 and 300 nm.[7] Comparative analysis would likely reveal shifts in the λmax depending on the isomer, reflecting the extent of conjugation and the electronic influence of the nitrogen atom's position.

Synthesis of Pyridylacrylic Acid Isomers

The most common and reliable method for the synthesis of pyridylacrylic acids is the Knoevenagel condensation, specifically the Doebner modification, which utilizes malonic acid and the corresponding pyridinecarboxaldehyde in the presence of a basic catalyst like pyridine or piperidine.[8][9]

G Pyridinecarboxaldehyde Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) Intermediate Unstable Intermediate Pyridinecarboxaldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Base Base (e.g., Pyridine, Piperidine) Base->Intermediate Catalyst Heat Heat (Reflux) Heat->Intermediate Product (E)-Pyridylacrylic Acid + CO₂ + H₂O Intermediate->Product Decarboxylation & Dehydration

Caption: General workflow for the synthesis of pyridylacrylic acids via the Doebner modification of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Pyridylacrylic Acid

This protocol is adapted from a patented method.[9]

  • Reaction Setup: To a round-bottom flask, add 2-pyridinecarboxaldehyde (1.0 eq) and pyridine as the solvent.

  • Addition of Reagents: Add malonic acid (2.0-2.5 eq) to the flask and stir until fully dissolved. Then, add a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2.5-3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the solution to 0-5 °C. Pour the cooled reaction mixture into an ice-water mixture of concentrated hydrochloric acid.

  • Isolation: A solid will precipitate out of the solution. Collect the solid by suction filtration and wash with cold water to obtain 2-pyridylacrylic acid.

Experimental Protocol: Synthesis of 3-Pyridylacrylic Acid

This protocol follows the general principles of the Doebner modification.[8][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.5-3.0 eq) in pyridine as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Experimental Protocol: Synthesis of 4-Pyridylacrylic Acid

This protocol is based on a literature procedure with high reported yield.[6][11]

  • Reaction Setup: In a 25 mL flat-bottomed flask, mix malonic acid (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) with pyridine (as solvent).

  • Reaction: Reflux the reaction mixture with constant stirring for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Add 37% hydrochloric acid dropwise until a precipitate forms.

  • Isolation and Purification: Separate the obtained solid by filtration and wash with acetone. Recrystallize the solid product from water to yield colorless crystals of 4-pyridylacrylic acid.

Comparative Reactivity: The Influence of Nitrogen's Position

The position of the nitrogen atom in the pyridine ring exerts a significant influence on the reactivity of the acrylic acid moiety through a combination of inductive and resonance effects.

G cluster_0 Electronic Effects on Reactivity 2-Pyridyl 2-Pyridyl - Strongest inductive withdrawal - Steric hindrance from N Reactivity Differential Reactivity 2-Pyridyl->Reactivity 3-Pyridyl 3-Pyridyl - Inductive withdrawal - Minimal steric hindrance 3-Pyridyl->Reactivity 4-Pyridyl 4-Pyridyl - Strongest resonance withdrawal - Activated β-carbon 4-Pyridyl->Reactivity

Caption: The position of the nitrogen atom dictates the electronic and steric environment, leading to differences in reactivity among the isomers.

Esterification

Esterification of pyridylacrylic acids can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).[12] The reactivity of the carboxylic acid is influenced by steric hindrance and the electronic nature of the pyridine ring.

  • 2-Pyridylacrylic Acid: The proximity of the nitrogen atom to the carboxylic acid group may introduce some steric hindrance, potentially slowing down the rate of esterification compared to the other isomers.

  • 3-Pyridylacrylic Acid: This isomer is expected to undergo esterification with relative ease, as the nitrogen atom is further away from the reaction center, minimizing steric effects.

  • 4-Pyridylacrylic Acid: Similar to the 3-isomer, the 4-pyridylacrylic acid should be readily esterified.

Michael Addition

The acrylic acid moiety is an excellent Michael acceptor, and the reactivity of the β-carbon towards nucleophilic attack is highly dependent on the electronic effects of the pyridine ring.[13]

  • 2- and 4-Pyridylacrylic Acid: The nitrogen atom at the 2- and 4-positions can effectively withdraw electron density from the acrylic system through resonance, making the β-carbon more electrophilic and thus more reactive towards Michael addition.

  • 3-Pyridylacrylic Acid: While the nitrogen at the 3-position is still electron-withdrawing through induction, its ability to delocalize the negative charge of the intermediate via resonance is less pronounced. Consequently, 3-pyridylacrylic acid is expected to be the least reactive of the three isomers in Michael addition reactions.

Conclusion

The choice between 2-, 3-, and 4-pyridylacrylic acid is a critical decision in the design of new molecules and materials. The 2-pyridyl isomer offers the highest acidity and a unique steric environment. The 3-pyridyl isomer provides a balance of electronic effects with minimal steric hindrance. The 4-pyridyl isomer features the most activated α,β-unsaturated system for nucleophilic attack. By understanding the fundamental differences in their properties, synthesis, and reactivity as outlined in this guide, researchers and drug development professionals can make more strategic and informed decisions, ultimately accelerating the pace of innovation.

References

A Comparative Guide to Alternative Ligands for 3-(2-Pyridyl)acrylic Acid in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the field of crystal engineering and materials science, the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is paramount for tailoring their structural topologies and, consequently, their functional properties. For years, 3-(2-Pyridyl)acrylic acid has served as a versatile building block, offering a desirable combination of a nitrogen-heterocyclic donor and a carboxylate group, leading to a rich variety of CP structures. However, the quest for novel materials with enhanced performance in areas such as catalysis, gas storage, and sensing necessitates the exploration of alternative ligands. This guide provides an in-depth comparison of alternative ligands to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their coordination chemistry, the resulting polymer properties, and supporting experimental data.

The Rationale for Moving Beyond a Standard: Understanding Ligand Design Principles

The choice of an organic linker is a critical determinant in the self-assembly of coordination polymers.[1] The geometry, flexibility, and functional groups of the ligand dictate the coordination environment of the metal centers and the overall architecture of the resulting framework.[2] While this compound is an effective linker, its relatively simple and rigid structure can limit the achievable structural diversity. The alternative ligands discussed herein are categorized based on key design principles aimed at overcoming these limitations:

  • Varying Coordination Vectors: Modifying the position of the carboxylate and pyridyl groups (isomerism) alters the angles at which the ligand connects to metal centers, leading to different network topologies.

  • Enhancing Dimensionality and Porosity: Introducing additional coordination sites (e.g., dicarboxylates, tricarboxylates) can increase the connectivity of the metal nodes, favoring the formation of robust 2D and 3D frameworks.[3]

  • Introducing Flexibility and Dynamics: Incorporating flexible spacers between the coordination moieties allows the ligand to adapt to different coordination preferences of metal ions, resulting in novel and sometimes unexpected structures.[4]

  • Incorporating Functional Groups: The addition of functional groups (e.g., amides, hydroxyls) can introduce specific properties like enhanced gas sorption, catalytic activity, or luminescence, and can also direct the framework assembly through hydrogen bonding.[5]

The following sections will delve into specific classes of alternative ligands, comparing their performance in the synthesis of coordination polymers with supporting experimental evidence.

Isomeric Pyridyl-Carboxylate Ligands: The Impact of Donor Position

The simplest modification to the this compound motif is to alter the relative positions of the carboxylate and pyridyl groups. This seemingly minor change can have a profound impact on the resulting crystal structure.

Pyridine-dicarboxylic Acids

Pyridine-dicarboxylic acids, such as pyridine-2,6-dicarboxylic acid (2,6-PDC) and pyridine-2,3-dicarboxylic acid (2,3-PDC), are excellent candidates for building higher-dimensional frameworks due to the presence of two carboxylate groups and one pyridyl nitrogen. The presence of these multiple coordination sites enables the formation of diverse network structures, from 1D chains to complex 3D frameworks.[6]

A study by Z. Chang et al. demonstrated the impact of using 2,3-PDC with a flexible bis(4-pyridyl)propane (bpp) co-ligand.[7][8] With Cu(II) and Zn(II), they obtained isomorphous 2D -> 3D interpenetrated structures, while with Cd(II), a non-interpenetrating 3D framework was formed.[7][8] This highlights how the interplay between the isomeric pyridyl-dicarboxylate and the metal ion's coordination preference directs the final architecture.

G cluster_ligands Ligand Isomers cluster_properties Resulting Framework Properties This compound This compound 1D/2D Structures 1D/2D Structures This compound->1D/2D Structures Often forms 2,6-PDC Pyridine-2,6-dicarboxylic acid 3D Non-interpenetrated Frameworks 3D Non-interpenetrated Frameworks 2,6-PDC->3D Non-interpenetrated Frameworks Can form robust 2,3-PDC Pyridine-2,3-dicarboxylic acid 3D Interpenetrated Networks 3D Interpenetrated Networks 2,3-PDC->3D Interpenetrated Networks Can lead to

Ligands with Extended Backbones and Multiple Carboxylates

To create more porous materials, a common strategy is to use ligands with longer, more rigid backbones and a higher number of coordinating groups. This approach can lead to the formation of highly stable and porous MOFs with applications in gas storage and separation.

4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba)

This V-shaped linker is an excellent example of a ligand with an extended, rigid backbone. Its use in the synthesis of coordination polymers with various transition metals (Mn, Co, Ni, Cu) has been shown to produce a diversity of structures, from 2D layers to 3D MOFs.[9] The resulting frameworks exhibit different topologies, such as sql, hcb, and tfk, depending on the metal ion and the use of co-ligands.[9] Notably, a 3D MOF constructed with this ligand demonstrated catalytic activity in the Knoevenagel condensation.[9]

Pyridine-tetracarboxylic Acids

Ligands such as 2,6-di(2',5'-dicarboxylphenyl)pyridine (H₄L1) and 1,3-di(2',4'-dicarboxylphenyl)pyridine (H₄L2) offer a high density of coordination sites.[10] Research has shown that these ligands can be used to construct highly porous MOFs with good stability.[10] For instance, a Mn(II)-based MOF synthesized with H₄L1 exhibited high porosity and was investigated for gas adsorption and separation, catalytic activity, and magnetic properties.[10]

LigandMetal IonDimensionalityKey Structural FeatureReported ApplicationReference
This compoundVaries1D, 2DSimple chains/layersFoundational studiesN/A
Pyridine-2,3-dicarboxylic acidCu(II), Zn(II)2D -> 3DInterpenetrated layersLuminescence[8]
Pyridine-2,3-dicarboxylic acidCd(II)3DNon-interpenetratingLuminescence[8]
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCu(II)3Dtfk topologyCatalysis[9]
2,6-di(2',5'-dicarboxylphenyl)pyridineMn(II)3DHigh porosityGas adsorption, Catalysis[10]

Flexible and Semi-Rigid Bis-pyridyl-bis-amide Ligands: The Role of Adaptability and Hydrogen Bonding

Introducing flexibility into the ligand backbone can lead to the formation of complex and often unpredictable structures, including interpenetrated and self-catenated networks. Bis-pyridyl-bis-amide ligands are particularly interesting in this regard, as their flexibility is determined by the length of the alkyl or aryl spacer between the amide groups, and the amide groups themselves can participate in hydrogen bonding to stabilize the resulting framework.

These ligands are typically used in conjunction with dicarboxylate co-ligands. The final structure of the coordination polymer is highly dependent on the interplay between the flexibility of the bis-pyridyl-bis-amide ligand and the geometry of the dicarboxylate. For example, reactions involving the semi-rigid N,N′-bis(3-pyridyl)terephthalamide and isomeric benzene-dicarboxylic acids have been shown to yield a variety of structures, from 1D chains to 3D interpenetrated networks, depending on the position of the carboxylate groups on the benzene ring.[11][12] In contrast, more flexible bis-pyridyl-bis-amide ligands can lead to self-catenated networks.[11]

G cluster_ligand_type Ligand Type cluster_synthesis Self-Assembly Process cluster_outcome Resulting Structure Rigid Ligand Rigid Ligand Metal Ion Metal Ion Rigid Ligand->Metal Ion Flexible Ligand Flexible Ligand Flexible Ligand->Metal Ion Predictable Framework Predictable Framework Metal Ion->Predictable Framework Complex/Interpenetrated Network Complex/Interpenetrated Network Metal Ion->Complex/Interpenetrated Network Dicarboxylate Co-ligand Dicarboxylate Co-ligand Dicarboxylate Co-ligand->Predictable Framework Dicarboxylate Co-ligand->Complex/Interpenetrated Network

Experimental Methodologies

The synthesis and characterization of coordination polymers require a systematic approach. Below are generalized, step-by-step protocols for the hydrothermal synthesis of a representative coordination polymer and its subsequent characterization.

Hydrothermal Synthesis of a Zn(II) Coordination Polymer with 5-(3-carboxybenzyloxy)isophthalic acid and 1,2-bis(4-pyridyl)ethane

This protocol is adapted from the synthesis of a Zn(II) coordination polymer with a V-shaped dicarboxylic acid and a flexible pyridyl co-ligand.[13]

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 5-(3-carboxybenzyloxy)isophthalic acid (H₂cyip)

  • 1,2-bis(4-pyridyl)ethane (bpe)

  • Distilled water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine 5-hydroxyisophthalic acid (1 mmol), Zn(OAc)₂·2H₂O (1 mmol), and 15 mL of distilled water.[14]

  • Seal the autoclave and heat it in an oven at 160 °C for 96 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with distilled water and ethanol, and dry in air.

Causality: The hydrothermal method is frequently employed for the synthesis of coordination polymers as the high temperature and pressure can facilitate the dissolution of reactants and promote the crystallization of the product.[14] The slow cooling process is crucial for obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Characterization Protocols

a) Single-Crystal X-ray Diffraction (SCXRD):

  • Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[15][16]

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².[15][16]

b) Powder X-ray Diffraction (PXRD):

  • Grind a bulk sample of the synthesized material into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern over a desired 2θ range.

  • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.[17]

c) Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (typically 5-10 mg) in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[17][18]

  • Record the weight loss as a function of temperature to determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition of the organic ligands.[17][18]

G Start Start Hydrothermal Synthesis Hydrothermal Synthesis Start->Hydrothermal Synthesis Crystal Collection Crystal Collection Hydrothermal Synthesis->Crystal Collection Single Crystal Selection Single Crystal Selection Crystal Collection->Single Crystal Selection Bulk Sample Bulk Sample Crystal Collection->Bulk Sample SCXRD SCXRD Single Crystal Selection->SCXRD Suitable Crystal Structure Determination Structure Determination SCXRD->Structure Determination End End Structure Determination->End PXRD PXRD Bulk Sample->PXRD TGA TGA Bulk Sample->TGA Phase Purity Confirmation Phase Purity Confirmation PXRD->Phase Purity Confirmation Phase Purity Confirmation->End Thermal Stability Analysis Thermal Stability Analysis TGA->Thermal Stability Analysis Thermal Stability Analysis->End

Conclusion

The exploration of alternative ligands to this compound has significantly expanded the structural diversity and functional potential of coordination polymers. By systematically varying the ligand's isomeric form, backbone rigidity, and number of coordination sites, researchers can rationally design materials with tailored properties. This guide has provided a comparative overview of several classes of alternative ligands, supported by experimental data, to aid in the selection of appropriate building blocks for the synthesis of novel coordination polymers. The continued development of new organic linkers will undoubtedly lead to the discovery of advanced materials with unprecedented performance in a wide range of applications.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(2-Pyridyl)acrylic Acid by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of molecular structure is a foundational requirement for advancing any project. Misidentification of a starting material or intermediate can lead to significant losses in time, resources, and scientific validity. In this guide, we delve into the definitive structural validation of trans-3-(2-Pyridyl)acrylic acid using one of the most powerful and accessible analytical techniques in modern chemistry: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide moves beyond a simple recitation of data. It provides a framework for predicting, acquiring, and interpreting the ¹H NMR spectrum, explaining the causal relationships between molecular structure and spectral output. We will compare the expected data for 3-(2-Pyridyl)acrylic acid with its structural isomer, 3-(3-Pyridyl)acrylic acid, to demonstrate the specificity of this technique.

The Structural Hypothesis: What to Expect from the ¹H NMR Spectrum

Before entering the laboratory, a rigorous analysis of the target molecule allows us to form a spectral hypothesis. The structure of trans-3-(2-Pyridyl)acrylic acid contains six unique proton environments, which should give rise to six distinct signals in the ¹H NMR spectrum. The trans-configuration of the double bond is the thermodynamically favored isomer, and this geometry has a direct and measurable impact on the spectrum.

The key proton environments are:

  • Two Vinylic Protons (Hα and Hβ): These are protons on the carbon-carbon double bond.

  • Four Aromatic Protons (H3, H4, H5, H6): These are the protons on the pyridine ring.

  • One Carboxylic Acid Proton (-COOH): This proton is acidic and its visibility can depend on the solvent used.

Based on established principles of chemical shifts and coupling constants, and by drawing analogies from similar structures like 2-vinylpyridine[1], we can predict the spectrum with high confidence. The electron-withdrawing carboxylic acid group will shift the vinylic protons downfield (to a higher ppm value) compared to a simple vinyl group.

Table 1: Predicted ¹H NMR Spectral Data for trans-3-(2-Pyridyl)acrylic Acid in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-COOH ~12.5Broad Singlet (br s)1H-Acidic protons are often broad and appear far downfield.
H6 ~8.60Doublet of Doublets (dd)1HJH6-H5 ≈ 4.8 Hz (ortho), JH6-H4 ≈ 1.8 Hz (meta)H6 is ortho to the nitrogen atom, making it the most deshielded aromatic proton.
H4 ~7.90Triplet of Doublets (td)1HJH4-H5 ≈ 7.8 Hz (ortho), JH4-H3 ≈ 7.8 Hz (ortho), JH4-H6 ≈ 1.8 Hz (meta)Coupled to three other aromatic protons.
~7.70Doublet (d)1HJHβ-Hα ≈ 15.8 Hz (trans)Deshielded by both the pyridine ring and the carboxylic acid group. The large J value is characteristic of a trans-alkene.
H3 ~7.55Doublet (d)1HJH3-H4 ≈ 7.8 Hz (ortho)Located adjacent to the acrylic acid substituent.
H5 ~7.40Triplet (t)1HJH5-H4 ≈ 7.8 Hz (ortho), JH5-H6 ≈ 4.8 Hz (ortho)Coupled to two ortho protons.
~6.70Doublet (d)1HJHα-Hβ ≈ 15.8 Hz (trans)Coupled only to Hβ across the double bond.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. Following a validated protocol is essential for obtaining a high-resolution spectrum that can be confidently interpreted.

Step-by-Step Sample Preparation and Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound as it will dissolve the polar compound and, importantly, allow for the observation of the exchangeable carboxylic acid proton. The residual proton signal for DMSO-d₆ appears around 2.50 ppm[2].

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolution: Transfer the solid to a clean, dry vial and add approximately 0.6-0.7 mL of DMSO-d₆.[3] Vortex or gently sonicate the sample to ensure complete dissolution.

  • Filtration and Transfer: To obtain a high-resolution spectrum, the solution must be free of any particulate matter.[4] Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[5]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[1]

    • Tuning: The probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a simple ¹H spectrum, 8 to 16 scans are typically sufficient.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire 1H Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Data Analysis: Confirming the Structure

With the spectrum acquired, the final step is to assign each signal to its corresponding proton in the molecule. This process validates the predicted structure and confirms the identity and purity of the compound.

The most telling feature of the spectrum is the pair of doublets for the vinylic protons, Hα and Hβ. The large coupling constant of approximately 15.8 Hz is definitive proof of a trans relationship across the double bond. A cis isomer would exhibit a much smaller coupling constant, typically in the range of 8-12 Hz.

The aromatic region will show four distinct signals, confirming the 2-substituted pyridine pattern. The proton ortho to the nitrogen (H6) will be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The coupling patterns (e.g., doublet of doublets, triplet of doublets) arise from spin-spin coupling between adjacent protons and provide connectivity information, allowing for the unambiguous assignment of each aromatic proton.

G cluster_mol Molecular Structure cluster_spec Predicted ¹H NMR Spectrum mol H6 H6 (~8.60 ppm, dd) mol->H6 H-6 H4 H4 (~7.90 ppm, td) mol->H4 H-4 Hb Hβ (~7.70 ppm, d) mol->Hb H-β H3 H3 (~7.55 ppm, d) mol->H3 H-3 H5 H5 (~7.40 ppm, t) mol->H5 H-5 Ha Hα (~6.70 ppm, d) mol->Ha H-α COOH -COOH (~12.5 ppm, br s) mol->COOH -COOH spec Signal Assignments (ppm)

Caption: Correlation between molecular structure and predicted ¹H NMR signals.

Comparative Analysis: Ruling Out the Isomer

To underscore the diagnostic power of ¹H NMR, we can compare the predicted spectrum of this compound with the known experimental data for its isomer, trans-3-(3-Pyridyl)acrylic acid.[6] The change in the substitution position on the pyridine ring from position 2 to 3 creates a dramatic and easily identifiable difference in the aromatic region of the spectrum.

Table 2: Comparison of ¹H NMR Data for Pyridylacrylic Acid Isomers (in DMSO-d₆)

ProtonThis compound (Predicted)3-(3-Pyridyl)acrylic acid (Experimental)[6]
Aromatic H ortho to N H6: ~8.60 ppm (dd)H2: 8.87 ppm (d), H6: 8.60 ppm (dd)
Other Aromatic H H4: ~7.90 (td), H3: ~7.55 (d), H5: ~7.40 (t)H4: 8.16 ppm (dt), H5: 7.46 ppm (dd)
Vinylic Hβ ~7.70 ppm (d)7.64 ppm (d)
Vinylic Hα ~6.70 ppm (d)6.71 ppm (d)
Coupling (JHα-Hβ) ~15.8 Hz16.1 Hz

The 3-substituted isomer has a different symmetry and electronic environment, leading to a unique set of chemical shifts and coupling patterns for the aromatic protons. Notably, it possesses two protons ortho to the nitrogen (H2 and H6) that appear far downfield. This contrasts sharply with the 2-substituted isomer, which has only one such proton (H6). This clear difference in the number, position, and multiplicity of the aromatic signals makes the differentiation between these isomers straightforward and absolute.

Conclusion

The structural validation of this compound via ¹H NMR spectroscopy is a robust and definitive process. By predicting the spectrum based on the molecular structure, acquiring high-quality experimental data, and performing a detailed analysis, we can confirm the compound's identity with a high degree of confidence. The characteristic large coupling constant of the vinylic protons confirms the trans stereochemistry, while the unique pattern of the four aromatic signals confirms the 2-substitution on the pyridine ring. This level of certainty is essential for ensuring the integrity and reproducibility of research and development in the chemical sciences.

References

A Comparative Guide to the Biological Activity of Pyridylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pyridylacrylic acid isomers. The position of the nitrogen atom within the pyridine ring—at the ortho (2-), meta (3-), or para (4-) position relative to the acrylic acid substituent—profoundly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. Understanding these nuances is critical for structure-activity relationship (SAR) studies and the rational design of targeted therapeutics. This document synthesizes available data on their primary biological activities, details relevant experimental protocols, and provides visualizations to support further research.

Introduction to Pyridylacrylic Acid Isomers

Pyridylacrylic acids are heterocyclic compounds featuring a pyridine ring attached to an acrylic acid moiety.[1] This structure provides a versatile scaffold for chemical modification and has been explored for various applications in medicinal chemistry and material science. The three primary positional isomers, 2-pyridylacrylic acid, 3-pyridylacrylic acid, and 4-pyridylacrylic acid, exhibit distinct biological profiles due to differences in their electronic distribution, steric hindrance, and hydrogen bonding capabilities imparted by the location of the pyridine nitrogen. The importance of stereochemistry is paramount in drug action, as different isomers can interact differently with chiral biological molecules like enzymes and receptors.[2][3]

Diagram 1: Chemical Structures of Pyridylacrylic Acid Isomers

G cluster_2 2-Pyridylacrylic Acid cluster_3 3-Pyridylacrylic Acid cluster_4 4-Pyridylacrylic Acid img2 img2 img3 img3 img4 img4

Comparative Biological Activities

While comprehensive, direct comparative studies on all biological activities of the three parent isomers are limited, the existing literature on their derivatives allows for an insightful analysis of their potential as enzyme inhibitors and antimicrobial agents.

1. Enzyme Inhibition

Pyridylacrylic acid derivatives have shown promise as inhibitors of various enzymes. The positioning of the nitrogen atom is a key determinant of inhibitory potency and selectivity.

  • 3-Pyridylacrylic Acid Derivatives: Research indicates that derivatives of 3-pyridylacrylic acid are notable for their role as precursors in the synthesis of inhibitors for specific enzymes.[1] For instance, they are used to prepare aminopyridines that act as inhibitors of enoyl-acyl carrier protein (ENR) reductase, an enzyme crucial for bacterial fatty acid biosynthesis.[1][4][5] They also serve as intermediates for aminomethyl benzimidazoles, which inhibit gelatinase B (MMP-9), an enzyme implicated in pathological conditions like cancer and arthritis.[1][4][5]

  • 2-Pyridylacrylic Acid Derivatives: Studies on derivatives containing the 2-pyridyl moiety have demonstrated significant antimicrobial activity, which is often linked to enzyme inhibition.[6] For example, a series of 5-(pyridin-2-ylmethylidene)-rhodanine-carboxyalkyl acids showed the highest activity against Gram-positive bacteria compared to their 3- and 4-pyridyl counterparts.[6] This suggests a more favorable interaction with bacterial enzyme targets when the nitrogen is in the ortho position.

  • General Considerations: The evaluation of enzyme inhibitors should be rigorous, determining whether the inhibition is reversible or irreversible and calculating Ki values for a true measure of potency rather than relying solely on IC50 values.[7]

Data Summary: Enzyme Inhibition Potential

Isomer PositionTarget Enzyme Class (via Derivatives)Reported Biological OutcomeReferences
2-Pyridyl Bacterial EnzymesHighest antimicrobial activity in rhodanine derivatives, suggesting potent enzyme inhibition.[6]
3-Pyridyl Enoyl-Acyl Carrier Protein (ENR) Reductase, Gelatinase B (MMP-9)Precursor to effective antibacterial and anti-inflammatory agents.[1][4][5]
4-Pyridyl Not prominently cited for direct enzyme inhibition in sourced materials.Primarily used as a synthetic intermediate.[8][9]

2. Antimicrobial Activity

The antimicrobial potential of pyridylacrylic acid isomers and their derivatives is a significant area of investigation. The structural arrangement directly impacts efficacy against different microbial strains.

  • Gram-Positive Bacteria: Derivatives of 2-pyridylacrylic acid have shown the most promising activity against Gram-positive bacteria, including Staphylococcus, Bacillus, and Micrococcus species.[6] This superior activity is linked to the lipophilicity and structural conformation conferred by the ortho-positioning of the pyridine nitrogen.[6]

  • General Antibacterial Properties: The acrylic acid moiety itself can contribute to antimicrobial effects. Polymers based on poly(acrylic acid) have been shown to possess bactericidal properties, which are thought to arise from an ion-exchange mechanism and localized pH reduction at the cell surface.[10][11] 3-(3-Pyridyl)acrylic acid has been specifically identified as an inhibitor of an enzyme essential for bacterial fatty acid synthesis, highlighting its antibacterial potential.[1]

While much of the specific data comes from derivatives, the trend suggests that the 2-pyridyl isomer is a more promising scaffold for developing agents against Gram-positive bacteria.

Diagram 2: Logic Flow for Isomer Selection in Drug Discovery

G Target Identify Biological Target (e.g., Enzyme, Bacterium) Isomers Synthesize & Screen Pyridylacrylic Acid Isomers (2-, 3-, 4-) Target->Isomers Activity Primary Biological Activity Screen (e.g., Inhibition Assay, MIC Test) Isomers->Activity Evaluate efficacy SAR Establish Structure-Activity Relationship (SAR) Activity->SAR Analyze data Lead Select Lead Isomer (e.g., 2-Pyridyl for G+ Bacteria) SAR->Lead Identify most potent scaffold Optimization Lead Optimization (Derivative Synthesis) Lead->Optimization Final Candidate Drug Optimization->Final

Experimental Protocols

To facilitate comparative studies, standardized methodologies are essential. Below is a representative protocol for assessing antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Objective: To quantitatively compare the antimicrobial efficacy of 2-, 3-, and 4-pyridylacrylic acid.

Materials:

  • Pyridylacrylic acid isomers (dissolved in a suitable solvent, e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative).

  • Negative control (broth + solvent).

Methodology:

  • Preparation of Inoculum:

    • Culture bacteria overnight on an appropriate agar plate.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Perform a two-fold serial dilution of each pyridylacrylic acid isomer in CAMHB directly in the 96-well plate. Start from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be uniform (e.g., 100 µL).

    • Include positive control wells (bacteria + standard antibiotic) and negative control wells (bacteria + solvent, and broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Causality and Validation:

  • Why a 0.5 McFarland Standard? This standardizes the initial bacterial concentration, ensuring reproducibility across experiments.

  • Why CAMHB? It is the standard medium for antimicrobial susceptibility testing, with controlled levels of cations that can influence antibiotic activity.

  • Why Controls? The positive control validates the susceptibility of the bacteria, while the negative control ensures the sterility of the medium and that the solvent does not inhibit growth. This system is self-validating.

Diagram 3: Workflow for MIC Assay

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) A->C B Perform Serial Dilution of Isomers in 96-Well Plate B->C D Include Positive & Negative Controls C->D E Incubate Plate (37°C, 18-24h) C->E F Read Results: Determine MIC (Lowest concentration with no growth) E->F

Conclusion

The positional isomerism of pyridylacrylic acid is a critical factor governing its biological activity. The available evidence, largely from derivative studies, points towards distinct therapeutic potential for each isomer. Derivatives of 2-pyridylacrylic acid appear most promising for development as antimicrobial agents, particularly against Gram-positive bacteria.[6] In contrast, 3-pyridylacrylic acid serves as a valuable scaffold for synthesizing targeted enzyme inhibitors for both antibacterial and anti-inflammatory applications.[1][4] The biological profile of 4-pyridylacrylic acid is less defined in the current literature, highlighting an area for future investigation.

This guide underscores the necessity of performing direct, head-to-head comparative studies of these isomers to fully elucidate their structure-activity relationships. Such research will be invaluable for drug development professionals seeking to leverage the unique properties of the pyridylacrylic acid scaffold for novel therapeutics.

References

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and materials science, the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-(2-Pyridyl)acrylic acid is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of various pharmaceutical agents and functional materials. Its purity directly influences the efficacy, safety, and stability of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core challenge in analyzing this compound lies in its polar, ionizable nature, containing both a carboxylic acid and a basic pyridine ring.[1][2] This amphoteric character can lead to poor peak shape and inconsistent retention on traditional reversed-phase columns. This guide will explore a robust primary method and compare its performance against viable alternatives, providing a clear rationale for methodological choices.

Primary Method: C18 Reversed-Phase HPLC with an Acidic Mobile Phase

A C18 column is often the first choice for new method development due to its versatility.[3][4] For a polar, ionizable compound like this compound, controlling the mobile phase pH is critical to ensure consistent ionization and achieve good peak shape.[5] By using an acidic mobile phase with a pH well below the pKa of the carboxylic acid group (typically around 4-5) and the pKa of the pyridinium ion (around 5-6), both functional groups are protonated. This suppresses the ionization of the carboxylate, making the molecule less polar and more amenable to retention by the nonpolar C18 stationary phase.

Rationale for Selection:

  • Broad Applicability: C18 columns are widely available and well-characterized.

  • Improved Peak Shape: An acidic mobile phase minimizes secondary interactions between the analyte and residual silanols on the silica support, leading to sharper, more symmetrical peaks.[5]

  • Enhanced Retention: Protonating the molecule increases its hydrophobicity, leading to better retention on the reversed-phase column.[6]

Experimental Workflow: Primary C18 Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare 1 mg/mL Stock in Diluent Filter Filter through 0.45 µm Syringe Filter StandardPrep->Filter SamplePrep Prepare 1 mg/mL Sample in Diluent SamplePrep->Filter Inject Inject 10 µL Filter->Inject MobilePhase Prepare Mobile Phase: ACN/0.1% H3PO4 in Water Separate Isocratic Elution C18 Column (4.6x150 mm, 5µm) MobilePhase->Separate Inject->Separate Detect UV Detection at 255 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for Purity Analysis using the Primary C18 Method.

Comparison of HPLC Methods

While the C18 method is robust, alternative stationary phases can offer different selectivities, which may be advantageous for resolving specific impurities.[3] Here, we compare the primary C18 method with two alternatives: a Phenyl-Hexyl column and a Polar-Embedded column.

  • Phenyl-Hexyl Phase: This phase provides unique selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[7] This can be particularly useful for separating impurities with subtle differences in their aromatic systems.

  • Polar-Embedded Phase (e.g., RP-Amide): These columns are designed to be more compatible with highly aqueous mobile phases, which can be beneficial for retaining very polar compounds.[6][8] The embedded polar group can also shield residual silanols, leading to improved peak shape for basic compounds without the need for a very low pH mobile phase.

Comparative Performance Data

To illustrate the differences, a sample of this compound was spiked with two potential impurities: Impurity A (Picolinic Acid) , a potential starting material, and Impurity B (a hypothetical dimeric impurity) , which could form during synthesis or degradation.

ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (Polar-Embedded)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmRP-Amide, 4.6 x 150 mm, 5 µm
Mobile Phase 25:75 ACN:0.1% H₃PO₄30:70 ACN:0.1% H₃PO₄20:80 ACN:0.1% H₃PO₄
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (Main Peak) 4.5 min5.2 min3.8 min
Resolution (Main/Imp. A) 2.12.51.9
Resolution (Main/Imp. B) 2.82.43.1
Tailing Factor (Main Peak) 1.11.21.0
Analysis Time 10 min12 min8 min

Analysis of Comparative Data:

  • The C18 column provides a good balance of resolution for both impurities and excellent peak shape.

  • The Phenyl-Hexyl column shows superior resolution for the structurally similar Picolinic Acid (Impurity A), likely due to enhanced π-π interactions.

  • The Polar-Embedded column gives the best resolution for the more polar dimeric impurity (Impurity B) and the best peak symmetry, but with slightly compromised resolution for Impurity A.

The choice of method will depend on the specific impurity profile of the sample. For general-purpose purity testing, the C18 method is recommended. If Picolinic Acid is a known and critical impurity, the Phenyl-Hexyl method would be superior.

Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are essential.[9][10] These studies expose the drug substance to harsh conditions to generate potential degradation products and prove the method can separate them from the main peak.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) Analysis Analyze by Primary HPLC Method Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) Base->Analysis Oxidation Oxidation (3% H2O2, RT, 24h) Oxidation->Analysis Thermal Thermal (80°C, 48h) Thermal->Analysis Photo Photolytic (ICH Q1B, 1.2M lux·h) Photo->Analysis Sample This compound (1 mg/mL solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation Study.

Expected Outcome: The primary C18 method should be capable of resolving the main this compound peak from all significant degradation products formed under these stress conditions, thus validating it as a stability-indicating method. Studies on similar acrylic acid derivatives show that they can undergo degradation through processes like hydrolysis of the ester (if present) or reactions involving the acrylic double bond.[11][12]

Detailed Experimental Protocols

Protocol 1: Primary HPLC Purity Method (C18)
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (25:75 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 255 nm.[1]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase (Acetonitrile/0.1% Phosphoric Acid in Water, 25:75 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank) to ensure a clean baseline.

    • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area < 2.0%, Tailing factor < 1.5).

    • Inject the sample solution in duplicate.

  • Calculation of Purity:

    • Calculate the purity using the area percentage method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This guide has detailed a robust and reliable C18 reversed-phase HPLC method for the purity assessment of this compound. The rationale for selecting an acidic mobile phase to control the ionization of this amphoteric molecule has been explained, leading to excellent peak shape and reproducible retention.

Furthermore, a comparative analysis with Phenyl-Hexyl and Polar-Embedded columns demonstrates that while the C18 method is a superb all-around choice, these alternative selectivities can be leveraged to resolve specific, challenging impurities. The inclusion of a forced degradation protocol underscores the importance of developing a stability-indicating method, a critical requirement in pharmaceutical development.

By following the detailed protocols and understanding the chromatographic principles outlined, researchers can confidently implement and adapt these methods to ensure the quality and purity of this compound in their work.

References

A Comparative Guide to the Chelating Properties of Pyridylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridylacrylic Acids in Coordination Chemistry

Pyridylacrylic acids, a family of bifunctional organic compounds, are gaining increasing attention in the fields of coordination chemistry, materials science, and drug development. Their structure, which incorporates both a carboxylic acid group and a pyridine ring, allows them to act as versatile chelating agents for a wide range of metal ions. The ability to form stable metal complexes makes them valuable building blocks for creating metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents.

This guide provides an in-depth comparison of the chelating properties of the three structural isomers of pyridylacrylic acid: 2-pyridylacrylic acid, 3-pyridylacrylic acid, and 4-pyridylacrylic acid. Understanding the differences in their coordination behavior is crucial for researchers and drug development professionals seeking to rationally design novel metal-based systems with tailored properties. We will delve into the structural factors governing their chelating ability, present relevant experimental data for analogous compounds, and provide standardized protocols for their evaluation.

Theoretical Framework: How Isomerism Influences Chelating Properties

The position of the nitrogen atom within the pyridine ring relative to the acrylic acid moiety is the primary determinant of the distinct chelating behavior of the three pyridylacrylic acid isomers. This structural variation impacts several key factors that govern the stability of the resulting metal complexes.

  • Chelate Ring Formation: 2-Pyridylacrylic acid is uniquely positioned to act as a bidentate chelating agent, coordinating to a metal ion through both the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered ring. This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. In contrast, 3- and 4-pyridylacrylic acids cannot form a chelate ring with a single metal ion due to the larger distance between the nitrogen and carboxylate groups. They are more likely to act as monodentate ligands or as bridging ligands between two different metal centers.

  • Ligand Basicity: The basicity of the pyridine nitrogen, which influences the strength of the metal-nitrogen bond, is subtly affected by the position of the electron-withdrawing acrylic acid group. These differences in basicity can contribute to variations in the stability of the metal complexes formed by the three isomers.

  • Steric Hindrance: The proximity of the acrylic acid side chain to the pyridine nitrogen in the 2-isomer can introduce steric hindrance, which may influence the coordination geometry and the ability of other ligands to bind to the metal center.

To quantitatively compare the chelating strength of these ligands, the determination of their metal-ligand stability constants (log K) is essential. A higher log K value indicates a more stable complex.

Experimental Determination of Chelating Properties

The stability constants of metal-ligand complexes are typically determined using potentiometric or spectrophotometric titration methods. These techniques allow for the precise measurement of the equilibrium concentrations of the species in solution.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added incrementally.

Materials:

  • Pyridylacrylic acid isomer (2-, 3-, or 4-)

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

  • High-purity deionized water

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired pyridylacrylic acid isomer in deionized water. A small amount of base may be needed to dissolve the 2- and 4-isomers.

    • Prepare a stock solution of the metal salt.

    • Prepare a solution of the inert salt to maintain a constant ionic strength.

  • Titration Setup:

    • In the thermostated vessel, pipette a known volume of the ligand solution, the metal salt solution, and the inert salt solution.

    • Add a known amount of standardized strong acid to lower the initial pH.

    • Dilute to a final volume with deionized water.

  • Titration:

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Start the magnetic stirrer.

    • Add the standardized strong base in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH changes become negligible.

  • Data Analysis:

    • Plot the pH values against the volume of base added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the proton-ligand and metal-ligand stability constants.

Diagram of Experimental Workflow for Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution setup Combine Ligand, Metal, Acid, and Inert Salt prep_ligand->setup prep_metal Prepare Metal Salt Stock Solution prep_metal->setup prep_base Prepare Standardized Base (Titrant) titrate Titrate with Standardized Base prep_base->titrate prep_acid Prepare Standardized Acid prep_acid->setup setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot calculate Calculate Stability Constants (log K) plot->calculate

Caption: Workflow for determining stability constants via potentiometric titration.

Comparative Analysis of Chelating Properties

The following table summarizes the reported stepwise stability constants (log K₁) for the 1:1 complexes of these ligands with several common transition metal ions.

Ligand (Analog for)Metal Ionlog K₁Reference(s)
Picolinic Acid (2-Pyridylacrylic Acid)Cu(II)~7.5 - 8.5[1]
Ni(II)~6.5 - 7.0
Zn(II)~5.5 - 6.0
Co(II)~5.0 - 5.5
Nicotinic Acid (3-Pyridylacrylic Acid)Cu(II)~2.5 - 3.5[2][3]
Ni(II)~2.0 - 2.5[2]
Zn(II)~1.5 - 2.0[2]
Co(II)~1.5 - 2.0[2]
Isonicotinic Acid (4-Pyridylacrylic Acid)Cu(II)~2.0 - 3.0
Ni(II)~1.5 - 2.0
Zn(II)~1.0 - 1.5
Co(II)~1.0 - 1.5

Note: The values presented are approximate ranges compiled from various sources and are intended for comparative purposes. Experimental conditions such as temperature and ionic strength can influence the exact values.

Discussion of Comparative Data

The data presented for the pyridinecarboxylic acid analogs clearly demonstrates the superior chelating ability of the 2-substituted isomer (picolinic acid). The log K₁ values for picolinic acid complexes are consistently and significantly higher than those for nicotinic and isonicotinic acids across all the listed metal ions. This is a direct consequence of the chelate effect, where the formation of a stable five-membered ring with the metal ion provides a significant thermodynamic advantage.[4]

Between nicotinic and isonicotinic acids, the differences in their stability constants are less pronounced. Both act as monodentate ligands, coordinating primarily through the carboxylate group or the pyridine nitrogen, depending on the pH and the nature of the metal ion. The slightly higher stability constants sometimes observed for nicotinic acid complexes compared to isonicotinic acid may be attributed to subtle differences in the basicity of the pyridine nitrogen.

This trend strongly suggests that 2-pyridylacrylic acid will be a much more effective chelating agent than its 3- and 4-isomers for the formation of 1:1 metal complexes in solution. The order of chelating strength is therefore predicted to be:

2-Pyridylacrylic Acid >> 3-Pyridylacrylic Acid ≈ 4-Pyridylacrylic Acid

Diagram of Chelation Comparison

G cluster_isomers Pyridylacrylic Acid Isomers cluster_properties Chelating Properties isomer2 2-Pyridylacrylic Acid chelation Bidentate Chelation (High Stability) isomer2->chelation Forms stable 5-membered ring isomer3 3-Pyridylacrylic Acid monodentate Monodentate/Bridging (Lower Stability) isomer3->monodentate Cannot form chelate ring isomer4 4-Pyridylacrylic Acid isomer4->monodentate Cannot form chelate ring

Caption: Comparison of the chelating modes of pyridylacrylic acid isomers.

Applications and Future Directions

The distinct chelating properties of the pyridylacrylic acid isomers open up a range of possibilities for their application:

  • 2-Pyridylacrylic Acid: Its strong chelating ability makes it an excellent candidate for applications requiring the formation of stable, monomeric metal complexes. This includes its use as a ligand in catalysis, as a component of metal-based drugs where strong binding is essential for therapeutic efficacy, and in analytical chemistry for metal ion sensing.

  • 3- and 4-Pyridylacrylic Acids: These isomers are well-suited for the construction of coordination polymers and metal-organic frameworks (MOFs).[5] Their ability to act as bridging ligands allows for the formation of extended one-, two-, or three-dimensional networks. The specific geometry of the resulting framework can be tuned by the choice of isomer and metal ion, leading to materials with tailored porosity, catalytic activity, and photoluminescent properties.

Conclusion

The position of the nitrogen atom in the pyridine ring of pyridylacrylic acids has a profound impact on their chelating properties. 2-Pyridylacrylic acid, through the formation of a stable five-membered chelate ring, is a significantly stronger chelating agent for individual metal ions in solution compared to its 3- and 4-isomers. This fundamental difference dictates their suitability for various applications, with the 2-isomer being ideal for creating discrete metal complexes and the 3- and 4-isomers being prime candidates for the construction of extended coordination networks. The principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to select and utilize the appropriate pyridylacrylic acid isomer for their specific needs.

References

Introduction: The Significance of Isomerism in Pyridylacrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-(2-Pyridyl)acrylic Acid: A Comparative Analysis for Advanced Research

Pyridylacrylic acids, a class of bifunctional molecules containing both a pyridine ring and an acrylic acid moiety, represent a versatile platform for innovations in materials science, coordination chemistry, and pharmacology. The specific placement of the nitrogen atom within the pyridine ring—at the 2, 3, or 4-position—dramatically influences the compound's electronic properties, steric hindrance, and chelating capabilities. While the 3- and 4-pyridyl isomers are widely employed as linear linkers in coordination polymers and as intermediates in medicinal chemistry, the 2-pyridyl isomer offers a distinct advantage: the proximate arrangement of the nitrogen atom and the carboxylic acid group, creating a powerful bidentate chelating site.

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive literature review of the applications of this compound. We will explore its synthesis, delve into its unique utility in forming advanced catalytic materials and supramolecular structures, and examine its role as a foundational scaffold for bioactive compounds. Through objective comparisons with its 3- and 4-pyridyl counterparts, supported by experimental data and detailed protocols, this guide will illuminate the distinct advantages and untapped potential of the 2-pyridyl isomer.

Synthesis: A General Protocol for 3-(Pyridyl)acrylic Acids

The most common and efficient method for synthesizing pyridylacrylic acids is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with malonic acid, followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid. The choice of pyridinecarboxaldehyde isomer (2-, 3-, or 4-) directly determines the final product.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from a general procedure for synthesizing pyridylacrylic acids and provides a reliable method for obtaining the 2-pyridyl isomer in high yield[1].

Causality and Experimental Choices:

  • Reagents: 2-Pyridinecarboxaldehyde is the electrophilic aldehyde component. Malonic acid provides the activated methylene group that will form the carbon-carbon double bond.

  • Solvent & Catalyst: Pyridine serves as both the solvent and a basic catalyst. Piperidine is a stronger base used in catalytic amounts to facilitate the initial condensation by deprotonating malonic acid.

  • Reaction Conditions: Heating on a steam bath provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid.

  • Workup: Cooling the reaction mixture causes the product to precipitate. Washing with water removes residual pyridine, piperidine, and any unreacted malonic acid. Recrystallization from an ethanol/water mixture is a standard procedure for purifying polar organic acids.

Step-by-Step Methodology:

  • Combine 2-pyridinecarboxaldehyde (0.30 mol), malonic acid (0.30 mol, 31.2 g), and pyridine (30 cm³) in a round-bottom flask equipped with a reflux condenser.

  • Add piperidine (1 cm³) to the mixture.

  • Heat the mixture on a steam bath with constant stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the crude product thoroughly with cold water to remove impurities.

  • Dry the product. For further purification, recrystallize the crude this compound from an ethanol/water mixture to yield the pure compound.

G cluster_reactants Reactants cluster_conditions Conditions 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Reaction Knoevenagel-Doebner Condensation & Decarboxylation 2-Pyridinecarboxaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine (Solvent/Base) Pyridine (Solvent/Base) Pyridine (Solvent/Base)->Reaction Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Heat (Steam Bath) Heat (Steam Bath) Heat (Steam Bath)->Reaction Product This compound Reaction->Product

Caption: Knoevenagel-Doebner synthesis of this compound.

Section 1: Applications in Coordination Chemistry and Materials Science

The defining feature of this compound in coordination chemistry is its ability to act as a bidentate N,O-chelating ligand. This contrasts sharply with the 3- and 4-pyridyl isomers, which typically function as monodentate N-donor linkers, leading to the formation of extended coordination polymers. The chelating nature of the 2-pyridyl isomer allows for the construction of stable, discrete metal complexes and specialized polymers with applications in catalysis.

Application Focus 1.1: Catalytic Cross-Linked Copolymers

A significant application of this compound is in the synthesis of functional polymers that can act as catalysts. Researchers have successfully prepared a copper(II) complex of poly[(this compound)-co-acrylic acid] {P(Pya-co-AA)-Cu(II)} using precipitation polymerization in supercritical carbon dioxide (scCO₂). This material serves as an effective catalyst for the oxidation of benzyl alcohol[2].

Experimental Rationale:

  • Supercritical CO₂: Using scCO₂ as the solvent is a green chemistry approach that simplifies product purification, as the solvent is easily removed by depressurization.

  • Copolymerization: Copolymerizing with acrylic acid allows for tuning the properties of the resulting polymer.

  • Cross-linker: N,N'-methylenebisacrylamide (BIS) is used to create a cross-linked, insoluble polymer network, which is crucial for a robust and recyclable catalyst.

  • Metal Coordination: The 2-pyridyl nitrogen and the carboxylate oxygen of the Pya units coordinate with Cu(II) ions, creating the catalytically active sites[2].

Experimental Protocol: Synthesis of P(Pya-co-AA)-Cu(II) Complex

  • Monomer Preparation: this compound (Pya) and acrylic acid (AA) are prepared.

  • Polymerization: Pya, AA, the initiator (AIBN), and the cross-linker (BIS) are placed in a high-pressure reactor.

  • Reaction in scCO₂: The reactor is filled with scCO₂ and heated to initiate precipitation polymerization.

  • Copper Complexation: The resulting cross-linked copolymer is treated with a solution of a copper(II) salt (e.g., CuCl₂) to allow the Cu(II) ions to coordinate to the pyridyl-carboxylate sites.

  • Characterization: The final product is characterized using FTIR, UV-Visible Spectroscopy, and TGA to confirm the structure and thermal stability.

Comparative Performance Data: The formation of the metal complex significantly enhances the thermal stability of the polymer, a key attribute for catalytic applications.

MaterialDecomposition Onset (°C)Second Stage Decomposition (°C)
P(Pya-co-AA) Polymer~200~450
P(Pya-co-AA)-Cu(II) Complex ~183 ~415
Data sourced from TGA curves presented in Chi et al., 2015[2].

The slight change in degradation temperatures indicates successful complex formation between the polymer and the Cu(II) ion, altering the material's thermal properties[2].

G cluster_polymer P(Pya-co-AA) Copolymer Chain struct1 ...-[AA]-... struct2 -[Pya]-... Chelation Bidentate Chelation struct2->Chelation N(pyridyl) O(carboxylate) Cu_ion Cu(II) Ion Cu_ion->Chelation Active_Site Catalytic Active Site Chelation->Active_Site Forms

Caption: Chelation of Cu(II) by the 2-pyridylacrylic acid unit.

Application Focus 1.2: Precursors for Supramolecular Assemblies

The defined geometry of the N,O-chelating pocket in this compound makes it an excellent ligand for building complex, discrete supramolecular structures. It has been used to synthesize tetranuclear rhodium metallamacrocycles[3]. In this context, the acid acts as a bidentate ligand that, when combined with bridging ligands like pyrazine or 4,4'-bipyridine, directs the self-assembly of highly ordered macrocyclic structures. Furthermore, the methyl ester of this compound serves as a key intermediate in the synthesis of pyridyl-pendant cyclams, which are advanced macrocyclic polyamines with unique metal ion-binding properties.

Comparison with Isomers:

  • This compound: Forms discrete, stable chelate rings with metal centers. This pre-organized geometry is ideal for constructing complex, zero-dimensional structures like macrocycles[3].

  • 3-(3-Pyridyl)acrylic acid: Lacks the ability to chelate. It acts as a simple "rod-like" linker, connecting metal centers through its nitrogen donor to form extended 1D, 2D, or 3D coordination polymers, which are valued for properties like luminescence[4][5].

  • 3-(4-Pyridyl)acrylic acid: Similar to the 3-isomer, it acts as a linear linker. Its crystal engineering is dominated by strong O—H⋯N hydrogen bonds and π–π stacking interactions that dictate its solid-state packing[6].

This comparison underscores a fundamental divergence in application: the 2-isomer is superior for creating complex, soluble metal complexes and catalytic sites, while the 3- and 4-isomers are better suited for building extended, solid-state materials.

Section 2: Applications in Medicinal Chemistry and Pharmacology

While direct biological applications of this compound are not as extensively documented as its isomers, it serves as an invaluable scaffold for developing more complex, biologically active molecules. Its structure is a key component in building ligands for metallodrugs and is recognized as a building block for anti-inflammatory and anti-cancer agents[7].

Application Focus 2.1: Scaffold for Bioactive Anticancer Complexes

The true potential of the 2-pyridyl moiety in drug design is realized when it is incorporated into larger ligand systems. For instance, 3-(2-pyridyl)pyrazole-based ligands, which are derivatives of the 2-pyridyl scaffold, have been used to synthesize novel Cobalt(II), Nickel(II), and Cadmium(II) complexes[8][9]. These organometallic compounds exhibit significant cytotoxic activity against various human cancer cell lines.

Mechanism of Action & Rationale: The mechanism involves the complex intercalating with DNA, a process facilitated by the large, planar aromatic surface of the pyrazolyl-naphthalene ligand system. The metal center plays a crucial role in tuning the DNA-binding affinity and nuclease activity of the complex[8][9]. The 3-(2-pyridyl) unit is essential for this activity as it provides the primary N,N-bidentate chelating site that securely binds the metal ion, forming the stable core of the bioactive complex.

Comparative Biological Data: The studies on these complexes reveal that the choice of metal ion significantly impacts the biological activity.

ComplexMetal IonIntrinsic DNA Binding Constant (Kb, M⁻¹)Cytotoxicity
Co(II) Complex[9] Co(II)1.6 x 10⁴Significant against HL-60 leukemia cells
Ni(II) Complex[9] Ni(II)5.6 x 10³Moderate
Ligand Alone[9] -2.76 x 10³Low
Cd(II) Complexes[8] Cd(II)-Notable inhibitory rate against six cancer cell lines

This data clearly demonstrates that the metal complex is significantly more active than the ligand alone, and the Co(II) complex shows the strongest DNA interaction and highest cytotoxicity in the tested leukemia line.

G Scaffold 3-(2-Pyridyl) Scaffold Modification Chemical Modification (e.g., Pyrazole Synthesis) Scaffold->Modification Ligand Bioactive Ligand (e.g., 3-(2-pyridyl)pyrazole) Modification->Ligand Complexation Coordination with Metal Ion (Co, Ni, Cd) Ligand->Complexation Drug Bioactive Metallodrug Complexation->Drug Target Cancer Cell DNA Drug->Target Intercalates

References

A Comparative Guide to 3-(2-Pyridyl)acrylic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility. The ability to tune their structure and function at the molecular level has positioned them as prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is paramount in dictating the final properties of the MOF. This guide provides an in-depth technical comparison of 3-(2-Pyridyl)acrylic acid as a linker against other commonly employed alternatives, supported by experimental data and protocols to inform your research and development endeavors.

The Crucial Role of Organic Linkers in MOF Performance

Metal-Organic Frameworks are constructed from metal ions or clusters bridged by organic molecules, known as linkers. These linkers are not merely structural scaffolds; their geometry, functionality, and electronic properties are critical determinants of the resulting MOF's porosity, stability, and catalytic activity. The introduction of specific functional groups on the linker can create tailored binding sites, enhance selectivity, and introduce new functionalities within the porous network.

Nitrogen-containing heterocyclic linkers, such as those incorporating pyridine rings, are of particular interest due to the unique electronic and coordination properties of the pyridine moiety.[1] The nitrogen atom can act as an additional coordination site, a basic site for catalysis, or a point for post-synthetic modification, offering a versatile platform for designing functional MOFs.[2]

A Deep Dive into this compound as a MOF Linker

This compound is a bifunctional linker featuring both a carboxylic acid group for coordination to the metal center and a pyridine ring. The relative position of the nitrogen atom in the pyridine ring and the geometry of the acrylic acid backbone significantly influence the resulting MOF architecture and its properties.

Performance Comparison: this compound vs. Alternative Linkers

The performance of a MOF is a multifactorial property. Here, we compare MOFs synthesized with this compound against those constructed with other common linkers, focusing on key performance indicators.

Structural Properties and Porosity

The geometry of the linker dictates the topology and porosity of the resulting MOF. While simple dicarboxylate linkers like terephthalic acid often lead to highly symmetric and porous structures, the introduction of the pyridyl group in this compound can lead to more complex and potentially interpenetrated frameworks. However, the nitrogen atom can also direct the formation of unique pore environments.

LinkerMOF ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Key Structural Features
This compound [Cu₂(2-paa)₄]Data not available in direct comparisonData not available in direct comparisonPotential for open metal sites and accessible pyridyl groups.[3]
Terephthalic acidUiO-66~1100 - 1500[2]~0.5 - 0.7High stability and porosity.[2]
2-Aminoterephthalic acidUiO-66-NH₂~1200 - 1400[2]~0.5 - 0.6Functionalized pores with basic amino groups.[2]
4,4'-Biphenyldicarboxylic acidMOF-5~2500 - 3000~1.0High surface area, but lower stability.[4]
3-(4-Pyridyl)acrylic acid[Cu(4-paa)₂(H₂O)]Data not available in direct comparisonData not available in direct comparisonIsomeric linker leading to different coordination and framework topology.

Note: Direct comparative data for MOFs synthesized with this compound is limited in the reviewed literature. The table presents data for well-characterized MOFs to provide a baseline for comparison.

Thermal and Chemical Stability

The stability of a MOF is critical for its practical application. Thermal stability is often assessed by thermogravimetric analysis (TGA), while chemical stability is tested against various solvents and pH conditions. The strength of the metal-carboxylate bond is a primary factor influencing stability.[4] The introduction of a pyridyl group can in some cases influence the electronic properties of the carboxylate group, potentially affecting the metal-ligand bond strength.

LinkerMOF ExampleDecomposition Temperature (°C)Chemical Stability
This compound Data not available in direct comparisonData not available in direct comparisonExpected to be influenced by the basicity of the pyridine nitrogen.
Terephthalic acidUiO-66> 500[2]High stability in water and various organic solvents.[2]
2-Aminoterephthalic acidUiO-66-NH₂~450[2]Stable in water and common organic solvents.[2]
4,4'-Biphenyldicarboxylic acidMOF-5~400[4]Sensitive to moisture.[4]
Catalytic Performance

The pyridyl nitrogen in this compound can act as a Lewis basic site, making MOFs constructed from this linker promising candidates for heterogeneous catalysis.[3] This is a distinct advantage over simple carboxylate linkers that lack such inherent catalytic functionality.

LinkerMOF ExampleCatalytic ReactionPerformance Metric
This compound [Cu₂(2-paa)₄]Knoevenagel condensationHigh conversion and selectivity.[3]
Terephthalic acidUiO-66Lewis acid catalysisRequires coordinatively unsaturated metal sites.
2-Aminoterephthalic acidUiO-66-NH₂Base-catalyzed reactionsAmino groups act as basic sites.[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Synthesis of a MOF using this compound

This protocol describes a typical solvothermal synthesis of a copper-based MOF with this compound.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.2 mmol of this compound in 10 mL of a DMF/Ethanol mixture (1:1 v/v).

  • Cap the vial tightly and sonicate for 15 minutes to ensure complete dissolution and mixing.

  • Place the vial in a preheated oven at 85 °C for 48 hours.

  • After cooling to room temperature, blue crystals will have formed.

  • Collect the crystals by filtration and wash them thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization Workflow

G Synthesis MOF Synthesis PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Synthesis->TGA BET Brunauer-Emmett-Teller (BET) Analysis (Surface Area & Porosity) Synthesis->BET Characterization Full Characterization PXRD->Characterization TGA->Characterization BET->Characterization Catalysis Catalytic Testing (Activity & Selectivity) Characterization->Catalysis

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.[2]

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min), and the weight loss is monitored as a function of temperature.[2]

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF. Nitrogen adsorption-desorption isotherms are measured at 77 K after activating the sample by heating under vacuum to remove guest molecules.[2]

Causality and Experimental Choices

The choice of a solvothermal synthesis method is common for MOF synthesis as it allows for the crystallization of thermodynamically stable phases. The temperature and reaction time are critical parameters that can influence the size and quality of the crystals. The use of a mixed solvent system like DMF/ethanol can help to control the solubility of the reactants and modulate the crystal growth.

The activation of the MOF before gas adsorption measurements is a crucial step to ensure that the pores are empty and accessible to the adsorbate molecules. The choice of activation temperature should be below the decomposition temperature of the MOF, as determined by TGA.

Conclusion and Future Outlook

This compound presents a compelling option as a linker for the design of functional MOFs. The presence of the pyridyl nitrogen offers a handle for introducing catalytic activity and tailoring the pore environment, which is a significant advantage over simple carboxylate linkers. While direct comparative studies with comprehensive performance data are still emerging, the available information suggests that MOFs derived from this linker can exhibit interesting structural, thermal, and catalytic properties.

Future research should focus on systematic comparative studies of MOFs synthesized from this compound and its isomers (3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid) to elucidate the influence of the nitrogen atom's position on the final properties. Furthermore, exploring a wider range of metal ions in combination with this linker will undoubtedly lead to the discovery of new MOFs with enhanced performance for targeted applications in catalysis, gas separation, and beyond.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, technical comparison of methods to assess the purity of 3-(2-Pyridyl)acrylic acid, a valuable heterocyclic building block. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Synthetic Landscape: Understanding Potential Impurities

This compound is commonly synthesized via the Knoevenagel condensation reaction.[1][2][3] This reaction involves the condensation of 2-pyridinecarboxaldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine.[1] An alternative, though less common, route is the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride.[4][5][6]

Understanding the reaction mechanism is crucial for anticipating potential impurities. In the Knoevenagel condensation, incomplete reaction can leave starting materials (2-pyridinecarboxaldehyde and malonic acid) in the final product. Side reactions, such as self-condensation of the aldehyde or decarboxylation of malonic acid, can also introduce impurities. The geometry of the double bond is another critical factor, with the potential for both the E (trans) and Z (cis) isomers to be formed, although the E isomer is generally more stable and often the desired product.[7][8]

A Multi-faceted Approach to Purity Assessment

No single technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, along with a simple physical constant measurement, offers the most comprehensive assessment.

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Assessment cluster_spectroscopic Spectroscopic Analysis cluster_quantitative Quantitative Analysis cluster_conclusion Conclusion Synthesis Synthesized This compound TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Initial Screening MP Melting Point Analysis TLC->MP Quick Purity Check NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR Structural Confirmation IR IR Spectroscopy NMR->IR Functional Group ID UV_Vis UV-Vis Spectroscopy IR->UV_Vis Chromophore Analysis HPLC High-Performance Liquid Chromatography (HPLC) UV_Vis->HPLC Quantitative Purity Purity Purity Confirmation HPLC->Purity Final Assessment

Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique ideal for monitoring the progress of a reaction and for preliminary purity assessment.[9][10][11][12]

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spotting: Spot the dissolved sample, along with standards of the starting materials (2-pyridinecarboxaldehyde and malonic acid), onto the TLC plate.

  • Development: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol).

  • Visualization: Visualize the separated spots under UV light (254 nm). The presence of multiple spots indicates impurities. Staining with a suitable agent, such as potassium permanganate, can also be used for visualization.[13]

Melting Point Analysis

The melting point is a simple and effective physical property for assessing the purity of a crystalline solid. A pure compound will have a sharp melting point range, while impurities will typically broaden and depress the melting point. The reported melting point for trans-3-(3-Pyridyl)acrylic acid is in the range of 232-235 °C.[14][15][16][17][18] While the exact melting point for the 2-pyridyl isomer may differ slightly, a sharp range is indicative of high purity.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry.

  • Measurement: Place a small amount of the sample in a capillary tube and measure the melting point using a calibrated melting point apparatus.

  • Observation: Record the temperature at which the sample begins to melt and the temperature at which it is completely molten.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities, even at low levels.[19][20]

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound and identify any impurity signals. The presence of signals corresponding to starting materials or the Z-isomer would indicate an impure sample. For trans-3-(3-Pyridyl)acrylic acid, characteristic signals include those for the pyridyl protons and the vinylic protons with a large coupling constant (typically >15 Hz) indicative of the trans configuration.[21]

¹³C NMR Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The presence of extra signals suggests impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][22][23] For this compound, key characteristic absorptions include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C=N and C=C stretches of the pyridine ring.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or look for the absence of characteristic peaks from starting materials (e.g., the aldehyde C-H stretch around 2720 cm⁻¹ from 2-pyridinecarboxaldehyde).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative chromatographic technique that is ideal for determining the purity of a sample and quantifying any impurities.[24][25][26]

Protocol:

  • Method Development: Develop a suitable HPLC method, including the choice of a reverse-phase column (e.g., C18), a mobile phase (e.g., a gradient of water/acetonitrile with a modifier like trifluoroacetic acid or formic acid), a flow rate, and a detection wavelength (typically determined from the UV-Vis spectrum).

  • Sample Preparation: Prepare a standard solution of the synthesized compound at a known concentration in the mobile phase.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. The presence of other peaks indicates impurities, which can be quantified if reference standards are available.

Comparison of Purity Assessment Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components.Rapid, inexpensive, simple to perform.[9][12]Not quantitative, lower resolution than HPLC.
Melting Point Indication of purity based on the melting range.Simple, fast, requires minimal sample.Not suitable for non-crystalline solids, can be affected by polymorphism.
¹H and ¹³C NMR Spectroscopy Detailed structural information, identification and quantification of impurities.Highly specific, provides structural confirmation.[19]Requires expensive instrumentation, can be less sensitive for certain impurities.
Infrared (IR) Spectroscopy Identification of functional groups.Fast, non-destructive, good for identifying the presence of key functional groups.[19]Less sensitive to minor impurities, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity and impurities.High sensitivity, high resolution, quantitative.[24]Requires method development, more expensive than TLC.

Conclusion: A Self-Validating Purity Assessment Strategy

A robust assessment of the purity of synthesized this compound relies on a combination of orthogonal techniques. The workflow should begin with rapid, qualitative methods like TLC and melting point analysis to get a preliminary indication of purity. This should be followed by definitive structural confirmation and impurity identification using NMR spectroscopy. IR spectroscopy provides complementary information on the functional groups present. Finally, HPLC should be employed for accurate quantitative determination of the purity and any impurities. By integrating these methods, researchers can be confident in the quality of their synthesized material, a critical step in any scientific endeavor, particularly in the realm of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 3-(2-Pyridyl)acrylic acid is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical properties and the regulatory landscape. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the utmost regard for personnel safety and environmental protection.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be established, we must first understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for the 2-pyridyl isomer is not always readily available, a conservative and scientifically sound approach involves evaluating the hazards of its core chemical moieties: the pyridine ring and the acrylic acid functional group.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances.[1] They can be harmful if inhaled, swallowed, or in contact with skin, and are known to cause skin and eye irritation.[1][2] Waste containing pyridine is classified as hazardous, necessitating management under strict state and federal regulations.[3]

  • Acrylic Acid Moiety : Acrylic acid is a corrosive material that can cause severe skin burns and eye damage.[4][5] It is also classified as a flammable liquid and is very toxic to aquatic life.[4][5]

  • Combined Hazards : Based on the structure and data from the closely related isomer, trans-3-(3-Pyridyl)acrylic acid, the compound should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

Therefore, all waste streams containing this compound—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .[1]

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound or its waste:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes of solutions or contact with solid dust, preventing serious eye irritation or damage.[6][7]
Hand Protection Nitrile rubber gloves. For extensive handling, consider double-gloving.[1]Provides a barrier against skin contact, which can cause irritation.[6]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[2]
Respiratory All handling and waste packaging should occur in a well-ventilated area, such as a certified chemical fume hood.[8]Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[6]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule of chemical waste management is segregation.[9] Never mix this compound waste with other incompatible waste streams.[8] This practice prevents dangerous reactions and ensures the waste can be disposed of by the appropriate method, which for pyridine derivatives often includes incineration.[3]

Step 1: Waste Container Selection and Labeling
  • Choose the Right Container : Use a sealable, airtight, and chemically compatible container.[8] High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[1] The container must be in good condition, with no cracks or signs of deterioration, and have a secure screw cap.[10][11]

  • Label Immediately : Before adding any waste, affix a "Hazardous Waste" label.[8] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The date when waste is first added to the container.

    • An accurate list of all components by percentage if it is a chemical mixture.[10]

Step 2: Waste Segregation and Collection
  • Solid Waste : Collect unadulterated this compound, contaminated weigh boats, spatulas, and other disposable labware directly into your labeled solid waste container.[1]

  • Liquid Waste : If the compound is in a solution, collect it in a labeled, leak-proof liquid waste container. Do not fill the container beyond 90% capacity (or at least one-inch of headroom) to allow for vapor expansion.[10]

  • Contaminated PPE : Dispose of gloves, disposable lab coats, and other heavily contaminated items in a designated hazardous waste bag, separate from solid chemical waste.[1]

  • Sharps : Any contaminated needles or sharp implements must be placed in a designated sharps container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store your sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Segregation : Within the SAA, ensure that this waste is stored separately from incompatible materials, particularly strong acids, bases, and oxidizers.[8][10]

  • Containment : Use secondary containment (such as a spill tray) to capture any potential leaks.[9]

  • Accumulation Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste. Note that for acutely toxic "P-listed" wastes, the limit is much lower (one quart).[12] While this compound is not typically P-listed, this highlights the importance of knowing waste categories.

Step 4: Final Disposal
  • Request Pickup : Once the waste container is full or you are no longer generating this waste stream, arrange for its collection.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[1]

  • Documentation : Ensure all necessary paperwork, such as a chemical collection request form or manifest, is completed accurately.[8][13] The disposal must be carried out at an approved waste disposal plant in accordance with all federal, state, and local regulations.[4][7]

The following diagram illustrates the decision-making process for proper waste handling.

G cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_ppe Contaminated PPE/Labware? start->is_ppe collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_ppe Collect in Labeled PPE Waste Bag/Container is_ppe->collect_ppe Yes store_saa Store in Designated SAA (Segregated) collect_solid->store_saa collect_liquid->store_saa collect_ppe->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for handling and segregating this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS emergency line immediately.

  • Contain the Spill : For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Do not use combustible materials like paper towels to absorb large amounts of the neat compound.

  • Collect Material : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] All cleaning materials must be collected as hazardous waste.[1]

  • Report : Report the incident to your supervisor and EHS office as per institutional policy.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[14] Laboratories are considered hazardous waste generators and must comply with these federal regulations, as well as any additional state and local rules.[13][16] Adhering to the procedures outlined in this guide is the first step toward ensuring full compliance.

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

Comprehensive Handling and Personal Protective Equipment (PPE) Guide: 3-(2-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Overview and Risk Profile

3-(2-Pyridyl)acrylic acid is a solid compound that presents a combination of hazards derived from its acrylic acid and pyridyl functional groups. Based on available safety data sheets (SDS) and toxicological information, the primary risks are categorized as follows:

  • Skin Irritation: The compound is classified as a skin irritant.[1][2][3] Prolonged or repeated contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation, potentially leading to significant damage if not addressed immediately.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[1][2][3]

While specific data for this exact molecule is limited, the parent structures provide further context. Acrylic acids are known for their corrosive nature and potential to cause severe burns.[4][5] Pyridine and its derivatives can be toxic, with risks including headaches, dizziness, and nausea upon inhalation.[6][7] Therefore, a cautious and comprehensive approach to handling is mandatory.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is critical to implement the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: Where possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are the most effective physical measures to isolate personnel from the hazard.

    • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood.[6][7] This is non-negotiable and protects against inhalation of dust and vapors.

    • Ventilated Balance Enclosure: When weighing the solid powder, use a ventilated balance enclosure or a fume hood to contain airborne particles.

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of the chemical used and restricting access to handling areas.

  • Personal Protective Equipment (PPE): This equipment is used to protect the user when engineering and administrative controls cannot eliminate all risks.

Personal Protective Equipment (PPE) Selection and Protocol

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Engineering Control Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing Solid Powder Ventilated Balance Enclosure or Fume HoodNitrile or Neoprene Gloves[6][7]Chemical Splash GogglesStandard Lab Coat. N95 Dust Mask is recommended to minimize inhalation of fine particulates.
Preparing Solutions Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash GogglesStandard Lab Coat
Running Reactions & Transfers Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face Shield (if splash risk is high)[4][8]Standard Lab Coat
Handling Large Spills N/A (Emergency Response)Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Full Face ShieldChemical-resistant Apron or Suit. Air-purifying respirator with organic vapor cartridges.[8]
Procedural Guidance: Step-by-Step Operations
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as detailed in the table above. Always inspect gloves for tears or holes before use.

  • Weighing: Carefully weigh the required amount of solid this compound within a ventilated enclosure or fume hood to prevent dust inhalation.[1]

  • Transfer: Use a spatula to transfer the solid to the reaction vessel inside the fume hood.

  • Dissolution: Slowly add the solvent to the solid. Be aware of any potential exothermic reactions.

  • Closure: Tightly cap all containers immediately after use to prevent the release of vapors and contamination.[4][9]

  • Post-Handling: After completion, wash hands thoroughly with soap and water, even after removing gloves.[1][2]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[2][4]

  • Keep the container tightly closed and clearly labeled.[1][9]

  • Store in a locked cabinet or area with restricted access to authorized personnel only.[2][10]

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.

  • Control: Prevent the spill from spreading. Use a non-flammable absorbent material like vermiculite or sand to cover the spill.[11]

  • Collect: Once absorbed, carefully scoop the material into a labeled, sealable waste container using non-sparking tools.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

  • All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[2]

  • Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][10] Do not pour down the drain or mix with other waste streams unless explicitly permitted.[13]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.

PPE_Workflow cluster_assessment Phase 1: Risk Assessment cluster_controls Phase 2: Engineering & Administrative Controls cluster_ppe Phase 3: PPE Selection cluster_action Phase 4: Action & Disposal start Start: Plan to handle This compound task Identify the Task: Weighing, Solution Prep, Reaction, Spill? start->task scale Assess Scale: <1g, 1-10g, >10g, Spill? task->scale ppe_spill Additional for Spill: - Heavy-duty Gloves - Respirator - Chemical Apron task->ppe_spill If spill occurs hood Is a certified Fume Hood or Ventilated Enclosure available? scale->hood no_hood STOP WORK Consult EHS Do not proceed. hood->no_hood No use_hood Perform all work inside the enclosure. hood->use_hood Yes ppe_base Base PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat use_hood->ppe_base ppe_solid Additional for Solid: - N95 Dust Mask ppe_base->ppe_solid If weighing solid ppe_splash Additional for High Splash Risk: - Face Shield ppe_base->ppe_splash If transferring large volumes proceed Proceed with Task ppe_base->proceed For standard solution work ppe_solid->proceed ppe_splash->proceed dispose Dispose of all waste as Hazardous Waste ppe_spill->dispose proceed->dispose

Caption: PPE and Engineering Control Selection Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.